6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine
Description
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Properties
IUPAC Name |
6-iodo-3-methylimidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3/c1-11-4-10-6-2-5(8)3-9-7(6)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYNEWBMMLGARD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CC(=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673866 | |
| Record name | 6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1138444-15-1 | |
| Record name | 6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine, a key heterocyclic building block in modern medicinal chemistry. The document details its chemical identity, including its definitive CAS Number, molecular properties, and structural features. A significant focus is placed on robust synthetic protocols, outlining the strategic N-methylation of the corresponding 6-iodo precursor. Furthermore, this guide explores the compound's primary application as a versatile intermediate in the synthesis of kinase inhibitors, leveraging the reactivity of the C6-iodo group for palladium-catalyzed cross-coupling reactions. Key characterization data, safety and handling protocols, and the strategic importance of this molecule in constructing libraries for drug discovery are also discussed.
Introduction: The Strategic Importance of the Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine core, a fusion of imidazole and pyridine rings, is recognized as a "privileged scaffold" in drug discovery. Its structural resemblance to endogenous purines allows it to effectively interact with the ATP-binding sites of numerous enzymes, particularly kinases.[1][2] Dysregulation of kinase signaling pathways is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, molecules built upon the imidazo[4,5-b]pyridine framework are of significant interest as potential therapeutic agents.[3][4]
This compound emerges as a particularly valuable derivative. The introduction of an iodine atom at the 6-position provides a crucial reactive handle for diversification. This iodo-substituent is readily displaced or utilized in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the systematic introduction of a wide array of chemical moieties to explore the structure-activity relationship (SAR) of potential drug candidates.[5] The N3-methyl group, in turn, occupies a key vector, influencing solubility, metabolic stability, and interaction with the target protein. This guide serves to consolidate the essential technical knowledge required for the effective utilization of this compound in a research and development setting.
Core Compound Identification and Properties
The unambiguous identification of a chemical entity is paramount for scientific integrity and reproducibility. The Chemical Abstracts Service (CAS) has assigned a unique identifier to this compound, ensuring its precise tracking in literature and commerce.
| Property | Value | Source(s) |
| CAS Number | 1138444-15-1 | [6] |
| Molecular Formula | C₇H₆IN₃ | [7] |
| Molecular Weight | 259.05 g/mol | [7] |
| IUPAC Name | 6-iodo-3-methyl-1H-imidazo[4,5-b]pyridine | N/A |
| Appearance | Typically a solid | [5] |
| Solubility | Soluble in organic solvents such as DMSO | [5] |
Molecular Structure
The structure comprises a bicyclic heteroaromatic system with a methyl group on one of the imidazole nitrogens and an iodine atom on the pyridine ring.
Caption: 2D Structure of this compound.
Synthesis and Purification
The preparation of this compound is most commonly achieved via the N-alkylation of the 6-iodo-3H-imidazo[4,5-b]pyridine precursor. This method offers high regioselectivity for the thermodynamically more stable N3-isomer. The general workflow is outlined below.
Caption: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol (Representative)
This protocol is a representative procedure based on standard N-alkylation methods for imidazopyridine scaffolds.[8] Optimization may be required depending on the scale and purity requirements.
Materials:
-
6-Iodo-3H-imidazo[4,5-b]pyridine (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq) or Sodium Hydride (NaH, 60% in oil, 1.2 eq)
-
Iodomethane (CH₃I, 1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Chloride (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 6-Iodo-3H-imidazo[4,5-b]pyridine (1.0 eq) and anhydrous DMF (approx. 0.1 M concentration).
-
Addition of Base: Add anhydrous potassium carbonate (2.0 eq) to the stirring suspension. If using sodium hydride, cool the solution to 0 °C and add NaH (1.2 eq) portion-wise, allowing for the cessation of gas evolution between additions.
-
Addition of Alkylating Agent: To the stirring mixture, add iodomethane (1.2 eq) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, carefully quench the reaction by pouring it into cold water. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate.
-
Isolation: Combine the fractions containing the pure product and remove the solvent in vacuo to yield this compound as a solid.
Spectroscopic Characterization
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the pyridine and imidazole rings, as well as a singlet for the N-methyl group.
-
N-CH₃: A singlet expected around δ 3.8-4.2 ppm.
-
Imidazole C2-H: A singlet expected around δ 8.0-8.5 ppm.
-
Pyridine H-5/H-7: Two doublets in the aromatic region (δ 8.0-9.0 ppm), showing ortho-coupling.
-
-
¹³C NMR: The carbon spectrum will show signals corresponding to the seven unique carbon atoms in the molecule. The carbon bearing the iodine (C6) will be significantly influenced by the halogen's electronic effects.
-
Mass Spectrometry (MS): The ESI-MS spectrum should show a prominent molecular ion peak [M+H]⁺ at approximately m/z 260.0.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The primary utility of this compound is as a strategic intermediate for creating libraries of potential kinase inhibitors. The C-I bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl groups.
Caption: Utility of the C6-Iodo group for library synthesis.
This strategy has been successfully employed to develop potent inhibitors for several important cancer-related kinases:
-
c-Met Inhibitors: The imidazo[4,5-b]pyridine scaffold has been identified as a novel hinge-binding motif for the c-Met kinase, a key driver in many tumors.[3]
-
CDK9 Inhibitors: Derivatives of this core have shown significant inhibitory potential against Cyclin-Dependent Kinase 9 (CDK9), a target in transcription regulation and cancer.[4]
-
Aurora Kinase Inhibitors: The scaffold has been instrumental in designing inhibitors for Aurora kinases, which are critical for cell cycle regulation.[1]
The 6-iodo intermediate allows researchers to rapidly synthesize and test a multitude of C6-analogs, probing the pocket of the kinase active site to optimize potency and selectivity.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, appropriate safety precautions can be inferred from related halo-imidazo[4,5-b]pyridine and pyridine compounds.[9][10][11]
-
General Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Wear standard personal protective equipment (PPE), including safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile). Avoid formation of dust and aerosols.[10]
-
Toxicology: The toxicological properties have not been thoroughly investigated.[9] Assume the compound is harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.
-
Fire Safety: The compound is likely combustible. Use standard extinguishing media such as carbon dioxide, dry chemical powder, or appropriate foam.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Always consult a comprehensive, up-to-date SDS from the supplier before handling this chemical.
Conclusion
This compound, identified by CAS Number 1138444-15-1 , is more than just a chemical compound; it is a strategic tool for medicinal chemists and drug discovery scientists. Its value lies in the combination of the biologically relevant imidazo[4,5-b]pyridine core and the synthetically versatile C6-iodo substituent. This guide has provided a framework for its identification, synthesis, characterization, and application, underscoring its pivotal role as an intermediate in the development of next-generation kinase inhibitors. Adherence to proper laboratory and safety protocols is essential when utilizing this potent building block in the pursuit of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy 6-Iodo-3H-imidazo[4,5-b]pyridine (EVT-12441561) [evitachem.com]
- 6. 6-ヨード-3-メチル-3H-イミダゾ[4,5-b]ピリジン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
- 8. scispace.com [scispace.com]
- 9. capotchem.cn [capotchem.cn]
- 10. echemi.com [echemi.com]
- 11. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to the Physicochemical Properties of 6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural similarity to endogenous purines makes it a valuable scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the available physicochemical properties of this compound. It is important to note that while foundational data for this compound is available, detailed experimental characterization, including specific melting point, boiling point, and comprehensive spectral analyses, are not widely reported in the public domain. This guide synthesizes the available information and provides expert insights into the expected properties and methodologies for their determination, serving as a valuable resource for researchers working with this and related molecules.
Introduction: The Significance of the Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine core is a privileged heterocyclic motif in medicinal chemistry, primarily due to its bioisosteric relationship with purines. This structural mimicry allows compounds based on this scaffold to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and other enzymes. The introduction of a methyl group at the 3-position and an iodine atom at the 6-position of the imidazo[4,5-b]pyridine ring system, as in the case of this compound, offers several advantages for drug design and development:
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Modulation of Physicochemical Properties: The methyl group can influence the compound's lipophilicity and metabolic stability.
-
Introduction of a Handle for Further Functionalization: The iodine atom serves as a versatile synthetic handle for introducing further chemical diversity through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the exploration of the structure-activity relationship (SAR) of the molecule.
-
Potential for Halogen Bonding: The iodine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity and selectivity of a ligand for its biological target.
Given its potential, a thorough understanding of the physical properties of this compound is crucial for its effective use in research and development.
Core Physicochemical Properties
While specific experimental data for this compound is limited, the following table summarizes its known and predicted properties based on available information from chemical suppliers and databases.
| Property | Value/Information | Source/Comment |
| Molecular Formula | C₇H₆IN₃ | --INVALID-LINK-- |
| Molecular Weight | 259.05 g/mol | --INVALID-LINK-- |
| CAS Number | 1138444-15-1 | --INVALID-LINK-- |
| Appearance | Typically a solid.[1] | General observation for similar compounds. |
| Melting Point | Not experimentally determined in available literature. | |
| Boiling Point | Not experimentally determined in available literature. | |
| Solubility | Soluble in organic solvents like dimethyl sulfoxide (DMSO). Limited solubility in water.[1] | Qualitative information from supplier data.[1] |
| Sensitivity | Light sensitive.[2] | Supplier information.[2] |
Spectroscopic Characterization (Anticipated)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and imidazole rings, as well as a singlet for the methyl group. The chemical shifts will be influenced by the electron-withdrawing effect of the iodine atom and the nitrogen atoms in the heterocyclic system.
-
Aromatic Protons (Pyridine and Imidazole Rings): Signals are expected in the aromatic region (δ 7.0-9.0 ppm). The exact chemical shifts and coupling patterns will depend on the specific electronic environment of each proton.
-
Methyl Protons (-CH₃): A singlet is anticipated, likely in the upfield region of the aromatic spectrum (δ 3.5-4.5 ppm), characteristic of an N-methyl group in this type of heterocyclic system.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Aromatic Carbons: A series of signals is expected in the aromatic region (δ 110-160 ppm). The carbon atom attached to the iodine (C6) will likely appear at a higher field (lower ppm value) compared to the other aromatic carbons due to the heavy atom effect of iodine.
-
Methyl Carbon (-CH₃): A signal for the methyl carbon is expected in the aliphatic region (δ 30-40 ppm).
Mass Spectrometry (Predicted)
Mass spectrometry is a critical tool for confirming the molecular weight of the compound.
-
Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected at m/z 259, corresponding to the molecular weight of the compound.
-
Isotope Pattern: The presence of iodine will result in a characteristic isotopic pattern, although the natural abundance of iodine isotopes other than ¹²⁷I is very low.
-
Fragmentation Pattern: Fragmentation may involve the loss of the iodine atom, the methyl group, or cleavage of the heterocyclic rings.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
C-H stretching (aromatic): Bands are expected above 3000 cm⁻¹.
-
C=N and C=C stretching: Strong to medium intensity bands are anticipated in the 1600-1400 cm⁻¹ region, characteristic of the heterocyclic ring system.
-
C-I stretching: A weak to medium band is expected in the fingerprint region, typically below 600 cm⁻¹.
Synthesis and Purification: A Generalized Protocol
While a detailed, optimized protocol for the synthesis of this compound is not available in the reviewed literature, a general approach involves the direct iodination of the corresponding 3-methyl-3H-imidazo[4,5-b]pyridine precursor.[1] The following is a generalized, conceptual workflow based on common iodination reactions of heterocyclic compounds. This protocol should be considered a starting point for methods development and optimization.
Caption: Generalized workflow for the synthesis of this compound.
Step-by-Step Conceptual Methodology:
-
Reaction Setup: To a solution of 3-methyl-3H-imidazo[4,5-b]pyridine in a suitable inert solvent (e.g., dichloromethane, acetonitrile, or DMF), add an iodinating agent. Common iodinating agents include molecular iodine (I₂) in the presence of an oxidizing agent (e.g., H₂O₂ or NaOCl) or N-iodosuccinimide (NIS).[1]
-
Reaction Execution: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction is quenched, often with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine. The organic layer is then separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.
-
Purification: The crude product is then purified to obtain the desired this compound. The most common method for purification is flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane).
Causality Behind Experimental Choices:
-
Choice of Iodinating Agent: The choice of iodinating agent and reaction conditions is critical to control the regioselectivity of the iodination. The 6-position of the imidazo[4,5-b]pyridine ring is often susceptible to electrophilic substitution.
-
Solvent Selection: The solvent should be inert to the reaction conditions and capable of dissolving the starting materials.
-
Purification Technique: Column chromatography is a standard and effective method for separating the desired product from starting materials, by-products, and any regioisomers that may have formed.
Safety and Handling
Based on available safety data sheets, this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The compound is also noted to be light-sensitive .[2]
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry, and dark place.
References
An In-Depth Technical Guide to 6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine: A Key Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of 6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. Its unique molecular architecture serves as a versatile scaffold in the synthesis of pharmacologically active molecules, particularly as an intermediate for potent kinase inhibitors. This document delves into its molecular structure, physicochemical properties, synthesis, and applications, offering field-proven insights into its utility.
Introduction: The Significance of the Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine core is a privileged structure in medicinal chemistry due to its structural similarity to purines, enabling it to interact with a wide range of biological targets.[1] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds.[2] The introduction of an iodine atom at the 6-position and a methyl group at the 3-position of the 3H-imidazo[4,5-b]pyridine ring system creates a key intermediate with a strategic functional group for further chemical modifications. The iodine atom, in particular, provides a reactive handle for various cross-coupling reactions, allowing for the facile introduction of diverse substituents to explore structure-activity relationships (SAR) in drug discovery programs.[1]
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a fused bicyclic system comprising an imidazole and a pyridine ring. The IUPAC name for this compound is this compound, and its unique Chemical Abstracts Service (CAS) registry number is 1138444-15-1.[1]
Below is a diagram illustrating the molecular structure with conventional atom numbering, which is essential for the interpretation of spectroscopic data.
Caption: Molecular Structure of this compound.
A summary of the key physicochemical properties is provided in the table below. It is important to note that while some data is available from commercial suppliers, a complete experimental dataset is not readily found in peer-reviewed literature. Therefore, some values are predicted based on the properties of structurally similar compounds, such as the bromo-analogue.
| Property | Value | Source/Reference |
| CAS Number | 1138444-15-1 | [1] |
| Molecular Formula | C₇H₆IN₃ | [3][4] |
| Molecular Weight | 259.05 g/mol | [3][4] |
| Appearance | Solid | [1] |
| Solubility | Soluble in organic solvents like DMSO; limited solubility in water. | [1] |
| Melting Point | >260 °C (for the related 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine) | [5] |
| Light Sensitivity | The compound is noted to be light-sensitive. | [3] |
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not widely published, we can predict the key features of its ¹H and ¹³C NMR spectra based on data from closely related analogues, such as 6-bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine.[6] The substitution pattern on the pyridine and imidazole rings will give rise to a characteristic set of signals.
-
¹H NMR: The spectrum is expected to show distinct signals for the protons on the pyridine ring, a singlet for the proton on the imidazole ring, and a singlet for the methyl group. The chemical shifts will be influenced by the electron-withdrawing effect of the iodine atom and the nitrogen atoms in the rings.
-
¹³C NMR: The carbon spectrum will display signals for each of the seven unique carbon atoms in the molecule. The carbon atom attached to the iodine will show a characteristic chemical shift, and the methyl carbon will appear in the aliphatic region.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (259.05 g/mol ).
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, typically starting from commercially available pyridine derivatives. A plausible synthetic route is outlined below, based on established methodologies for the synthesis of related imidazo[4,5-b]pyridines.[5][7]
Caption: Plausible synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative, hypothetical procedure based on the synthesis of similar compounds and should be optimized for specific laboratory conditions.
Step 1: Synthesis of 6-Iodo-3H-imidazo[4,5-b]pyridine
-
To a solution of 2,3-diamino-5-iodopyridine in a suitable solvent such as ethanol, add triethyl orthoformate.
-
The reaction mixture is heated to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is then purified, for example, by recrystallization from a suitable solvent system, to yield 6-Iodo-3H-imidazo[4,5-b]pyridine.
Causality: The use of triethyl orthoformate provides a one-carbon unit that reacts with the two amino groups of the diaminopyridine to form the imidazole ring. The reflux conditions provide the necessary energy to drive the cyclization reaction.
Step 2: Synthesis of this compound
-
To a solution of 6-Iodo-3H-imidazo[4,5-b]pyridine in an anhydrous aprotic solvent like dimethylformamide (DMF), a strong base such as sodium hydride (NaH) is added portion-wise at 0 °C. This deprotonates the imidazole nitrogen.
-
After stirring for a short period, methyl iodide is added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC.
-
The reaction is then quenched by the careful addition of water.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the final product, this compound.
Causality: The strong base is required to deprotonate the relatively non-acidic N-H of the imidazole ring, forming a nucleophilic anion. This anion then readily undergoes an Sₙ2 reaction with the electrophilic methyl iodide to form the N-methylated product. Anhydrous conditions are crucial to prevent the quenching of the strong base.
Applications in Drug Discovery and Development
This compound is a valuable building block in the synthesis of kinase inhibitors. The iodine atom at the 6-position is particularly useful for introducing molecular diversity through palladium-catalyzed cross-coupling reactions such as the Suzuki and Sonogashira couplings.[1] This allows for the attachment of various aryl, heteroaryl, or alkynyl groups, which can interact with specific residues in the active site of kinases.
The imidazo[4,5-b]pyridine scaffold itself often acts as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.[8]
Caption: Use of this compound in generating kinase inhibitors.
Targeting Kinase Signaling Pathways in Cancer
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has revolutionized cancer therapy. The imidazo[4,5-b]pyridine scaffold has been successfully employed in the design of inhibitors for a variety of kinases, including c-Met.[8]
The general strategy involves using the this compound core to anchor the molecule in the ATP-binding pocket of the kinase, while the substituents introduced at the 6-position via cross-coupling can be tailored to achieve potency and selectivity for the target kinase.
Conclusion and Future Perspectives
This compound is a strategically important building block for the synthesis of novel bioactive molecules. Its utility in medicinal chemistry, particularly in the development of kinase inhibitors, is well-recognized. The presence of a reactive iodine atom allows for extensive chemical modifications, making it an ideal starting point for the generation of compound libraries for high-throughput screening and lead optimization.
Future research in this area will likely focus on the development of more efficient and environmentally friendly synthetic routes to this and related compounds. Furthermore, the continued exploration of the chemical space accessible from this scaffold will undoubtedly lead to the discovery of new and potent modulators of a variety of biological targets, extending beyond kinases. As our understanding of the molecular basis of diseases deepens, versatile building blocks like this compound will remain indispensable tools for the rational design of the next generation of therapeutics.
References
- 1. Buy 6-Iodo-3H-imidazo[4,5-b]pyridine (EVT-12441561) [evitachem.com]
- 2. US8541575B2 - 3,4-diarylpyrazoles as protein kinase inhibitors - Google Patents [patents.google.com]
- 3. labsolu.ca [labsolu.ca]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. rsc.org [rsc.org]
6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine solubility in organic solvents
An In-Depth Technical Guide to the Organic Solvent Solubility of 6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine
Abstract: this compound is a heterocyclic compound with significant potential in medicinal chemistry, particularly as a scaffold for kinase inhibitors.[1] The solubility of this compound is a critical physicochemical parameter that dictates its utility in synthesis, formulation, and biological screening. This guide provides a comprehensive analysis of the theoretical and practical aspects of its solubility in organic solvents. While extensive quantitative data is sparse in public literature, this document synthesizes foundational chemical principles to predict solubility behavior. Furthermore, it provides a gold-standard, step-by-step protocol for the experimental determination of thermodynamic solubility, empowering researchers to generate reliable and reproducible data.
Introduction to this compound
This compound (CAS: 1138444-15-1, Molecular Formula: C₇H₆IN₃, MW: 259.05 g/mol ) is a substituted imidazopyridine.[2] The core structure, an imidazo[4,5-b]pyridine ring system, is a purine analogue, making it a privileged scaffold in drug discovery.[3] Nitrogen-containing heterocycles are prevalent in pharmaceuticals, in part because their nitrogen atoms can interact effectively with biological targets like enzymes and receptors.[4][5] The substituents on this core—a methyl group at the 3-position and an iodine atom at the 6-position—critically influence its physicochemical properties, including solubility. The iodine atom, in particular, provides a reactive handle for further synthetic modifications via cross-coupling reactions, such as Suzuki or Heck couplings.[1] Understanding and quantifying the solubility of this key intermediate is paramount for its effective use in drug development pipelines.
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a useful heuristic: a solute will dissolve best in a solvent that has a similar polarity. The structure of this compound presents several features that dictate its interactions.
-
Imidazo[4,5-b]pyridine Core: This fused heterocyclic system is aromatic and contains three nitrogen atoms. These nitrogens can act as hydrogen bond acceptors, imparting a degree of polarity to the molecule and potentially enhancing solubility in polar solvents.[4]
-
N-Methyl Group: The methyl group is a small, non-polar, lipophilic substituent. Its primary contribution is to the van der Waals forces and it slightly increases the overall non-polar character of the molecule.
-
Iodo Group: The iodine atom is large and highly polarizable. It significantly increases the molecular weight and surface area of the molecule. While it is an electron-withdrawing group, its most significant contribution to intermolecular forces can be through halogen bonding—an electrostatic interaction where the electropositive region on the iodine atom interacts with a Lewis base (e.g., the oxygen or nitrogen on a solvent molecule). This can enhance solubility in solvents that are good halogen bond acceptors.
Synthesizing these factors, the molecule possesses both polar (heterocyclic core) and non-polar/lipophilic (methyl, iodo) characteristics. This amphiphilic nature suggests it will exhibit nuanced solubility across a range of solvents.
Caption: Key molecular features influencing solubility.
Predicted Solubility Profile in Common Organic Solvents
While specific quantitative data is limited, a qualitative profile can be predicted based on the principles outlined above. The compound is known to be soluble in dimethyl sulfoxide (DMSO).[1]
Disclaimer: The following table presents an estimated solubility profile based on theoretical chemical principles. Actual quantitative solubility must be determined experimentally.
| Solvent | Class | Polarity Index | Expected Solubility | Rationale |
| Hexane | Non-polar Aliphatic | 0.1 | Very Low | The molecule's polar heterocyclic core is incompatible with the non-polar nature of hexane. |
| Toluene | Non-polar Aromatic | 2.4 | Low | Pi-pi stacking interactions with the aromatic solvent may slightly improve solubility over aliphatic non-polar solvents. |
| Dichloromethane (DCM) | Halogenated | 3.1 | Low to Medium | Moderate polarity may solubilize the compound to some extent. |
| Ethyl Acetate | Ester | 4.4 | Medium | Acts as a hydrogen bond acceptor, which can interact with the molecule. Balanced polarity. |
| Tetrahydrofuran (THF) | Ether | 4.0 | Medium | A good hydrogen bond acceptor with moderate polarity. |
| Acetone | Ketone | 5.1 | Medium to High | A polar aprotic solvent capable of strong dipole-dipole interactions. |
| Acetonitrile | Nitrile | 5.8 | Medium to High | A polar aprotic solvent. |
| Isopropanol | Polar Protic (Alcohol) | 3.9 | Medium | Can act as both a hydrogen bond donor and acceptor, but the alkyl chain reduces overall polarity compared to methanol. |
| Ethanol | Polar Protic (Alcohol) | 4.3 | Medium | Similar to isopropanol, can engage in hydrogen bonding. |
| Methanol | Polar Protic (Alcohol) | 5.1 | Medium to High | The most polar alcohol, effective at solvating polar functional groups. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic (Amide) | 6.4 | High | A highly polar aprotic solvent, excellent at dissolving a wide range of organic molecules. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic (Sulfoxide) | 7.2 | High | A highly polar aprotic solvent, known to be effective for this compound.[1] Excellent hydrogen bond and halogen bond acceptor. |
Gold-Standard Protocol for Thermodynamic Solubility Determination
To obtain definitive, high-quality data, an experimental approach is required. The "shake-flask" method is widely considered the gold standard for determining thermodynamic (or equilibrium) solubility.[6] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.[7]
Principle
An excess amount of the solid compound is added to a known volume of the chosen solvent. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium (i.e., the rate of dissolution equals the rate of precipitation). After equilibrium is reached, the undissolved solid is removed, and the concentration of the compound in the clear supernatant is quantified.
Materials and Equipment
-
Analyte: this compound (solid, high purity)
-
Solvents: High-purity (e.g., HPLC grade) organic solvents of interest
-
Equipment:
-
Analytical balance
-
Glass vials with screw caps (e.g., 2-4 mL)
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Step-by-Step Methodology
-
Preparation:
-
Accurately weigh an excess amount of this compound (e.g., 2-5 mg) into a glass vial. The key is to ensure that solid material remains visible at the end of the experiment.[8]
-
Using a calibrated pipette, add a precise volume of the test solvent (e.g., 1.0 mL) to the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 300 RPM).[8]
-
Allow the mixture to equilibrate for at least 24 hours. For compounds with slow dissolution kinetics or potential for polymorphism, extending this to 48 or 72 hours is recommended to ensure thermodynamic equilibrium is reached.[8]
-
-
Sample Separation:
-
After equilibration, visually confirm the presence of excess solid.
-
To separate the saturated solution from the solid, centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes).
-
Carefully aspirate the clear supernatant. For added certainty, the supernatant should be filtered through a 0.22 µm syringe filter compatible with the solvent. This step is critical to remove all particulate matter.[8][9]
-
-
Quantification:
-
Immediately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method. This prevents precipitation upon standing.[8]
-
Analyze the diluted sample using a pre-validated analytical method, such as HPLC-UV.[10][11][12]
-
Prepare a calibration curve using standards of known concentrations of the test compound.
-
Calculate the concentration of the saturated solution by applying the dilution factor to the concentration determined from the calibration curve.
-
Caption: Experimental workflow for the shake-flask method.
Key Factors Influencing Experimental Outcomes
Achieving accurate and reproducible solubility data requires careful control over several experimental variables.
-
Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature.[13][14] Therefore, maintaining a constant and accurately reported temperature during equilibration is critical for data consistency.
-
Purity of Compound and Solvent: Impurities in either the solute or the solvent can alter the measured solubility. Using highly pure materials is essential for obtaining intrinsic solubility data.[15]
-
Equilibrium Time: Insufficient equilibration time is a common source of error, leading to an underestimation of thermodynamic solubility.[16] The time required to reach equilibrium should be determined empirically, for instance, by measuring the concentration at multiple time points (e.g., 24, 48, 72 hours) until a stable plateau is observed.[8]
-
pH (for aqueous solutions): While this guide focuses on organic solvents, it is crucial to note that for ionizable compounds like imidazopyridines, solubility in aqueous or protic solvents can be highly pH-dependent.[6] The basic nitrogen atoms in the ring system will be protonated at low pH, significantly increasing aqueous solubility.
Conclusion
This compound is a molecule of significant interest in pharmaceutical research. Based on its chemical structure, it is predicted to have high solubility in polar aprotic solvents like DMSO and DMF, moderate solubility in alcohols and other polar solvents, and low solubility in non-polar hydrocarbons. However, for critical applications in drug development, these theoretical estimations must be superseded by robust experimental data. The shake-flask method detailed herein provides a reliable and universally accepted protocol for determining the thermodynamic solubility of this compound in any organic solvent of interest, ensuring that researchers can proceed with confidence in their synthetic, formulation, and screening efforts.
References
- 1. Buy 6-Iodo-3H-imidazo[4,5-b]pyridine (EVT-12441561) [evitachem.com]
- 2. labsolu.ca [labsolu.ca]
- 3. researchgate.net [researchgate.net]
- 4. fiveable.me [fiveable.me]
- 5. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. books.rsc.org [books.rsc.org]
- 8. quora.com [quora.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. evotec.com [evotec.com]
- 13. What are the factors that affect solubility? | AAT Bioquest [aatbio.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. lup.lub.lu.se [lup.lub.lu.se]
- 16. Shake-Flask Solubility Assay - Enamine [enamine.net]
An In-depth Technical Guide to the Spectral Analysis of 6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine
This guide provides a comprehensive technical overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis of 6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine. It is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing this and related heterocyclic compounds. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and a framework for the robust characterization of this molecule.
Introduction
This compound is a substituted heterocyclic compound belonging to the imidazopyridine class. The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules.[1] The presence of an iodine atom provides a handle for further synthetic transformations, such as cross-coupling reactions, making it a valuable intermediate in the synthesis of more complex molecules.[2]
Accurate structural elucidation and purity assessment are critical in the development of any new chemical entity. NMR and MS are two of the most powerful analytical techniques for this purpose. This guide will provide a detailed protocol for acquiring and interpreting the NMR and MS data for this compound.
Molecular Structure
The structure of this compound, with the IUPAC numbering convention, is presented below. This numbering is crucial for the assignment of NMR signals.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
Experimental Protocol: Acquiring High-Quality NMR Data
The quality of NMR data is critically dependent on proper sample preparation.[3][4]
1. Sample Preparation:
-
Analyte: Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[1][3]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for heterocyclic compounds. For this guide, we will assume the use of CDCl₃.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[3] Gentle vortexing or sonication can aid dissolution.
-
Filtration: To ensure a homogeneous solution free of particulate matter, which can degrade spectral quality, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube.[5][6]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
2. Instrument Setup and Data Acquisition:
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Locking and Shimming: The instrument's field frequency is locked onto the deuterium signal of the solvent. Shimming is then performed to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.[3]
-
¹H NMR Acquisition:
-
A standard single-pulse experiment is typically sufficient.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon.
-
Due to the low natural abundance of ¹³C, a larger number of scans and a higher sample concentration are required compared to ¹H NMR.[4]
-
Predicted ¹H NMR Spectral Data and Interpretation
The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are based on the analysis of similar imidazopyridine structures.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.0-8.2 | Singlet (s) | - |
| H-5 | ~8.3-8.5 | Doublet (d) | ~2.0 |
| H-7 | ~7.8-8.0 | Doublet (d) | ~2.0 |
| N-CH₃ | ~3.8-4.0 | Singlet (s) | - |
Interpretation:
-
Aromatic Protons (H-2, H-5, H-7): The protons on the heterocyclic ring system are expected to resonate in the downfield region (7.8-8.5 ppm) due to the deshielding effect of the aromatic rings and the electron-withdrawing nitrogen atoms.
-
H-2: This proton on the imidazole ring is expected to be a singlet as it has no adjacent protons to couple with.
-
H-5 and H-7: These protons on the pyridine ring are expected to appear as doublets due to meta-coupling with each other. The coupling constant (J) is anticipated to be small (~2.0 Hz), which is characteristic of a four-bond coupling in such systems. The presence of the iodine at position 6 will influence the precise chemical shifts of these protons.
-
-
Methyl Protons (N-CH₃): The protons of the methyl group attached to the nitrogen atom will appear as a sharp singlet in the upfield region (~3.8-4.0 ppm). The singlet multiplicity is due to the absence of any adjacent protons.
Predicted ¹³C NMR Spectral Data and Interpretation
The predicted ¹³C NMR chemical shifts are presented below.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~145-148 |
| C-3a | ~148-152 |
| C-5 | ~140-143 |
| C-6 | ~90-95 |
| C-7 | ~120-125 |
| C-7a | ~130-135 |
| N-CH₃ | ~30-35 |
Interpretation:
-
Aromatic Carbons: The carbons of the fused ring system are expected to resonate between 90 and 152 ppm.
-
C-6: The carbon atom directly bonded to the iodine (C-6) is expected to have the most upfield chemical shift among the ring carbons due to the heavy atom effect of iodine.
-
C-2, C-3a, C-5, C-7, C-7a: The remaining aromatic carbons will have chemical shifts influenced by the electron-donating and -withdrawing effects of the nitrogen atoms and the iodine substituent.
-
-
Methyl Carbon (N-CH₃): The carbon of the N-methyl group will appear at the most upfield region of the spectrum, typically between 30 and 35 ppm.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.
Experimental Protocol: ESI-MS Analysis
Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar, thermally labile small molecules like this compound.[7][8]
1. Sample Preparation:
-
Solvent: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile.[9]
-
Additives: A small amount of formic acid (0.1%) can be added to the solvent to promote protonation and the formation of the [M+H]⁺ ion.[9]
-
Filtration: Ensure the sample is free of any particulate matter by filtering it before introduction to the mass spectrometer.
2. Instrument Parameters:
-
Ionization Mode: Positive ion mode is typically used for nitrogen-containing heterocyclic compounds as they readily accept a proton.
-
Capillary Voltage: A typical capillary voltage of 3-4 kV is applied.
-
Nebulizing Gas: Nitrogen is commonly used as the nebulizing and drying gas.
-
Analysis Type: A full scan analysis is performed to determine the molecular weight. For structural information, tandem mass spectrometry (MS/MS) can be performed on the protonated molecular ion.
Predicted Mass Spectrum and Fragmentation Analysis
Molecular Ion:
The molecular formula of this compound is C₇H₆IN₃, with a monoisotopic mass of 258.96 g/mol . In positive mode ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺, at an m/z of approximately 259.97.
Fragmentation Pattern:
Tandem MS (MS/MS) of the [M+H]⁺ ion can provide valuable structural information. A plausible fragmentation pathway is outlined below.
Caption: A simplified proposed fragmentation pathway for protonated this compound.
Interpretation:
-
Loss of Iodine Radical: A common fragmentation pathway for iodo-substituted aromatic compounds is the homolytic cleavage of the C-I bond, resulting in the loss of an iodine radical (I•). This would produce a fragment ion at m/z 133.07.
-
Loss of Acetonitrile: Another possible fragmentation involves the rearrangement and elimination of a neutral molecule. The loss of a molecule of acetonitrile (CH₃CN) from the protonated precursor is a plausible pathway for this class of compounds, which would result in a fragment at m/z 218.93.
Conclusion
The combination of NMR and MS provides a robust and comprehensive characterization of this compound. The predicted spectral data and interpretation provided in this guide serve as a valuable reference for researchers working with this molecule. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality data, leading to confident structural assignment and purity assessment. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel heterocyclic compounds.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. Buy 6-Iodo-3H-imidazo[4,5-b]pyridine (EVT-12441561) [evitachem.com]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. organomation.com [organomation.com]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
An In-depth Technical Guide to the Chemical Stability and Degradation of 6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine
Abstract: 6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine is a key heterocyclic building block in medicinal chemistry, valued for its role as a scaffold in developing targeted therapeutics, particularly kinase inhibitors.[1][2] Its structural similarity to purines allows it to interact with a wide range of biological targets.[2][3] However, the successful development of any active pharmaceutical ingredient (API) hinges on a thorough understanding of its chemical stability. The presence of an iodo-substituent and a fused N-heterocyclic ring system introduces specific chemical liabilities. This guide provides a comprehensive analysis of the intrinsic stability of this compound, explores its potential degradation pathways under various stress conditions, and details robust experimental protocols for its stability assessment.
Core Molecular Profile and Intrinsic Stability
This compound is a solid organic compound generally stable under standard laboratory conditions when protected from light and extreme temperatures.[1] Its stability is governed by the interplay of the electron-rich imidazole ring, the electron-deficient pyridine ring, and the bulky, electron-withdrawing iodo-substituent. The methyl group at the N3 position resolves the tautomerism inherent to the parent imidazo[4,5-b]pyridine core, fixing the electronic and steric environment.
The iodine atom at the 6-position is the most significant feature influencing reactivity and potential degradation. It enhances the molecule's reactivity towards nucleophiles and makes it a versatile precursor for cross-coupling reactions such as Suzuki or Heck couplings.[1] However, the carbon-iodine (C-I) bond is also the weakest point in the molecule concerning photolytic and certain nucleophilic displacement reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆IN₃ | [4] |
| Molecular Weight | 259.05 g/mol | [4] |
| CAS Number | 1138444-15-1 | [1] |
| Appearance | Typically a solid | [1] |
| Solubility | Soluble in organic solvents (e.g., DMSO); limited solubility in water | [1] |
Degradation Pathways Under Forced Stress Conditions
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. Based on the structure of this compound, several degradation pathways can be anticipated.
Hydrolytic Degradation (pH-Dependent)
While the fused aromatic ring system is generally resistant to hydrolysis, extreme pH conditions can promote degradation.[1]
-
Acidic Conditions: In a strongly acidic medium, the pyridine and imidazole nitrogen atoms will be protonated. This increases the compound's solubility in aqueous media but does not typically lead to ring cleavage under mild conditions. The primary risk under acidic conditions, particularly with heating, is the potential for slow de-iodination, yielding the parent compound 3-methyl-3H-imidazo[4,5-b]pyridine .
-
Basic Conditions: Under strong basic conditions (e.g., NaOH > 0.1 M), the iodine atom can be susceptible to nucleophilic aromatic substitution (SNAr) by a hydroxide ion. This pathway would lead to the formation of 6-hydroxy-3-methyl-3H-imidazo[4,5-b]pyridin-6-ol . This reaction is generally slow for aryl iodides unless activated by strongly electron-withdrawing groups, but it is a plausible degradation route under forced conditions.
Caption: Proposed hydrolytic degradation pathways.
Oxidative Degradation
Oxidation is a common degradation pathway for many pharmaceutical compounds.[5] For this compound, the nitrogen atoms are susceptible to oxidation.
-
N-Oxide Formation: The most probable oxidative degradation pathway involves the oxidation of the pyridine nitrogen (N4), which is sterically accessible and electronically susceptible. This would form This compound N-oxide . This is a common metabolic and degradation route for pyridine-containing compounds.
-
Ring Opening: While more extreme, oxidative cleavage of the imidazole or pyridine ring can occur, particularly under the influence of potent oxidizing agents or radical initiators. Insights from microbial degradation of pyridine show pathways involving oxidative ring cleavage, which could serve as a model for aggressive chemical oxidation.[6][7]
Caption: Potential oxidative degradation pathways.
Photodegradation
The C-I bond is known to be photolabile. As such, photostability is a critical concern for this molecule. Following ICH Q1B guidelines is essential for assessment.[8]
-
Homolytic Cleavage: The primary photodegradation mechanism is expected to be the homolytic cleavage of the C-I bond upon absorption of UV radiation. This generates a highly reactive aryl radical and an iodine radical.
-
Degradation Products: The aryl radical can then participate in several reactions:
-
Hydrogen Abstraction: It can abstract a hydrogen atom from the solvent or another molecule to form the de-iodinated product, 3-methyl-3H-imidazo[4,5-b]pyridine . This is often the major photolysis product.
-
Dimerization: Two aryl radicals could potentially combine, though this is sterically hindered and less likely to be a major product.
-
Reaction with Oxygen: If oxygen is present, the aryl radical can react to form peroxy radicals, leading to a cascade of further oxidative degradation products.
-
Caption: Proposed photodegradation mechanism via radical pathway.
Recommended Protocols for Stability Assessment
A robust, systematic approach is required to definitively characterize the stability of this compound. This involves a well-designed forced degradation study coupled with a stability-indicating analytical method.
Experimental Workflow for Forced Degradation
The goal of this workflow is not to completely degrade the API, but to generate a sufficient amount of degradants (typically 5-20%) for detection and identification without causing secondary degradation.
References
- 1. Buy 6-Iodo-3H-imidazo[4,5-b]pyridine (EVT-12441561) [evitachem.com]
- 2. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scbt.com [scbt.com]
- 5. Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
The Diverse Biological Activities of Imidazo[4,5-b]pyridine Derivatives: A Technical Guide for Drug Discovery
Introduction: The Imidazo[4,5-b]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry
The imidazo[4,5-b]pyridine core, a fused heterocyclic system, is recognized as a "privileged structure" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a versatile scaffold for the development of novel therapeutics.[1][2] This guide provides an in-depth exploration of the significant biological activities exhibited by imidazo[4,5-b]pyridine derivatives, with a focus on their potential as anticancer, anti-inflammatory, antiviral, and antimicrobial agents. For each therapeutic area, we will delve into the underlying mechanisms of action, present key structure-activity relationships (SAR), and provide detailed protocols for essential in vitro assays, empowering researchers to advance their drug discovery programs.
Anticancer Activity: Targeting the Proliferative Machinery
Imidazo[4,5-b]pyridine derivatives have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent activity against a range of human cancer cell lines.[2][3] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes that drive cancer cell proliferation and survival.
Mechanism of Action: Inhibition of Cyclin-Dependent Kinases and PI3K/Akt/mTOR Signaling
A primary anticancer mechanism of certain imidazo[4,5-b]pyridine derivatives is the inhibition of cyclin-dependent kinases (CDKs), particularly CDK9.[4] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which plays a crucial role in regulating the elongation phase of transcription by RNA polymerase II. By inhibiting CDK9, these compounds can disrupt the transcription of anti-apoptotic proteins and oncogenes, leading to cell cycle arrest and apoptosis in cancer cells.
Furthermore, some imidazo[4,5-b]pyridine derivatives have been shown to modulate the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Inhibition of this pathway by imidazo[4,5-b]pyridine compounds can lead to a downstream reduction in the activity of mTOR, a key protein kinase that controls protein synthesis and cell growth.
Another reported mechanism for some tetracyclic imidazo[4,5-b]pyridine derivatives is the intercalation into DNA, which can disrupt DNA replication and transcription, ultimately leading to cell death.[3]
Below is a diagram illustrating the key signaling pathways targeted by anticancer imidazo[4,5-b]pyridine derivatives.
Caption: Anticancer mechanisms of imidazo[4,5-b]pyridine derivatives.
Structure-Activity Relationship (SAR) Insights
The anticancer activity of imidazo[4,5-b]pyridine derivatives is significantly influenced by the nature and position of substituents on the heterocyclic core. Key SAR observations include:
-
Amidine and Imidazoline Groups: The presence of amidino or 2-imidazolinyl amidino groups at the 2-position of the phenyl ring has been shown to confer potent and selective antiproliferative activity, particularly against colon carcinoma.[3]
-
Bromo-substitution: A bromine atom on the pyridine nucleus can enhance antiproliferative activity.[3]
-
Amino Side Chains: The introduction of amino side chains on tetracyclic imidazo[4,5-b]pyridine derivatives can significantly enhance their antiproliferative effects. The position of the nitrogen atom within the pyridine ring also plays a crucial role in modulating this activity.
Quantitative Data: Anticancer Potency
The following table summarizes the in vitro anticancer activity of representative imidazo[4,5-b]pyridine derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 10 | SW620 (Colon Carcinoma) | 0.4 | [3] |
| 14 | SW620 (Colon Carcinoma) | 0.7 | [3] |
| 8 | HeLa, PC3, SW620 | 1.8 - 3.2 | [3] |
| Compound I | MCF-7 (Breast Cancer) | 0.63 - 1.32 (as CDK9 inhibitor) | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[5]
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl)
-
96-well microtiter plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the imidazo[4,5-b]pyridine derivatives in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a negative control (medium only). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: After incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases. Imidazo[4,5-b]pyridine derivatives have emerged as promising anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes.[6]
Mechanism of Action: Selective COX-2 Inhibition
The anti-inflammatory effects of many nonsteroidal anti-inflammatory drugs (NSAIDs) are mediated by the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins (PGs) from arachidonic acid. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation and is the primary target for anti-inflammatory drugs.[7]
Certain 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have been shown to exhibit selective inhibitory activity against COX-2.[6] By selectively inhibiting COX-2, these compounds can reduce the production of pro-inflammatory prostaglandins at the site of inflammation, thereby alleviating pain and swelling with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.
The diagram below depicts the role of COX-2 in the inflammatory pathway and its inhibition by imidazo[4,5-b]pyridine derivatives.
Caption: COX-2 inhibition by imidazo[4,5-b]pyridine derivatives.
Structure-Activity Relationship (SAR) Insights
The COX-2 inhibitory activity of imidazo[4,5-b]pyridine derivatives is influenced by the diaryl pharmacophore. The specific nature and substitution pattern of the two aryl rings are critical for both potency and selectivity. Molecular docking studies have suggested that these compounds can bind to the active site of the COX-2 enzyme in a manner similar to known selective COX-2 inhibitors like celecoxib.[6]
Quantitative Data: COX-2 Inhibitory Potency
The following table presents the in vitro COX-1 and COX-2 inhibitory activities of a representative imidazo[4,5-b]pyridine derivative.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 3f | 21.8 | 9.2 | 2.37 | [6] |
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against COX-1 and COX-2.[8]
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
Heme cofactor
-
Test compounds (imidazo[4,5-b]pyridine derivatives)
-
Detection reagent (e.g., for measuring prostaglandin E2 production)
-
96-well plates
-
Microplate reader
Procedure:
-
Enzyme and Compound Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer. Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In a 96-well plate, add the reaction buffer, heme cofactor, and the COX enzyme (either COX-1 or COX-2) to each well.
-
Compound Addition: Add the test compound dilutions to the respective wells. Include a positive control (a known COX inhibitor) and a negative control (solvent only).
-
Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the compounds to interact with the enzymes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).
-
Reaction Termination: Stop the reaction by adding a suitable reagent (e.g., a strong acid).
-
Detection: Measure the amount of prostaglandin E2 produced using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorometric assay.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the negative control. Determine the IC50 values for both COX-1 and COX-2 by plotting the percentage of inhibition against the compound concentration. The selectivity index is calculated as the ratio of the IC50 (COX-1) to the IC50 (COX-2).
Antiviral Activity: Combating Viral Infections
Imidazo[4,5-b]pyridine derivatives have shown promise as antiviral agents, with activity reported against a range of viruses, including respiratory syncytial virus (RSV) and hepatitis C virus (HCV).[3][9]
Mechanism of Action: Targeting Viral Replication
The antiviral mechanism of imidazo[4,5-b]pyridine derivatives can vary depending on the virus. For RNA viruses like RSV and HCV, these compounds can interfere with key stages of the viral replication cycle.
-
Respiratory Syncytial Virus (RSV): Some bromo-substituted and para-cyano-substituted imidazo[4,5-b]pyridines have demonstrated selective activity against RSV.[3] The exact mechanism is not fully elucidated but is likely to involve the inhibition of viral entry, replication, or assembly.
-
Hepatitis C Virus (HCV): Certain imidazo[4,5-b]pyridine derivatives have been found to be potent and selective inhibitors of HCV replication. The proposed mechanism of action for some of these compounds is the inhibition of the viral RNA-dependent RNA polymerase (NS5B), a crucial enzyme for the replication of the HCV genome.[9]
The following diagram provides a simplified overview of a generic RNA virus replication cycle and potential points of inhibition by imidazo[4,5-b]pyridine derivatives.
Caption: Potential antiviral mechanisms of imidazo[4,5-b]pyridines.
Quantitative Data: Antiviral Potency
The following table summarizes the in vitro antiviral activity of representative imidazo[4,5-b]pyridine derivatives.
| Compound ID | Virus | EC50 (µM) | Reference |
| 7 | Respiratory Syncytial Virus (RSV) | 21 | [3] |
| 17 | Respiratory Syncytial Virus (RSV) | 58 | [3] |
| 28 | Hepatitis C Virus (HCV) | 0.10 - 0.20 | [9] |
| 30 | Hepatitis C Virus (HCV) | 0.004 | [9] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in the number of viral plaques formed in a cell monolayer.[10]
Materials:
-
Host cell line susceptible to the virus of interest
-
Virus stock of known titer
-
Cell culture medium
-
Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)
-
Test compounds (imidazo[4,5-b]pyridine derivatives)
-
Staining solution (e.g., crystal violet)
-
6-well or 12-well plates
Procedure:
-
Cell Seeding: Seed host cells into 6-well or 12-well plates to form a confluent monolayer.
-
Virus Dilution and Treatment: Prepare serial dilutions of the virus stock. In separate tubes, mix the virus dilutions with different concentrations of the test compound. Include a virus control (no compound) and a cell control (no virus).
-
Infection: Remove the medium from the cell monolayers and infect the cells with the virus-compound mixtures. Incubate for 1-2 hours to allow for viral adsorption.
-
Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayers with the overlay medium containing the corresponding concentrations of the test compound.
-
Incubation: Incubate the plates at the optimal temperature for the virus until plaques are visible in the virus control wells (typically 2-10 days).
-
Plaque Visualization: Fix the cells with a suitable fixative (e.g., formalin) and then stain with a staining solution (e.g., crystal violet).
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The EC50 value (the concentration of the compound that reduces the number of plaques by 50%) can be determined by plotting the percentage of plaque reduction against the compound concentration.
Antimicrobial Activity: A New Frontier in Combating Resistance
The emergence of multidrug-resistant bacteria poses a significant global health threat. While many imidazo[4,5-b]pyridine derivatives have shown limited broad-spectrum antibacterial activity, some compounds have demonstrated moderate activity against specific bacterial strains, suggesting potential for further optimization.[3][11]
Mechanism of Action: Exploring Potential Targets
The precise mechanism of antimicrobial action for most imidazo[4,5-b]pyridine derivatives is still under investigation. However, based on the structural similarities to other antimicrobial agents and in silico studies, potential targets include enzymes involved in essential bacterial processes such as cell wall synthesis, DNA replication, or folate synthesis. For instance, some studies have explored the interaction of these compounds with dihydrofolate reductase (DHFR), a key enzyme in the folate pathway.[11]
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of imidazo[4,5-b]pyridine derivatives appears to be highly dependent on the specific substitution pattern. For example, a 2-imidazolinyl amidino group has been associated with moderate activity against E. coli.[3] The nature of the substituents on the phenyl ring and the pyridine core can also influence the spectrum of activity.
Quantitative Data: Antimicrobial Potency
The following table shows the minimum inhibitory concentration (MIC) of a representative imidazo[4,5-b]pyridine derivative against E. coli.
| Compound ID | Bacterial Strain | MIC (µM) | Reference |
| 14 | Escherichia coli | 32 | [3] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The broth microdilution assay is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[9][12]
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton broth (or other suitable broth)
-
Test compounds (imidazo[4,5-b]pyridine derivatives)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Bacterial Inoculum Preparation: Prepare an overnight culture of the test bacterium. Dilute the culture in fresh broth to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth directly in the 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control (broth with inoculum but no compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.
Conclusion and Future Directions
The imidazo[4,5-b]pyridine scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents with a diverse range of biological activities. The potent anticancer, anti-inflammatory, and antiviral properties exhibited by various derivatives underscore the significant potential of this chemical class. The insights into their mechanisms of action and structure-activity relationships provide a solid foundation for the rational design of next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles. The detailed experimental protocols provided in this guide are intended to empower researchers to effectively screen and characterize new imidazo[4,5-b]pyridine derivatives, thereby accelerating the translation of these promising molecules from the laboratory to the clinic. Further exploration of their mechanisms of action, particularly for their antimicrobial and antiviral activities, will be crucial for unlocking their full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Respiratory Syncytial Virus: Virology, Reverse Genetics, and Pathogenesis of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lifecycle - HCV Biology - Hepatitis C Online [hepatitisc.uw.edu]
- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 7. cusabio.com [cusabio.com]
- 8. rcsb.org [rcsb.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Regulation of CDK9 Activity by Phosphorylation and Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Technical Guide to Imidazo[4,5-b]pyridine Targets
Introduction: The Imidazo[4,5-b]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry
The imidazo[4,5-b]pyridine core, a fused heterocyclic system structurally analogous to purines, has emerged as a "privileged scaffold" in modern drug discovery. Its inherent ability to form multiple hydrogen bonds and engage in various non-covalent interactions allows for high-affinity binding to a diverse range of biological targets. This guide provides an in-depth exploration of the key therapeutic targets of imidazo[4,5-b]pyridine derivatives, offering a technical resource for researchers and drug development professionals. We will delve into the mechanistic rationale behind targeting specific pathways, present detailed experimental protocols for target validation, and summarize key structure-activity relationships.
I. Targeting the Kinome: Imidazo[4,5-b]pyridines as Potent Kinase Inhibitors
Protein kinases, enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets. The structural similarity of the imidazo[4,5-b]pyridine scaffold to the adenine core of ATP renders it an excellent starting point for the design of ATP-competitive kinase inhibitors.
A. Aurora Kinases: Disrupting Mitotic Progression in Cancer
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in various cancers, correlating with poor prognosis. Imidazo[4,5-b]pyridine derivatives have been successfully developed as potent inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.
A notable example is the optimization of a lead compound that resulted in a potent inhibitor of Aurora-A, Aurora-B, and Aurora-C kinases with IC50 values of 0.042, 0.198, and 0.227 µM, respectively. This compound demonstrated effective inhibition of cell proliferation. Further optimization led to the identification of orally bioavailable preclinical candidates.
Key Signaling Pathway: Aurora Kinase-Mediated Mitosis
Caption: Inhibition of Aurora kinases by imidazo[4,5-b]pyridines disrupts key mitotic events.
B. Cyclin-Dependent Kinases (CDKs): Halting the Cancer Cell Cycle
CDKs are another family of serine/threonine kinases that, in conjunction with their cyclin partners, govern the progression of the cell cycle. The CDK9/cyclin T1 complex, for instance, plays a crucial role in transcriptional regulation. Several imidazo[4,5-b]pyridine derivatives have been identified as potent CDK9 inhibitors. For example, a series of these compounds exhibited significant anticancer activity against breast (MCF-7) and colon (HCT116) cancer cell lines, with CDK9 inhibitory potential in the sub-micromolar range (IC50 = 0.63-1.32 μM)[1]. The inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins like Mcl-1, ultimately inducing cancer cell apoptosis[2].
C. Other Notable Kinase Targets
-
TrkA Kinase: Implicated in cancer and pain, Tropomyosin receptor kinase A (TrkA) has been successfully targeted by imidazo[4,5-b]pyridine derivatives, with some compounds showing subnanomolar potencies in cellular assays[3].
-
p21-Activated Kinase 4 (PAK4): PAK4 is involved in cytoskeletal reorganization and cell motility, and its mutation is found in multiple tumors. An imidazo[4,5-b]pyridine-based PAK4 inhibitor was discovered through a virtual site-directed fragment-based drug design approach[4].
-
Dual FLT3/Aurora Kinase Inhibitors: Optimization of imidazo[4,5-b]pyridine-based Aurora kinase inhibitors has led to the discovery of dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, which are promising for the treatment of acute myeloid leukemia[5].
Table 1: Representative Imidazo[4,5-b]pyridine-Based Kinase Inhibitors
| Compound Class | Target Kinase(s) | Key Biological Activity | Reference |
| Imidazo[4,5-b]pyridine amides | Aurora A, B, C | Potent inhibition of cell proliferation (IC50 ~0.04-0.23 µM) | [6] |
| N-phenyl-imidazo[4,5-b]pyridin-2-amines | CDK9 | Potent anti-proliferative and CDK9 inhibitory activities | [2] |
| Disubstituted Imidazo[4,5-b]pyridines | TrkA | Subnanomolar potencies against TrkA in cellular assays | [3] |
| Imidazo[4,5-b]pyridine-based compounds | PAK4 | Inhibition of PAK4 | [4] |
| Imidazo[4,5-b]pyridine derivatives | FLT3/Aurora | Dual inhibition, preclinical candidate for AML | [5] |
II. Modulating Inflammatory Pathways: COX Inhibition
Cyclooxygenase (COX) enzymes, existing as two main isoforms (COX-1 and COX-2), are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. Diaryl-substituted 3H-imidazo[4,5-b]pyridine derivatives have been investigated as potential anti-inflammatory agents, with some compounds showing selective COX-2 inhibition[7][8]. For instance, one compound exhibited a 2-fold selectivity for COX-2 (IC50 = 9.2 µM) over COX-1 (IC50 = 21.8 µM)[7].
Experimental Workflow: In Vitro COX Inhibition Assay
Caption: A generalized workflow for determining the COX inhibitory activity of test compounds.
III. Beyond Kinases and COX: Other Promising Therapeutic Targets
The versatility of the imidazo[4,5-b]pyridine scaffold extends to a variety of other important therapeutic targets.
A. Tubulin Polymerization: A Strategy for Anticancer Therapy
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. Agents that interfere with tubulin polymerization are effective anticancer drugs. Imidazo[4,5-b]pyridine-derived acrylonitriles have been shown to be potent inhibitors of tubulin polymerization, with some compounds exhibiting sub-micromolar antiproliferative activity[9]. These compounds were found to act on the extended colchicine binding site on tubulin[10].
B. Bromodomain and Extra-Terminal (BET) Proteins: Epigenetic Regulation in Neuropathic Pain
BET proteins are epigenetic "readers" that play a crucial role in regulating gene expression. Their inhibition has emerged as a promising therapeutic strategy for various diseases, including cancer and inflammation. Recently, 1H-imidazo[4,5-b]pyridine derivatives have been discovered as potent and selective BET inhibitors for the management of neuropathic pain[2]. A lead compound, DDO-8926, was shown to alleviate mechanical hypersensitivity in a mouse model by inhibiting pro-inflammatory cytokine expression[11][12].
C. Methionyl-tRNA Synthetase: A Target for Anti-Trypanosomal Agents
Methionyl-tRNA synthetase (MetRS) is an essential enzyme for protein synthesis in the parasite Trypanosoma brucei, the causative agent of African trypanosomiasis. The structural differences between the parasite and human MetRS make it an attractive drug target. Certain imidazo[4,5-b]pyridine derivatives have demonstrated inhibitory activity against T. brucei MetRS, highlighting their potential as anti-parasitic agents[3].
D. DNA Intercalation: A Mechanism for Antitumor Activity
Some tetracyclic triaza-benzo[c]fluorenes derived from the imidazo[4,5-b]pyridine scaffold exert their potent antiproliferative effects by intercalating into double-stranded DNA[9]. This interaction disrupts DNA replication and transcription, leading to cell death[13][14].
IV. Experimental Protocols: A Practical Guide for Target Validation
To facilitate further research and validation of imidazo[4,5-b]pyridine derivatives, this section provides detailed, step-by-step protocols for key in vitro assays.
A. Protocol 1: MTT Assay for Cell Proliferation
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
Test imidazo[4,5-b]pyridine compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and blank (medium only) wells. Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, remove 100 µL of the medium from each well and add 20 µL of MTT solution. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
B. Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.
Materials:
-
Recombinant kinase and its specific substrate
-
Kinase assay buffer
-
Test imidazo[4,5-b]pyridine compounds (dissolved in DMSO)
-
ATP solution
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a white microplate, add the kinase, substrate, and serially diluted test compounds in the kinase assay buffer. Include a "no inhibitor" control and a "no enzyme" control.
-
Reaction Initiation: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the data to the "no inhibitor" control (100% activity) and the "no enzyme" control (0% activity) to calculate the percent inhibition for each compound concentration and determine the IC50 value.
C. Protocol 3: Caspase-3/7 Activation Assay for Apoptosis
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cells treated with imidazo[4,5-b]pyridine compounds
-
Luminescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Plating and Treatment: Plate cells in a white-walled 96-well plate and treat them with the test compounds for the desired time to induce apoptosis. Include untreated and vehicle controls.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Compare the luminescence signal of treated cells to that of the untreated control to determine the fold-increase in caspase-3/7 activity.
V. Conclusion and Future Directions
The imidazo[4,5-b]pyridine scaffold has proven to be a remarkably versatile platform for the development of novel therapeutics targeting a wide array of biological macromolecules. From inhibiting key kinases in cancer to modulating inflammatory pathways and targeting epigenetic regulators, the potential applications of these compounds are vast and continue to expand. The insights provided in this guide, including the mechanistic rationale, key activity data, and detailed experimental protocols, are intended to empower researchers to further explore and exploit the therapeutic potential of this privileged heterocyclic system. Future research will likely focus on the development of more selective and potent inhibitors, the exploration of novel therapeutic targets, and the advancement of promising candidates into preclinical and clinical development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of 1 H-Imidazo[4,5- b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. broadpharm.com [broadpharm.com]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain | CoLab [colab.ws]
- 8. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Imidazo[4,5-b]pyridine derived tubulin polymerization inhibitors: Design, synthesis, biological activity in vitro and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 12. Researchers detail discovery of DDO-8926, a BET inhibitor with efficacy in models of neuropathic pain | BioWorld [bioworld.com]
- 13. Drug-DNA intercalation: from discovery to the molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intercalation (biochemistry) - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Sourcing and Verifying High-Purity 6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine
Executive Summary
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive framework for sourcing, purifying, and verifying the purity of 6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine (CAS No. 1138444-15-1). The integrity of drug discovery campaigns relies on the quality of key chemical intermediates. This document moves beyond standard protocols to explain the scientific rationale behind methodological choices, ensuring a robust and reliable supply of this critical building block. We will cover commercial procurement strategies, a conceptual synthesis pathway, detailed purification protocols, and a multi-technique approach to analytical validation, emphasizing the principle of orthogonal verification to establish purity with the highest degree of confidence.
Introduction: The Strategic Importance of this compound in Drug Discovery
This compound is a substituted heterocyclic compound of significant interest in medicinal chemistry. Its core structure, the imidazo[4,5-b]pyridine scaffold, is a purine isostere, meaning it mimics the structure of natural purines and can interact with biological targets that recognize them.[1][2] This "privileged scaffold" has become a cornerstone in the design of novel therapeutics, particularly kinase inhibitors for oncology.[3][4] The iodine atom at the 6-position serves as a versatile synthetic handle, enabling further molecular elaboration through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental to modern drug synthesis.[3][5]
Given its role as a foundational precursor, the purity of this compound is not a trivial detail—it is a critical parameter that dictates the success of subsequent synthetic steps and the reliability of biological screening data. Uncharacterized impurities, such as regioisomers or residual starting materials, can lead to misleading structure-activity relationships (SAR), failed reactions, and costly delays in development timelines. Therefore, a rigorous approach to sourcing and quality verification is paramount.
Procurement Strategies: Sourcing Commercial Batches
For many research labs, the most direct route to obtaining this compound is through commercial chemical suppliers. This approach offers speed and convenience, but requires careful due diligence.
Expert Insight: A supplier's Certificate of Analysis (CoA) is an essential starting point, but it should not be the final word on purity. The stated purity (e.g., ">98% by HPLC") is based on their specific analytical method, which may not resolve all relevant process impurities. It is a best practice in drug discovery to perform in-house verification of the initial batch to establish a reliable quality benchmark for all future procurements.
Table 1: Selected Commercial Suppliers of this compound
| Supplier | Product Number | Stated Purity | Molecular Formula | Molecular Weight ( g/mol ) |
| Santa Cruz Biotechnology | sc-477549 | Not specified | C₇H₆IN₃ | 259.05 |
| BLDpharm | BD197109 | 95% | C₇H₆IN₃ | 259.05 |
| LabSolutions | 21677 | 98% | C₇H₆IN₃ | 259.05 |
| EvitaChem | EVT-12441561 | Not specified | C₆H₄IN₃ | 245.02 |
*Note: Some suppliers may list data for the unmethylated parent compound, 6-Iodo-3H-imidazo[4,5-b]pyridine. Always verify the CAS number (1138444-15-1) and structure.
De Novo Synthesis: A Strategic Overview
The proposed pathway involves three key transformations:
-
Core Formation: Condensation of a suitable diaminopyridine precursor with an appropriate C1 source to form the imidazole ring.
-
N-Methylation: Alkylation of the imidazole nitrogen. The regioselectivity of this step is critical and can be influenced by protecting groups and reaction conditions.
-
Regioselective Iodination: Introduction of the iodine atom at the C-6 position of the pyridine ring. This is often achieved via electrophilic aromatic substitution.[7]
Caption: Conceptual workflow for the de novo synthesis of the target compound.
Causality in Synthesis: The choice of an iodinating agent is critical. A combination of molecular iodine (I₂) with an oxidizing agent like hydrogen peroxide is often used to generate a more electrophilic iodine species in situ, which is necessary to achieve substitution on the moderately activated pyridine ring.[3] The solvent, such as dimethylformamide (DMF), can enhance reaction efficiency.[8]
Purification to High Purity (>99%): Methodologies and Rationale
Crude synthetic material is rarely suitable for direct use. A multi-step purification strategy is essential to remove unreacted starting materials, reagents, and, most importantly, structurally similar impurities like regioisomers.
Caption: A robust workflow for purifying the synthesized intermediate.
Protocol 1: Recrystallization (Bulk Purification)
This technique is an excellent first step to rapidly increase purity by removing impurities with significantly different solubility profiles than the target compound.
-
Solvent Screening: Identify a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol, isopropanol, or acetonitrile/water mixtures).
-
Dissolution: In an appropriately sized flask, add the crude solid and the minimum amount of hot solvent required for complete dissolution.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a pad of celite to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
Expert Insight: Recrystallization is effective for removing mechanically trapped or highly dissimilar impurities but is often insufficient for separating regioisomers (e.g., 5-iodo vs. 6-iodo isomers), which may co-crystallize.
Protocol 2: Flash Column Chromatography (High-Purity Polishing)
Chromatography is the definitive method for separating compounds with subtle structural differences, making it essential for achieving >99% purity.
-
Stationary Phase: Pack a glass column with silica gel (e.g., 230-400 mesh) as a slurry in the initial mobile phase.
-
Sample Loading: Dissolve the recrystallized material in a minimal amount of solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.
-
Mobile Phase & Elution: Begin eluting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity (gradient elution). The choice of solvent system must be optimized using Thin Layer Chromatography (TLC) beforehand.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator. Dry the resulting solid under high vacuum.
Purity Verification: A Multi-Technique Analytical Approach
Verifying the purity and identity of the final compound requires a suite of analytical techniques. Relying on a single method is insufficient; orthogonal methods, which measure different chemical properties, provide a self-validating and trustworthy assessment.
Caption: Orthogonal workflow for analytical validation of the final product.
Technique 1: High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination, separating the main component from impurities.[9][10]
Table 2: Representative RP-HPLC Method
| Parameter | Condition | Rationale |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) | Standard for separating moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | Acidifier to ensure sharp peak shapes for the basic pyridine nitrogen. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic modifier for elution. |
| Gradient | 10% to 95% B over 20 minutes | Ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV-Vis at 254 nm and Photodiode Array (PDA) | 254 nm is a common wavelength for aromatic systems. PDA confirms peak purity. |
| Sample Prep | ~0.5 mg/mL in 50:50 Water:Acetonitrile | Ensures complete dissolution and compatibility with the mobile phase. |
Data Analysis: Purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram. A purity of >99.0% by area is typically required for drug discovery applications.
Technique 2: Quantitative NMR (qNMR)
qNMR provides an absolute measure of purity by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity and weight.[9]
Protocol: qNMR for Absolute Purity
-
Select Internal Standard: Choose a standard with sharp, well-resolved signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: Accurately weigh ~15 mg of the purified compound and ~10 mg of the internal standard into a vial. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
Acquisition: Acquire a ¹H NMR spectrum with a long relaxation delay (D1 ≥ 5x T₁ of the slowest relaxing proton) to ensure full signal recovery for accurate integration.
-
Data Analysis: Calculate the purity using the formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = integral area, N = number of protons for the signal, MW = molecular weight, m = mass, P = purity of the standard.
Technique 3: Mass Spectrometry (LC-MS)
This technique confirms the identity of the main HPLC peak and helps identify impurities.
-
Method: Utilize an HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF).
-
Analysis: Confirm that the mass of the main peak corresponds to the expected molecular weight of the protonated molecule [M+H]⁺ (260.0 for C₇H₆IN₃). Analyze the masses of minor peaks to identify potential impurities.
Handling and Storage for Long-Term Stability
To maintain high purity, proper storage is crucial.
-
Container: Store in a well-sealed amber glass vial to protect from light.
-
Atmosphere: For long-term storage (>6 months), flush the vial with an inert gas like argon or nitrogen to displace oxygen and moisture.
-
Conditions: Store in a cool, dry, and dark location. Refrigeration (2-8°C) is recommended. The compound is a solid and generally stable under standard laboratory conditions.[3]
Conclusion
Sourcing high-purity this compound is a critical enabling step in the synthesis of many potential drug candidates. A successful sourcing strategy relies on more than just a simple purchase order; it demands a comprehensive understanding of synthesis, purification, and rigorous, multi-technique analytical verification. By treating this key intermediate with the same level of scientific scrutiny as a final compound, researchers can build a foundation of quality and confidence, ultimately accelerating the path of drug discovery.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fulir.irb.hr [fulir.irb.hr]
- 3. Buy 6-Iodo-3H-imidazo[4,5-b]pyridine (EVT-12441561) [evitachem.com]
- 4. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
The Ascendant Scaffold: A Technical Guide to the Synthesis and Applications of Imidazo[4,5-b]pyridines
Abstract
The imidazo[4,5-b]pyridine core, a purine isostere, has garnered significant attention within the scientific community, particularly in the realms of medicinal chemistry and materials science.[1][2][3] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, making it a privileged scaffold in drug discovery.[1][4][5] This in-depth technical guide provides a comprehensive review of the synthesis and diverse applications of imidazo[4,5-b]pyridine derivatives. We will explore the foundational synthetic methodologies, from classical condensations to modern catalytic approaches, providing detailed protocols and mechanistic insights. Furthermore, this guide will delve into the extensive pharmacological potential of this scaffold, with a particular focus on its role in the development of kinase inhibitors for oncology, as well as its emerging applications as antiviral, antimicrobial, and anti-inflammatory agents.
The Imidazo[4,5-b]pyridine Core: A Privileged Structure
The imidazo[4,5-b]pyridine ring system consists of an imidazole ring fused to a pyridine ring. This arrangement, also known as 1-deazapurine, positions it as a bioisostere of purines, the fundamental building blocks of nucleic acids and key signaling molecules.[6] This inherent biological relevance is the cornerstone of its broad-spectrum pharmacological activities. The nitrogen atoms in the scaffold can act as hydrogen bond donors and acceptors, facilitating interactions with various enzymatic targets.[7] Furthermore, the versatile substitution patterns at multiple positions on the bicyclic system allow for fine-tuning of steric and electronic properties, enabling medicinal chemists to optimize potency, selectivity, and pharmacokinetic profiles.[8]
Synthetic Strategies for Assembling the Imidazo[4,5-b]pyridine Scaffold
The construction of the imidazo[4,5-b]pyridine core can be achieved through several synthetic routes, each with its own advantages and limitations. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.
Classical Condensation Reactions: The Phillips-Ladenburg Synthesis
One of the most established methods for the synthesis of imidazo[4,5-b]pyridines is the Phillips-Ladenburg synthesis, which involves the condensation of a 2,3-diaminopyridine with a carboxylic acid or its derivative (e.g., aldehyde, orthoester).[9] This acid-catalyzed cyclization proceeds via the formation of an intermediate mono-acylated diamine, which then undergoes intramolecular cyclization and dehydration to afford the final product.
Experimental Protocol: Synthesis of 2-Phenyl-3H-imidazo[4,5-b]pyridine via Phillips-Ladenburg Condensation [10]
-
Reaction Setup: To a solution of 5-bromopyridine-2,3-diamine (1 mmol) in N,N-dimethylformamide (DMF, 1 mL), add benzaldehyde (1 mmol) and a catalytic amount of glacial acetic acid.
-
Reaction Conditions: The reaction mixture can be heated under reflux for 3-12 hours for conventional synthesis. For microwave-assisted synthesis, the reaction can be carried out at a suitable temperature and pressure for a shorter duration.
-
Work-up and Purification: After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure, and the residue is purified by recrystallization from ethanol to yield the pure 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine.[10]
The primary advantage of this method is its simplicity and the use of readily available starting materials. However, it can sometimes require harsh reaction conditions and may not be suitable for substrates with sensitive functional groups.
Modern Synthetic Approaches: Palladium-Catalyzed Cross-Coupling Reactions
The advent of transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and imidazo[4,5-b]pyridines are no exception. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Suzuki couplings, have emerged as powerful tools for the construction and functionalization of this scaffold.[9][11]
A notable palladium-catalyzed approach involves the amidation of 2-chloro-3-aminopyridines with primary amides.[9][12] This method provides a direct and efficient route to N1- and C2-substituted imidazo[4,5-b]pyridines.[12]
Experimental Protocol: Palladium-Catalyzed Synthesis of 1,2-Disubstituted Imidazo[4,5-b]pyridines [9][12]
-
Reaction Setup: In a reaction vessel, combine the 3-alkyl or 3-arylamino-2-chloropyridine (1 equiv.), the primary amide (1.2 equiv.), tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (catalyst), di-tert-butyl(2′,4′,6′-triisopropyl-3,6-dimethoxy-[1,1′-biphenyl]-2-yl)phosphine (ligand), and potassium phosphate (base) in tert-butanol.
-
Reaction Conditions: The reaction mixture is heated to reflux until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: After cooling, the reaction mixture is diluted with a suitable organic solvent and washed with water. The organic layer is dried over a suitable drying agent, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 1,2-disubstituted imidazo[4,5-b]pyridine.
The Suzuki cross-coupling reaction has also been effectively employed for the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines, allowing for the introduction of various aryl and heteroaryl groups at these positions. This approach offers excellent functional group tolerance and generally proceeds under mild reaction conditions.
Reductive Cyclization Strategies
Another efficient one-step method for the synthesis of imidazo[4,5-b]pyridines involves the reductive cyclization of 2-nitro-3-aminopyridine with aldehydes or ketones.[9][11] This reaction is typically carried out using a reducing agent such as sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂·2H₂O).[9][11] The reaction is believed to proceed through the reduction of the nitro group to an amino group, followed by condensation with the carbonyl compound and subsequent intramolecular cyclization.
Diagram: Reductive Cyclization for Imidazo[4,5-b]pyridine Synthesis
Caption: Reductive cyclization pathway.
Applications of Imidazo[4,5-b]pyridines in Drug Discovery and Beyond
The diverse biological activities of imidazo[4,5-b]pyridine derivatives have established them as a cornerstone in modern drug discovery programs.[3]
Kinase Inhibitors in Oncology
A significant body of research has focused on the development of imidazo[4,5-b]pyridine-based kinase inhibitors for the treatment of cancer.[1][2] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The imidazo[4,5-b]pyridine scaffold serves as an excellent ATP-competitive inhibitor, mimicking the purine ring of ATP to bind to the kinase active site.
Aurora Kinases: Several imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Aurora kinases, which are key regulators of mitosis.[9][13] Overexpression of Aurora kinases is frequently observed in various tumors, making them attractive targets for cancer therapy.[9] For instance, compound 31 (2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide) was identified as a potent inhibitor of Aurora-A, Aurora-B, and Aurora-C kinases with IC₅₀ values in the nanomolar range.[13]
Cyclin-Dependent Kinases (CDKs): Imidazo[4,5-b]pyridine derivatives have also shown promise as inhibitors of CDKs, which are essential for cell cycle progression.[14] A series of novel imidazo[4,5-b]pyridine-based compounds demonstrated significant anticancer activity against breast and colon cancer cell lines, with potent inhibitory activity against CDK9.[14]
p21-Activated Kinase 4 (PAK4): PAK4 is another kinase implicated in cancer cell proliferation and motility. An imidazo[4,5-b]pyridine-based inhibitor, KY-04045 , was discovered through a fragment-based drug design approach and shown to bind to the PAK4 active site.[15]
Table 1: Selected Imidazo[4,5-b]pyridine-based Kinase Inhibitors and their Biological Activity
| Compound | Target Kinase(s) | IC₅₀ (µM) | Cancer Cell Line | Reference |
| 31 | Aurora-A, Aurora-B, Aurora-C | 0.042, 0.198, 0.227 | HCT116 | [13] |
| Compound 6b | - | - | Multiple cancer cell lines | [8] |
| Compound 19 | - | 1.45 - 4.25 | Multiple cancer cell lines | |
| Compound I | CDK9 | 0.63 | MCF-7 | [14] |
| KY-04045 | PAK4 | - | - | [15] |
Antiviral and Antimicrobial Activities
The structural similarity of imidazo[4,5-b]pyridines to purine nucleosides has led to their investigation as potential antiviral and antimicrobial agents.[4]
Antiviral Activity: Certain derivatives have demonstrated activity against a range of viruses. For example, some compounds have shown moderate but selective activity against the Respiratory Syncytial Virus (RSV).[16][17]
Antimicrobial Activity: The imidazo[4,5-b]pyridine scaffold has been incorporated into molecules with antibacterial and antifungal properties.[18] Some derivatives have shown promising activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[18]
Anti-inflammatory and Other Therapeutic Applications
Imidazo[4,5-b]pyridine derivatives have also been explored for their anti-inflammatory properties.[9][17] Compound 22 has been studied for its ability to reduce the inflammatory response in retinal ischemia.[9] More recently, derivatives have been discovered as potent and selective inhibitors of the bromodomain and extra-terminal (BET) proteins for the potential management of neuropathic pain.[19]
Applications in Materials Science
Beyond their therapeutic potential, imidazo[4,5-b]pyridines are being investigated for their applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and sensors due to their emissive properties.[5][20] The tunable electronic properties of this scaffold make it a promising candidate for the design of novel optoelectronic materials.
Future Perspectives and Conclusion
References
- 1. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. journal.uctm.edu [journal.uctm.edu]
- 4. researchgate.net [researchgate.net]
- 5. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biological Activity of Amidino-Substituted Imidazo [4,5- b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Iodination of 3-Methylimidazo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed exploration of the iodination of 3-methylimidazo[4,5-b]pyridine, a key heterocyclic scaffold in medicinal chemistry. Due to the prevalence of halogenated heterocycles in pharmacologically active compounds, the ability to selectively introduce an iodine atom onto this nucleus is of significant interest. This document synthesizes established principles of electrophilic aromatic substitution with data from analogous heterocyclic systems to propose robust protocols for this transformation. We will delve into the mechanistic underpinnings of the reaction, predict the most probable sites of iodination, and offer detailed, step-by-step experimental procedures. The causality behind experimental choices is explained to empower researchers to optimize these conditions for their specific applications.
Introduction: The Significance of Iodinated Imidazo[4,5-b]pyridines
The imidazo[4,5-b]pyridine core is a privileged scaffold in drug discovery, being a bioisostere of purines and exhibiting a wide range of biological activities. The introduction of an iodine atom onto this framework dramatically enhances its synthetic utility. The carbon-iodine bond serves as a versatile handle for a variety of cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the late-stage functionalization of the molecule, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. Furthermore, the iodine atom itself can influence the pharmacological properties of the final compound through steric and electronic effects, potentially enhancing binding affinity to biological targets.
Mechanistic Insights and Regioselectivity
The iodination of 3-methylimidazo[4,5-b]pyridine is an electrophilic aromatic substitution reaction. The regiochemical outcome is dictated by the electronic properties of the heterocyclic system. The fused imidazole and pyridine rings create a nuanced electronic landscape.
-
The Imidazole Ring: Generally, the imidazole ring is more electron-rich than the pyridine ring, making it more susceptible to electrophilic attack. In the analogous imidazo[1,2-a]pyridine system, iodination consistently occurs at the C-3 position on the imidazole ring[1][2].
-
The Pyridine Ring: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. However, the fused imidazole ring acts as an electron-donating group, increasing the electron density of the pyridine ring compared to pyridine itself.
-
The N-Methyl Group: The methyl group at the N-3 position is an electron-donating group, which further activates the imidazole ring.
Predicted Sites of Iodination:
Based on these principles, the most likely site for iodination is the C-2 position of the imidazole ring. This position is activated by both nitrogens of the imidazole ring and the N-3 methyl group.
However, electrophilic substitution on the pyridine ring cannot be entirely ruled out. Studies on the halogenation of imidazo[4,5-b]pyridin-2-one derivatives have shown substitution at the C-6 position [3]. While the electronic nature of the imidazo[4,5-b]pyridin-2-one is different from 3-methylimidazo[4,5-b]pyridine, it highlights that the pyridine ring can be functionalized.
Therefore, while C-2 is the predicted primary site of iodination, the formation of other isomers, particularly substitution at C-6, is possible and should be considered during characterization.
Visualizing the Reaction Pathway
Caption: Proposed mechanism for the iodination of 3-methylimidazo[4,5-b]pyridine.
Recommended Iodination Protocols
Two primary protocols are presented below. Protocol A employs N-Iodosuccinimide (NIS) alone, which is a milder condition suitable for highly activated systems. Protocol B utilizes NIS in the presence of a catalytic amount of trifluoroacetic acid (TFA) for enhanced electrophilicity, which may be necessary if the substrate proves to be less reactive.
Protocol A: Iodination with N-Iodosuccinimide (NIS)
This protocol is a good starting point due to its mild conditions.
Materials:
-
3-methylimidazo[4,5-b]pyridine
-
N-Iodosuccinimide (NIS)[4]
-
Dichloromethane (DCM) or Acetonitrile (MeCN), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Argon or Nitrogen source (optional, for anhydrous conditions)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask, add 3-methylimidazo[4,5-b]pyridine (1.0 eq).
-
Dissolve the starting material in anhydrous DCM or MeCN (approximately 0.1 M concentration).
-
Add N-Iodosuccinimide (1.1 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature (20-25 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (or when no further conversion is observed), quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume any unreacted iodine.
-
Transfer the mixture to a separatory funnel and add saturated aqueous NaHCO₃ solution to neutralize any acidic byproducts.
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired iodinated product.
Rationale:
-
NIS: A mild and easy-to-handle source of electrophilic iodine.
-
Solvent: DCM and MeCN are common solvents for this type of reaction, offering good solubility for the reactants.
-
Stoichiometry: A slight excess of NIS is used to ensure complete consumption of the starting material.
-
Work-up: The aqueous work-up with sodium thiosulfate and sodium bicarbonate is essential to remove unreacted iodine and acidic byproducts, respectively.
Protocol B: Acid-Catalyzed Iodination with NIS and TFA
This protocol is recommended if Protocol A results in a sluggish or incomplete reaction. The acid catalyst activates the NIS, making it a more potent iodinating agent.
Materials:
-
All materials listed in Protocol A
-
Trifluoroacetic acid (TFA)
Procedure:
-
To a clean, dry round-bottom flask, add 3-methylimidazo[4,5-b]pyridine (1.0 eq).
-
Dissolve the starting material in anhydrous DCM or MeCN (approximately 0.1 M concentration).
-
Add N-Iodosuccinimide (1.1 eq) to the solution.
-
Add a catalytic amount of trifluoroacetic acid (0.1-0.2 eq) dropwise to the stirring solution.
-
Stir the reaction mixture at room temperature (20-25 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.
-
Carefully add saturated aqueous NaHCO₃ solution until gas evolution ceases to neutralize the TFA.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Rationale:
-
TFA: The strong acid protonates NIS, increasing its electrophilicity and accelerating the rate of iodination. A catalytic amount is typically sufficient.
Experimental Workflow Visualization
Caption: General experimental workflow for the iodination of 3-methylimidazo[4,5-b]pyridine.
Summary of Reaction Conditions
| Protocol | Iodinating Agent | Catalyst | Solvent | Temperature | Key Advantages |
| A | N-Iodosuccinimide (NIS) | None | DCM or MeCN | Room Temp. | Mild conditions, simple setup. |
| B | N-Iodosuccinimide (NIS) | Trifluoroacetic Acid (TFA) | DCM or MeCN | Room Temp. | Increased reactivity for less activated substrates. |
Troubleshooting and Considerations
-
Low Reactivity: If both protocols yield poor results, consider increasing the amount of TFA or gently heating the reaction mixture (e.g., to 40 °C). Alternatively, a stronger iodinating system, such as iodine monochloride (ICl), could be explored, though with caution due to its higher reactivity and potential for side reactions.
-
Multiple Products: The formation of multiple iodinated isomers is possible. Careful purification by column chromatography and thorough characterization by NMR (¹H, ¹³C, and potentially NOESY for structure elucidation) and mass spectrometry are crucial.
-
Decomposition: If the starting material or product appears to be unstable under the reaction conditions (indicated by the formation of baseline material on TLC), consider running the reaction at a lower temperature (e.g., 0 °C).
Conclusion
The iodination of 3-methylimidazo[4,5-b]pyridine is a valuable transformation for the synthesis of novel compounds with potential therapeutic applications. While direct literature precedent is limited, the protocols and mechanistic insights provided in this guide, based on established principles and analogous systems, offer a strong foundation for researchers to successfully achieve this synthetic goal. The choice between the non-catalyzed and acid-catalyzed NIS protocols will depend on the inherent reactivity of the substrate, which can be readily determined through small-scale test reactions.
References
- 1. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. QM analyses of Electrophilic Aromatic Iodination-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
Application Note: Palladium-Catalyzed Synthesis of 6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine via Direct C-H Functionalization
Introduction: The Strategic Value of Iodinated Imidazo[4,5-b]pyridines
The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic system due to its structural resemblance to purines, making it a cornerstone in medicinal chemistry.[1][2] Derivatives of this core exhibit a wide range of biological activities and are found in compounds developed as kinase inhibitors, anticancer agents, and treatments for metabolic disorders.[3][4][5] The introduction of an iodine atom at the C6 position, yielding 6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine, creates a highly versatile synthetic handle. This iodo-intermediate is primed for further elaboration through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Traditionally, the synthesis of such halogenated heterocycles involves multi-step sequences, often requiring pre-functionalization of the starting materials. Modern synthetic chemistry, however, favors more atom-economical approaches. Palladium-catalyzed C–H bond functionalization has emerged as a powerful tool, allowing for the direct conversion of an unactivated C–H bond into a C–X bond (where X can be carbon, nitrogen, oxygen, or a halogen).[6][7] This application note details a robust protocol for the direct C-H iodination of 3-methyl-3H-imidazo[4,5-b]pyridine, leveraging a palladium(II) catalyst and the directing ability of the pyridine nitrogen.
Mechanistic Rationale: Harnessing Directed C-H Activation
The success of this synthesis hinges on the principle of ligand-directed C-H activation.[8][9] The nitrogen atom of the pyridine ring acts as an endogenous directing group, coordinating to the palladium(II) catalyst and positioning it in close proximity to the C6–H bond. This chelation assistance dramatically lowers the activation energy for C-H bond cleavage, ensuring high regioselectivity. The reaction proceeds through a well-established catalytic cycle, often referred to as a Concerted Metalation-Deprotonation (CMD) pathway.
The Catalytic Cycle involves several key steps:
-
Ligand Coordination: The substrate, 3-methyl-3H-imidazo[4,5-b]pyridine, coordinates to the active Pd(II) catalyst.
-
C-H Activation (CMD): A base or acetate ligand assists in the deprotonation of the C6-H bond, leading to the formation of a stable five-membered palladacycle intermediate. This is typically the rate-determining step of the reaction.[10][11]
-
Oxidation & Iodination: The iodinating agent, in this case, molecular iodine (I₂), oxidizes the palladacycle. While the precise mechanism can vary, it is proposed to involve the oxidative addition of iodine to the Pd(II) center to form a transient Pd(IV) species.[7][12]
-
Reductive Elimination: The C-I bond is formed via reductive elimination from the Pd(IV) intermediate, releasing the desired product, this compound.
-
Catalyst Regeneration: The process regenerates the active Pd(II) catalyst, allowing it to re-enter the catalytic cycle. Molecular iodine serves as both the iodine source and the sole oxidant in this transformation.[12][13]
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Insecticidal Activities of Imidazo[4,5-b]Pyridine Compounds Containing Amino Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Progress and perspectives on directing group-assisted palladium-catalysed C–H functionalisation of amino acids and peptides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 11. researchgate.net [researchgate.net]
- 12. Pd(II)-catalyzed C-H iodination using molecular I2 as the sole oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing a CDK9 Inhibitor Assay with 6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine
Introduction: Targeting Transcriptional Addiction in Cancer with CDK9 Inhibitors
Cyclin-dependent kinase 9 (CDK9) has emerged as a critical therapeutic target in oncology.[1][2] As the kinase subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, CDK9 plays a pivotal role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II (Pol II).[3][4] This action releases Pol II from promoter-proximal pausing, a key rate-limiting step in transcription, enabling the elongation of nascent mRNA transcripts.
Many cancers exhibit a phenomenon known as "transcriptional addiction," where they become highly dependent on the continuous and rapid transcription of short-lived anti-apoptotic and oncogenic proteins, such as MYC and MCL-1, for their survival and proliferation.[3][5] By inhibiting CDK9, the production of these crucial survival proteins can be suppressed, leading to selective apoptosis in cancer cells while largely sparing normal cells.[5][6] This makes the development of potent and selective CDK9 inhibitors a promising strategy in cancer therapy.[2][7]
The imidazo[4,5-b]pyridine scaffold has shown significant promise as a core structure for kinase inhibitors due to its structural resemblance to purines, the natural ligands of the ATP-binding pocket of kinases.[8][9] Research has demonstrated that derivatives of this scaffold can be potent anticancer agents with significant CDK9 inhibitory activity.[8][10] This application note provides a comprehensive guide for developing a robust biochemical assay to evaluate the inhibitory potential of 6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine , a representative of this promising chemical class, against human CDK9/Cyclin T1.
Scientific Principles of the CDK9 Kinase Assay
The fundamental principle of a kinase assay is to measure the enzymatic activity of the kinase, which is the transfer of a phosphate group from ATP to a specific substrate.[11] The inhibitory effect of a compound is then quantified by measuring the reduction in this activity. Several robust methods exist for this purpose, including radiometric, fluorescence-based, and luminescence-based assays.[12][13]
For high-throughput screening and inhibitor profiling, luminescence-based assays, such as the ADP-Glo™ Kinase Assay, offer a homogenous, non-radioactive, and highly sensitive method.[14] This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The reaction is first stopped, and the remaining ATP is depleted. Subsequently, the ADP is converted back to ATP, which is then used by a luciferase to generate a luminescent signal that is directly proportional to the initial kinase activity.[14] Therefore, a potent inhibitor will result in a lower luminescent signal.
Experimental Workflow & Signaling Pathway
The following diagrams illustrate the core signaling pathway of CDK9 and the general workflow for the inhibitor assay.
Caption: CDK9 Signaling Pathway in Transcriptional Regulation.
Caption: General workflow for the luminescence-based CDK9 inhibitor assay.
Detailed Protocols
This section provides a step-by-step guide for performing a biochemical assay to determine the IC₅₀ value of this compound against CDK9/Cyclin T1.
PART 1: Reagent Preparation
-
Kinase Buffer (1X): 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT.[14] Prepare fresh from stock solutions and keep on ice.
-
Recombinant Human CDK9/Cyclin T1: Obtain a high-purity, active enzyme. The final concentration in the assay will need to be optimized (see Part 2), but a starting stock of 0.1 µg/µL is typical.[15] Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[16]
-
Substrate: A suitable peptide substrate is required. A commonly used substrate is a peptide derived from the RNA Pol II C-terminal domain.[13] Reconstitute in sterile water or an appropriate buffer to a stock concentration of 1 mg/mL.
-
ATP Solution: Prepare a 10 mM stock solution of ATP in sterile water. The final concentration in the assay should be close to the Kₘ of CDK9 for ATP (typically ~10 µM) to ensure sensitivity to ATP-competitive inhibitors.[17]
-
Test Compound (this compound):
-
Prepare a 10 mM stock solution in 100% DMSO. The imidazo[4,5-b]pyridine core is generally soluble in organic solvents like DMSO.[18]
-
Create a serial dilution series in 100% DMSO (e.g., 11 points, 1:3 dilution). This will be further diluted in the assay buffer. The final DMSO concentration in the assay should be kept low and consistent, typically ≤1%, to avoid affecting enzyme activity.[16]
-
-
Detection Reagents (e.g., ADP-Glo™ Assay Kit): Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions. Allow them to equilibrate to room temperature before use.[14]
PART 2: Assay Optimization (Enzyme Titration)
Causality: Before screening inhibitors, it is crucial to determine the optimal enzyme concentration. This concentration should yield a robust signal (high signal-to-background ratio) and represent the initial velocity phase of the reaction (typically 10-20% ATP consumption). This ensures the assay is sensitive to inhibition.[5]
-
Prepare a serial dilution of CDK9/Cyclin T1 in 1X Kinase Buffer.
-
In a 384-well white assay plate, add the following to triplicate wells:
-
1 µL of 1X Kinase Buffer with 5% DMSO (no inhibitor control).
-
2 µL of diluted CDK9/Cyclin T1 enzyme.
-
2 µL of a substrate/ATP mixture (final concentrations of ~20 µM substrate and 10 µM ATP).[16]
-
-
Incubate the plate at room temperature for 60-120 minutes.[14]
-
Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal (RLU) versus the enzyme concentration. Select the enzyme concentration that gives a signal corresponding to ~15% ATP to ADP conversion (refer to the detection kit manual for guidance on creating a conversion curve) or an EC₈₀ signal for subsequent inhibitor screening.[5][14]
PART 3: IC₅₀ Determination Protocol
-
Assay Plate Setup: Use a 384-well, low-volume, white plate suitable for luminescence.[19] Design the plate map to include "blank" (no enzyme), "positive control" (no inhibitor), and "test inhibitor" wells in triplicate.
-
Inhibitor Addition: Add 1 µL of the serially diluted this compound (in 5% DMSO) to the "Test Inhibitor" wells. Add 1 µL of 5% DMSO in 1X Kinase Buffer to the "Positive Control" and "Blank" wells.
-
Enzyme Addition: Add 2 µL of the optimized CDK9/Cyclin T1 enzyme solution to the "Positive Control" and "Test Inhibitor" wells. Add 2 µL of 1X Kinase Buffer to the "Blank" wells.
-
Initiate Reaction: Add 2 µL of the substrate/ATP mixture to all wells to start the reaction. The final reaction volume is 5 µL.
-
Incubation: Gently mix the plate on a shaker for 30 seconds and incubate at room temperature for 60-120 minutes (use the same incubation time as in the optimization step).
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
-
Read Plate: Measure luminescence using a microplate reader.
Data Analysis and Interpretation
-
Data Normalization:
-
Subtract the average "Blank" signal from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 x (1 - (Signal_Inhibitor / Signal_PositiveControl))
-
-
IC₅₀ Curve Fitting:
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope). This can be done using software like GraphPad Prism.[20]
-
-
Interpreting the IC₅₀ Value:
-
The IC₅₀ is the concentration of the inhibitor required to reduce the kinase activity by 50%.[21][22] A lower IC₅₀ value indicates a more potent inhibitor.[7] It is a critical parameter for comparing the potency of different compounds and for guiding structure-activity relationship (SAR) studies.[8]
-
Table 1: Example Data Presentation for IC₅₀ Determination
| Inhibitor Conc. (nM) | Log [Inhibitor] | Avg. Luminescence (RLU) | % Inhibition |
| 0 (Control) | - | 1,500,000 | 0 |
| 1 | 0 | 1,450,000 | 3.3 |
| 3 | 0.477 | 1,300,000 | 13.3 |
| 10 | 1 | 1,050,000 | 30.0 |
| 30 | 1.477 | 760,000 | 49.3 |
| 100 | 2 | 450,000 | 70.0 |
| 300 | 2.477 | 200,000 | 86.7 |
| 1000 | 3 | 100,000 | 93.3 |
| Resulting IC₅₀ | ~31 nM |
Troubleshooting Guide
A self-validating protocol anticipates potential issues. Here are common problems and their solutions:
Table 2: Troubleshooting Common Assay Problems
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability between Replicates | - Pipetting errors, especially with small volumes.- Incomplete mixing of reagents.- Inconsistent incubation times or temperatures.[17] | - Use calibrated pipettes; pipette gently against the well wall.[19]- Ensure thorough mixing after each reagent addition.- Use a timer and ensure consistent temperature across the plate. |
| No or Weak Inhibition | - Inhibitor insolubility.- High ATP concentration competing with the inhibitor.[17]- Degraded enzyme or inhibitor. | - Check for compound precipitation; ensure final DMSO concentration is consistent and low.[17]- Verify that the assay ATP concentration is near the Kₘ for CDK9.[17]- Use fresh aliquots of enzyme and inhibitor stock solutions. |
| Low Signal-to-Background Ratio | - Insufficient enzyme activity.- Sub-optimal buffer conditions (pH, DTT).- Reagent contamination. | - Re-run enzyme titration to confirm optimal concentration.- Ensure the assay buffer is prepared correctly and is at room temperature.[19]- Use fresh, high-purity reagents. |
| False Positives/Negatives | - Compound interferes with the luciferase detection system.- Compound is fluorescent or quenches the signal. | - Run a counter-screen by adding the compound directly to the detection reagents without the kinase reaction to check for interference. |
Conclusion
This application note provides a robust and detailed framework for establishing a biochemical assay to characterize the inhibitory activity of this compound against CDK9. By following the principles of assay optimization, employing a validated protocol, and understanding the nuances of data interpretation, researchers can generate reliable and reproducible data. This is a critical step in the drug discovery pipeline, enabling the identification and characterization of novel kinase inhibitors that could lead to the development of new cancer therapeutics targeting transcriptional addiction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis of new 3H-imidazo[4,5-b]pyridine derivatives and evaluation of their inhibitory properties as mixed lineage kinase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. researchgate.net [researchgate.net]
- 15. promega.com [promega.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. preprints.org [preprints.org]
- 19. docs.abcam.com [docs.abcam.com]
- 20. researchgate.net [researchgate.net]
- 21. clyte.tech [clyte.tech]
- 22. promegaconnections.com [promegaconnections.com]
Application Note: A Protocol for the Identification and Characterization of Imidazo[4,5-b]pyridine-Based FLT3 Kinase Inhibitors
Abstract
FMS-like tyrosine kinase 3 (FLT3) is a critical therapeutic target in Acute Myeloid Leukemia (AML), with activating mutations present in approximately one-third of patients, conferring a poor prognosis.[1][2] This document provides a comprehensive, field-proven protocol for a hierarchical screening cascade designed to identify and characterize novel FLT3 inhibitors based on the promising imidazo[4,5-b]pyridine scaffold. We detail robust, self-validating methodologies for biochemical potency assessment, cell-based efficacy evaluation in clinically relevant models, and confirmation of on-target activity through downstream signaling analysis. The protocols are designed to generate high-quality, reproducible data suitable for advancing lead compounds in a drug discovery program.
Introduction: The Rationale for Targeting FLT3 in AML
Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[3] A key driver of leukemogenesis in a significant subset of AML patients is the constitutive activation of the FLT3 receptor tyrosine kinase.[4] FLT3 mutations, primarily internal tandem duplications (FLT3-ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (FLT3-TKD), lead to ligand-independent kinase activation.[1][5] This aberrant signaling promotes uncontrolled cell proliferation and survival through pathways such as STAT5, MAPK, and PI3K/AKT, making mutant FLT3 a prime target for therapeutic intervention.[5][6]
The imidazo[4,5-b]pyridine core is a "privileged" scaffold in medicinal chemistry, structurally resembling purines and demonstrating potent inhibitory activity against various kinases.[7][8] Its chemical tractability and documented activity against FLT3 make it an excellent starting point for developing next-generation inhibitors.[9][10][11] This guide outlines a systematic approach to screen and validate such compounds.
FLT3 Signaling Pathway Overview
In normal hematopoiesis, FLT3 is activated by its ligand (FL), leading to receptor dimerization, autophosphorylation, and controlled downstream signaling that supports cell survival and differentiation.[3][12] In FLT3-mutated AML, this process becomes ligand-independent and constitutively active, driving the malignant phenotype.
Caption: The FLT3 signaling pathway in normal vs. malignant cells.
The Screening Cascade: A Multi-Tiered Strategy
A successful screening campaign relies on a logical progression of assays, moving from high-throughput biochemical screens to more complex, physiologically relevant cellular models. This cascade efficiently filters large compound libraries to identify candidates with the desired biological activity.
Caption: A hierarchical workflow for screening FLT3 kinase inhibitors.
Part 1: Primary Biochemical Screening Protocol
Objective: To determine the direct inhibitory potency (IC50) of test compounds against recombinant FLT3 kinase.
Rationale: A biochemical assay provides a clean, direct measure of enzyme inhibition, free from the complexities of a cellular environment like membrane permeability or efflux pumps.[13] We recommend a luminescence-based assay like the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced in the enzymatic reaction.[14][15] This format is highly sensitive, compatible with high-throughput screening, and avoids the hazards of radiometric assays.[16]
Materials:
-
Recombinant Human FLT3-ITD Kinase (e.g., Promega, Thermo Fisher Scientific)
-
ADP-Glo™ Kinase Assay Kit (Promega, V9101)
-
Poly-Glu-Tyr (4:1) substrate
-
ATP, DTT, and Kinase Buffer (see kit for formulation)[17]
-
Test Compounds (imidazo[4,5-b]pyridines) dissolved in 100% DMSO
-
Positive Control: Gilteritinib or a pan-kinase inhibitor like Staurosporine
-
Negative Control: 100% DMSO
-
White, opaque 384-well assay plates (low volume)
-
Plate-reading luminometer
Step-by-Step Protocol:
-
Compound Plating: a. Create a 10-point, 3-fold serial dilution series for each test compound in 100% DMSO, starting from a 1 mM top concentration. b. Using an acoustic dispenser or multichannel pipette, transfer 25 nL of each compound dilution into the 384-well assay plate. This creates a compound-ready plate. Also, add positive and negative controls to dedicated wells.
-
Kinase Reaction Setup: a. Prepare the 2X Kinase/Substrate solution in Kinase Buffer. For a 5 µL final reaction volume, this solution will contain the FLT3-ITD enzyme (e.g., at 2 ng/µL) and substrate (e.g., at 0.2 mg/mL). Expert Tip: The optimal enzyme concentration should be predetermined to yield a signal within the linear range of the assay. b. Add 2.5 µL of the 2X Kinase/Substrate solution to each well of the compound-ready plate.
-
Initiate Kinase Reaction: a. Prepare a 2X ATP solution in Kinase Buffer (e.g., 20 µM, to yield a final concentration of 10 µM). Rationale: Using an ATP concentration near the Km value provides a more sensitive measure of competitive inhibitor potency.[18] b. To start the reaction, add 2.5 µL of the 2X ATP solution to all wells. The final volume is now 5 µL, and the final DMSO concentration is 0.5%. c. Briefly centrifuge the plate to mix and incubate at room temperature for 60 minutes.
-
Signal Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal via a luciferase reaction.[19] Incubate for 30 minutes at room temperature. c. Read the luminescence on a plate reader.
-
Data Analysis: a. Normalize the raw luminescence data. The average signal from the DMSO-only wells represents 0% inhibition (high activity), and the average signal from the highest concentration of the positive control represents 100% inhibition (low activity). b. Plot the normalized percent inhibition against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value for each compound.[19][20]
Part 2: Secondary Cell-Based Proliferation Assay
Objective: To evaluate the ability of biochemically active compounds to inhibit the proliferation of AML cells that are dependent on FLT3 signaling.
Rationale: This assay serves as a critical secondary screen to confirm that compounds can cross the cell membrane and engage their target in a physiological context.[21] We will use AML cell lines endogenously expressing FLT3-ITD mutations, such as MV4-11 and MOLM-13, which are known to be highly dependent on FLT3 signaling for their survival and growth.[21] As a control for selectivity, a FLT3-wild-type cell line (e.g., THP-1) should be used to deprioritize broadly cytotoxic compounds. The CellTiter-Glo® Luminescent Cell Viability Assay is recommended for its simplicity and sensitivity, as it quantifies ATP as an indicator of metabolically active, viable cells.[22][23]
Materials:
-
AML Cell Lines: MV4-11 (FLT3-ITD homozygous), MOLM-13 (FLT3-ITD heterozygous)
-
Control Cell Line: THP-1 (FLT3-WT)
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega, G7570)
-
Test compounds and controls from Part 1
-
White, clear-bottom 96-well or 384-well cell culture plates
Step-by-Step Protocol:
-
Cell Seeding: a. Harvest cells in the logarithmic growth phase and perform a cell count. b. Dilute the cells in complete growth medium to a final density of 5,000-10,000 cells per well (optimization may be required) in a 90 µL volume for a 96-well plate. c. Dispense the 90 µL cell suspension into each well of the assay plate. Incubate for 4-6 hours to allow cells to settle.
-
Compound Treatment: a. Prepare a 10X final concentration plate of your serially diluted compounds in the appropriate cell culture medium. b. Add 10 µL of the 10X compound dilutions to the corresponding wells containing cells. The final volume is now 100 µL. c. Incubate the plates for 72 hours at 37°C in a humidified, 5% CO2 incubator. Rationale: A 72-hour incubation allows for multiple cell doublings, providing a sufficient window to observe anti-proliferative effects.[24][25]
-
Viability Measurement: a. Equilibrate the assay plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes. b. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL). c. Place the plate on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a plate reader.
-
Data Analysis: a. Perform data normalization and IC50 calculation as described in Part 1 (Section 3.5). The data will reflect the concentration at which a compound reduces cell viability by 50%.
Part 3: Target Engagement & Downstream Signaling Analysis
Objective: To confirm that the observed anti-proliferative effects are due to the inhibition of FLT3 phosphorylation and its downstream signaling pathways.
Rationale: A reduction in cell viability could be due to off-target effects. This experiment provides direct evidence of on-target activity. By treating FLT3-mutant cells with an active compound and measuring the phosphorylation status of FLT3 and key downstream effectors like STAT5, we can validate the compound's mechanism of action.[26][27] An In-Cell Western or traditional Western Blot are suitable methods.[28]
Materials:
-
MV4-11 cells
-
Test compound at various concentrations (e.g., 0.1x, 1x, 10x the proliferation IC50)
-
Primary Antibodies: Rabbit anti-phospho-FLT3 (Tyr591), Rabbit anti-FLT3, Rabbit anti-phospho-STAT5 (Tyr694), Rabbit anti-STAT5, Mouse anti-GAPDH (loading control).
-
Secondary Antibodies: IRDye®-conjugated anti-rabbit and anti-mouse antibodies.
-
Cell lysis buffer, protease/phosphatase inhibitors, SDS-PAGE gels, transfer membranes, and an imaging system (e.g., Azure or LI-COR).
Step-by-Step Protocol (Western Blot):
-
Cell Treatment and Lysis: a. Seed MV4-11 cells in a 6-well plate at a density of 1-2 million cells/mL. b. Treat the cells with vehicle (DMSO) or varying concentrations of the test compound for 2-4 hours. Expert Tip: A short incubation time is used to capture direct effects on signaling rather than downstream consequences of apoptosis. c. Harvest the cells, wash with cold PBS, and lyse on ice with lysis buffer containing inhibitors.[29] d. Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize protein amounts for all samples and prepare them with Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with a suitable blocking buffer for 1 hour. d. Incubate the membrane overnight at 4°C with primary antibodies against p-FLT3 and p-STAT5. e. Wash the membrane and incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature. f. Wash again and image the blot using an appropriate fluorescence imaging system.
-
Data Analysis: a. Quantify the band intensities for the phosphorylated proteins. b. To normalize for protein loading, strip the membrane and re-probe with antibodies for total FLT3, total STAT5, and GAPDH. c. A dose-dependent decrease in the ratio of phosphorylated protein to total protein confirms on-target inhibition of the FLT3 signaling pathway.[21]
Data Interpretation and Lead Selection
The goal of the screening cascade is to identify compounds with a specific activity profile. The data generated should be compiled for clear comparison.
| Compound ID | FLT3-ITD IC50 (nM) [Biochemical] | MV4-11 IC50 (nM) [Cell Proliferation] | THP-1 IC50 (nM) [Cell Proliferation] | Selectivity Index (THP-1 / MV4-11) | p-FLT3 Inhibition at 100 nM |
| IZP-001 | 15 | 25 | >10,000 | >400 | Yes |
| IZP-002 | 8 | 12 | 500 | 41.7 | Yes |
| IZP-003 | 5,000 | >10,000 | >10,000 | N/A | No |
| IZP-004 | 20 | 30 | 45 | 1.5 | Yes |
| Gilteritinib | 5 | 10 | >5,000 | >500 | Yes |
Interpretation:
-
IZP-001 is an ideal lead candidate. It is potent in the biochemical assay, potent in the FLT3-dependent cell line, and highly selective (>400-fold) over the FLT3-wild-type line. This profile suggests potent, on-target activity with a wide therapeutic window.
-
IZP-002 is also a strong candidate, though less selective than IZP-001.
-
IZP-003 is inactive and would be deprioritized.
-
IZP-004 is potent but shows poor selectivity, suggesting potential cytotoxicity through off-target mechanisms. It would be deprioritized.
Conclusion
This application note provides a validated, multi-tiered protocol for the screening and characterization of imidazo[4,5-b]pyridine-based FLT3 inhibitors. By systematically progressing from direct enzyme inhibition to cellular efficacy and on-target validation, this workflow enables researchers to confidently identify and prioritize potent and selective lead compounds for further preclinical development, including pharmacokinetic studies and in vivo efficacy testing in mouse xenograft models.[26][30][31]
References
- 1. FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 3. ashpublications.org [ashpublications.org]
- 4. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. journal.uctm.edu [journal.uctm.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of imidazo[4,5-b]pyridine-based kinase inhibitors: identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. FLT3 | A Key Therapeutic Target in Acute Myeloid Leukemia – DIMA Biotechnology [mirror.dimabio.com]
- 13. Kinase Activity Assay | Creative Diagnostics [creative-diagnostics.com]
- 14. Frontiers | Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 17. promega.com [promega.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. courses.edx.org [courses.edx.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Is Your MTT Assay the Right Choice? [promega.jp]
- 23. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. aacrjournals.org [aacrjournals.org]
- 28. azurebiosystems.com [azurebiosystems.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Selectively targeting FLT3-ITD mutants over FLT3- wt by a novel inhibitor for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the In Vitro Anti-Cancer Activity of 6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine Derivatives
Authored by: A Senior Application Scientist
Introduction: The Therapeutic Potential of Imidazo[4,5-b]pyridine Derivatives in Oncology
The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, largely owing to its structural resemblance to endogenous purines.[1][2] This similarity allows molecules containing this core to interact with a wide array of biological targets, including enzymes and receptors that are crucial for cellular function and proliferation. Consequently, derivatives of imidazo[4,5-b]pyridine have emerged as a promising class of compounds in the development of novel anti-cancer agents.[2][3][4] Their therapeutic potential is rooted in their ability to modulate key cellular processes involved in cancer progression, most notably through the inhibition of protein kinases.[5]
Protein kinases play a fundamental role in signal transduction pathways that regulate cell growth, differentiation, and survival.[5] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Several imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of various kinases, including Aurora kinases and Cyclin-Dependent Kinases (CDKs), which are critical for cell cycle progression.[1][6] For instance, certain derivatives have demonstrated significant inhibitory potential against CDK9, a key regulator of transcription, with IC50 values in the sub-micromolar range.[6] By targeting such kinases, these compounds can effectively halt the proliferation of cancer cells and induce cell death.
The primary mechanism through which many imidazo[4,5-b]pyridine derivatives exert their anti-cancer effects is the induction of apoptosis, or programmed cell death.[7][8][9] This is often a consequence of disrupting critical cellular pathways, leading to cell cycle arrest and the activation of apoptotic cascades.[8][10] This application note provides a comprehensive guide for researchers to evaluate the in vitro anti-cancer activity of novel derivatives, using 6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine as a representative compound. The following protocols are designed to be robust and self-validating, providing a clear framework for assessing cytotoxicity, pro-apoptotic activity, and effects on the cell cycle.
Experimental Workflow for In Vitro Evaluation
A systematic approach is crucial for characterizing the anti-cancer profile of a novel compound. The following workflow outlines the key stages, from initial cytotoxicity screening to more detailed mechanistic studies.
Caption: A typical workflow for the in vitro evaluation of novel anti-cancer compounds.
PART 1: Cytotoxicity Assessment - Cell Viability Assays
The initial step in evaluating a potential anti-cancer compound is to determine its cytotoxic effect on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of the compound required to inhibit cell proliferation by 50%. The Sulforhodamine B (SRB) assay is a reliable and widely used method for this purpose.[11]
Protocol 1: Sulforhodamine B (SRB) Assay
Principle: The SRB assay is based on the ability of the sulforhodamine B dye to bind to protein components of cells that have been fixed to the culture plate. The amount of bound dye is proportional to the total cellular protein mass, which, in turn, is proportional to the cell number.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)[6]
-
Complete growth medium (specific to cell line)
-
This compound (or other derivatives)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
Plate reader (510 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Expert Insight: Optimal seeding density is critical. Too few cells may lead to high variability, while too many can result in overgrowth and nutrient depletion, affecting drug sensitivity. A preliminary growth curve for each cell line is recommended to determine the optimal density for a 72-hour drug exposure.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anti-cancer drug like doxorubicin).
-
Incubate for 72 hours.
-
-
Cell Fixation:
-
After incubation, gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration of 10%) without aspirating the medium.
-
Incubate at 4°C for 1 hour. This step fixes the cells and precipitates proteins.
-
-
Staining:
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Destaining and Solubilization:
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
-
Data Acquisition:
-
Shake the plate on a gyratory shaker for 5 minutes to ensure complete solubilization of the dye.
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
| Compound | Cell Line | IC50 (µM) | Reference |
| Derivative 3h | MCF-7 | Prominent Activity | [12] |
| Derivative 3j | BT-474 | Prominent Activity | [12] |
| Compound I | MCF-7 | Significant Activity | [6] |
| Compound I | HCT116 | Significant Activity | [6] |
| Compound IX | MCF-7 | Significant Activity | [6] |
| Compound IX | HCT116 | Significant Activity | [6] |
| This table presents representative data for imidazo[4,5-b]pyridine derivatives from the literature to illustrate expected outcomes. |
PART 2: Mechanistic Insights - Apoptosis and Cell Cycle Analysis
Once the cytotoxic potential of a compound is established, the next logical step is to investigate the mechanism of cell death. For many imidazo[4,5-b]pyridine derivatives, this involves the induction of apoptosis and/or cell cycle arrest.[8][10]
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Cells treated with the test compound at IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
Flow cytometer.
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with the compound as described for the viability assay.
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Causality Behind the Step: The use of both stains allows for the differentiation of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Principle: PI stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence is directly proportional to the amount of DNA within a cell. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cells treated with the test compound at IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Cold 70% ethanol.
-
PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL).
-
Flow cytometer.
Procedure:
-
Cell Treatment and Harvesting:
-
Treat and harvest cells as described in the apoptosis protocol.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of PBS.
-
Add the cell suspension drop-wise into 4.5 mL of ice-cold 70% ethanol while gently vortexing. This ensures proper fixation and prevents cell clumping.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes.
-
Decant the ethanol and wash the pellet with PBS.
-
Resuspend the pellet in 500 µL of PI/RNase A staining solution.
-
Incubate for 30 minutes at 37°C in the dark. The RNase A treatment is essential to eliminate a signal from double-stranded RNA.
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer. The data can be used to generate a histogram to visualize the distribution of cells in the different phases of the cell cycle.
-
PART 3: Target Validation - Kinase Inhibition and Signaling Pathways
The anti-proliferative activity of imidazo[4,5-b]pyridine derivatives is often linked to their ability to inhibit specific protein kinases.[2][5] Identifying the specific kinase(s) targeted by a compound is a critical step in understanding its mechanism of action.
Caption: Inhibition of key signaling pathways by imidazo[4,5-b]pyridine derivatives.
Western blot analysis can be employed to investigate the effect of the compound on the phosphorylation status and expression levels of key proteins within these pathways. For example, if a compound is hypothesized to target the PI3K/AKT pathway, one could probe for phosphorylated AKT (p-AKT) and total AKT. A decrease in the p-AKT/total AKT ratio would support this hypothesis.[13] Similarly, if CDK9 is a suspected target, downstream effects on the expression of its target genes, such as c-Myc or anti-apoptotic Bcl-2 family members, could be assessed.[6]
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of the anti-cancer properties of this compound and related derivatives. By systematically assessing cytotoxicity, apoptosis induction, and effects on the cell cycle, researchers can build a comprehensive profile of a compound's activity. Positive results from these assays would warrant further investigation, including in vitro kinase profiling assays to identify specific molecular targets, and ultimately, in vivo studies to evaluate efficacy and safety in preclinical cancer models. The versatility of the imidazo[4,5-b]pyridine scaffold continues to offer exciting opportunities for the development of the next generation of targeted cancer therapies.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [rjraap.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of apoptosis by photoexcited tetracyclic compounds derivatives of benzo[b]thiophenes and pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 3-N-/O-/S-methyl-imidazo[1,2-a] pyridine derivatives for caspase-3 mediated apoptosis induced anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journal.waocp.org [journal.waocp.org]
- 11. In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][1,3,4]thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. experts.umn.edu [experts.umn.edu]
Application Notes and Protocols for Assessing the Cellular Uptake and Permeability of Imidazo[4,5-b]pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Critical Role of Permeability in the Therapeutic Potential of Imidazo[4,5-b]pyridines
The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, bearing a structural resemblance to endogenous purines. This similarity allows these compounds to interact with a wide range of biological targets, leading to their investigation as anticancer, antiviral, and anti-inflammatory agents, as well as kinase inhibitors.[1][2][3][4] For any of these promising therapeutic activities to be realized in vivo, the compound must first reach its intracellular or systemic site of action. This journey is fundamentally governed by the compound's ability to cross biological membranes, a process defined by its cellular uptake and permeability.
Effective membrane permeability is a cornerstone of favorable pharmacokinetic and pharmacodynamic profiles. Poor permeability can lead to low bioavailability of orally administered drugs, necessitating higher doses that may increase the risk of off-target effects and toxicity. Conversely, excessively high and non-specific permeability can also be detrimental. Therefore, a thorough and early assessment of the cellular uptake and permeability of novel imidazo[4,5-b]pyridine derivatives is an indispensable step in the drug discovery and development cascade.
These application notes provide a comprehensive guide to understanding and quantifying the cellular uptake and permeability of imidazo[4,5-b]pyridine compounds. We will delve into the key mechanisms of cellular transport, provide detailed, field-proven protocols for the most common and effective assays—the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay—and discuss the interpretation of the data to guide lead optimization.
Core Concepts in Cellular Permeability of Imidazo[4,5-b]pyridines
The transit of small molecules like imidazo[4,5-b]pyridines across the cell membrane is primarily dictated by a combination of their physicochemical properties and their interaction with cellular transport systems.
Physicochemical Determinants of Permeability
Lipophilicity, molecular size, and the presence of ionizable groups are critical factors that influence a compound's ability to passively diffuse across the lipid bilayer of the cell membrane. Structure-activity relationship (SAR) studies of imidazo[4,5-b]pyridine analogues have highlighted that lipophilicity is a vital parameter influencing their biological activity, with permeability across cell membranes being a key component of their drug disposition.[5][6]
-
Lipophilicity: A well-balanced lipophilicity (often measured as the octanol-water partition coefficient, logP) is crucial. While a certain degree of lipophilicity is required to enter the hydrophobic core of the cell membrane, excessive lipophilicity can lead to poor aqueous solubility and sequestration within the lipid bilayer.
-
Molecular Size and Shape: Smaller molecules generally exhibit better permeability. The rigid, planar structure of the imidazo[4,5-b]pyridine core is a good starting point, but the nature and size of substituents can significantly impact permeability.
-
Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors influences a molecule's ability to shed its hydration shell and enter the lipophilic membrane environment.
-
Ionization State (pKa): The pKa of the imidazo[4,5-b]pyridine core and its substituents will determine the charge of the molecule at physiological pH. Generally, neutral species are more permeable than their charged counterparts.
Mechanisms of Cellular Uptake
The primary mechanisms by which imidazo[4,a5-b]pyridine compounds can cross the cell membrane are:
-
Passive Diffusion: Movement across the membrane driven by a concentration gradient, without the involvement of a transport protein. This is a key route for lipophilic, uncharged small molecules.
-
Facilitated Diffusion: A carrier-mediated process that does not require energy and transports molecules down their concentration gradient.
-
Active Transport: An energy-dependent process, often mediated by ATP-binding cassette (ABC) transporters, that can move compounds against their concentration gradient. This is a critical mechanism for both nutrient uptake and the efflux of xenobiotics (including drugs) from the cell. The Caco-2 cell model is particularly useful for identifying if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[3]
The interplay of these mechanisms determines the net flux of a compound across a cell monolayer.
Experimental Assessment of Permeability: Protocols and Methodologies
The following section provides detailed protocols for two widely used in vitro permeability assays. The choice between these assays often depends on the stage of drug discovery and the specific questions being asked. PAMPA is a high-throughput, cost-effective assay for assessing passive permeability, ideal for early-stage screening. The Caco-2 assay is more complex and lower-throughput but provides more biologically relevant information, including the potential for active transport and efflux.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay provides a measure of passive, transcellular permeability. It is a non-cell-based assay that is highly amenable to automation and high-throughput screening.[7]
A filter plate is coated with a lipid-infused organic solvent, creating an artificial membrane that separates a donor compartment from an acceptor compartment. The test compound is added to the donor compartment, and its concentration in the acceptor compartment is measured after a defined incubation period. The rate of appearance in the acceptor well is used to calculate an effective permeability coefficient (Pe).
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Caco-2 permeability, P-glycoprotein transport ratios and brain penetration of heterocyclic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel imidazo[4,5-b]pyridine and triaza-benzo[c]fluorene derivatives: synthesis, antiproliferative activity and DNA binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biosig.lab.uq.edu.au [biosig.lab.uq.edu.au]
Application Notes and Protocols for In Vivo Studies with 6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic system, structurally analogous to endogenous purines, and has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. Analogs of this core structure have demonstrated potential as anticancer, anti-inflammatory, antiviral, and antimicrobial agents. This document provides a comprehensive guide for designing and executing in vivo studies with a specific analog, 6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine, and its derivatives. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower researchers in making informed decisions throughout their preclinical development programs. We will delve into critical aspects of study design, from model selection and dose formulation to pharmacokinetic/pharmacodynamic (PK/PD) characterization and toxicological evaluation, ensuring a robust and self-validating experimental framework.
Introduction to this compound Analogs
The imidazo[4,5-b]pyridine core is a versatile pharmacophore present in numerous biologically active molecules. Its structural similarity to purines allows it to interact with a wide array of biological targets, including kinases, polymerases, and other enzymes. The introduction of a methyl group at the 3-position of the imidazo[4,5-b]pyridine ring and an iodine atom at the 6-position can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, as well as its target binding affinity and selectivity. The iodine atom, for instance, can serve as a handle for further chemical modifications, such as in Suzuki or Heck coupling reactions, to generate a library of analogs for structure-activity relationship (SAR) studies.
Known and Potential Mechanisms of Action
Derivatives of the imidazo[4,5-b]pyridine scaffold have been reported to inhibit several key cellular targets implicated in various diseases:
-
Kinase Inhibition: Many imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of serine/threonine kinases like Aurora kinases (A, B, and C) and cyclin-dependent kinase 9 (CDK9), which are crucial for cell cycle regulation and are often overexpressed in cancer.
-
PARP Inhibition: Some analogs have shown inhibitory activity against poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, making them potential candidates for combination therapy with DNA-damaging agents in cancer treatment.
-
Anti-inflammatory Activity: Certain derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX-1 and COX-2).
-
Antimicrobial and Antiviral Activity: The scaffold has also been explored for its efficacy against various pathogens, including bacteria, fungi, and viruses.
Given this landscape, in vivo studies with this compound analogs should be designed to elucidate their specific mechanism of action and therapeutic potential in relevant disease models.
Preclinical In Vivo Study Design: A Phased Approach
A well-designed preclinical research protocol is paramount for obtaining reproducible and translatable data. The following phased approach is recommended for the in vivo evaluation of this compound analogs.
Caption: Phased approach for preclinical in vivo studies.
Phase 1: Research & Pre-procedural Planning
This initial phase is foundational for the entire in vivo program. A thorough literature review and robust in vitro characterization are prerequisites.
-
Target Identification and Validation: Confirm the intended molecular target of the this compound analog and its relevance to the chosen disease indication.
-
In Vitro Characterization: Establish the compound's potency (IC50/EC50), selectivity against off-targets, and preliminary mechanism of action using cell-based assays.
-
Dose Formulation and Stability: Develop a suitable vehicle for in vivo administration (e.g., oral gavage, intraperitoneal injection) and confirm the compound's stability in that formulation. The choice of vehicle should prioritize animal welfare and be consistent across studies.
-
Animal Model Selection: Select an animal model that recapitulates key aspects of the human disease. For oncology indications, this may involve xenograft or syngeneic tumor models. For inflammatory diseases, models like collagen-induced arthritis or inflammatory bowel disease may be appropriate. The chosen model should have predictive validity for clinical outcomes.
-
Ethical Review and Approval: All animal studies must be conducted in accordance with institutional and national guidelines. A detailed protocol must be submitted to and approved by the Institutional Animal Care and Use Committee (IACUC).
Phase 2: In Vivo Pharmacokinetics & Preliminary Toxicology
The goal of this phase is to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and to establish a safe dose range for subsequent efficacy studies.
-
Single Ascending Dose (SAD) PK Studies: Administer a single dose of the compound to a small cohort of animals (typically rodents) at escalating dose levels. Collect blood samples at multiple time points to determine key PK parameters.
-
Acute Toxicity and Dose Range Finding: Assess the tolerability of the compound at single or multiple doses over a short period. This will help determine the maximum tolerated dose (MTD).
-
Bioanalytical Method Development: Develop and validate a sensitive and specific method (e.g., LC-MS/MS) for quantifying the compound in biological matrices (plasma, tissues).
Phase 3: Efficacy & Pharmacodynamic Studies
With a safe and tolerable dose range established, the focus shifts to evaluating the therapeutic efficacy of the compound in the chosen disease model.
-
Disease Model Efficacy Studies: Administer the compound to diseased animals at one or more dose levels and compare the outcomes to a vehicle-treated control group. Key endpoints will vary depending on the disease model (e.g., tumor volume, clinical score, inflammatory markers).
-
Pharmacodynamic (PD) Biomarker Analysis: Measure the effect of the compound on its molecular target in vivo. This can involve analyzing tissue samples for changes in protein expression, phosphorylation status, or gene expression.
-
Dose-Response and Dosing Schedule Optimization: Conduct studies to determine the optimal dose and dosing frequency required to achieve and maintain therapeutic concentrations of the compound at the target site.
Phase 4: IND-Enabling Toxicology & Safety Pharmacology
Prior to initiating human clinical trials, comprehensive safety and toxicology studies are required to support an Investigational New Drug (IND) application.
-
Good Laboratory Practice (GLP) Repeat-Dose Toxicology: Evaluate the potential toxicity of the compound following repeated administration over an extended period in at least two species (one rodent, one non-rodent).
-
Safety Pharmacology: Assess the effects of the compound on vital organ systems, including the cardiovascular, respiratory, and central nervous systems.
-
Genotoxicity and Mutagenicity Assays: Determine the potential of the compound to cause genetic damage.
Detailed Experimental Protocols
The following are example protocols for key in vivo studies. These should be adapted based on the specific this compound analog, the disease model, and institutional guidelines.
Protocol: Rodent Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of a this compound analog in mice or rats following a single administration.
Materials:
-
Test compound
-
Dosing vehicle (e.g., 0.5% methylcellulose in water)
-
Mice or rats (specify strain, age, and sex)
-
Dosing syringes and needles (for oral gavage or injection)
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Animal Acclimation: Acclimate animals to the housing facility for at least 7 days prior to the study.
-
Dose Preparation: Prepare the dosing formulation at the desired concentration. Ensure the compound is fully dissolved or suspended.
-
Dosing: Administer the compound to the animals via the chosen route (e.g., oral gavage). Record the time of dosing.
-
Blood Sampling: Collect blood samples (e.g., 50-100 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters using appropriate software (e.g., Phoenix WinNonlin).
Table 1: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Half-life |
| CL | Clearance |
| Vd | Volume of distribution |
Protocol: Xenograft Tumor Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of a this compound analog in a human tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line
-
Matrigel (or similar)
-
Test compound and vehicle
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Cell Culture: Culture the cancer cells to the desired number.
-
Tumor Implantation: Subcutaneously implant the cancer cells (typically mixed with Matrigel) into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment and control groups.
-
Treatment: Begin dosing the mice with the test compound or vehicle according to the predetermined schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration. Euthanize the animals and collect tumors for further analysis.
-
Data Analysis: Compare the tumor growth inhibition between the treatment and control groups.
Caption: Workflow for a xenograft tumor model efficacy study.
Data Analysis and Interpretation
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics. The successful translation of these compounds from the bench to the clinic will depend on a well-designed and executed preclinical in vivo program. The application notes and protocols provided herein offer a framework for researchers to systematically evaluate the pharmacokinetic, efficacy, and safety profiles of these analogs, ultimately paving the way for their clinical development.
Application Note: Validating Drug Mechanism of Action Using Quantitative Western Blotting
Abstract
Western blotting is a cornerstone technique in drug discovery and development for elucidating a compound's mechanism of action (MOA).[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing a robust quantitative Western blotting protocol to validate the therapeutic engagement of a drug target and its downstream signaling effects. By integrating field-proven insights with established scientific principles, this guide emphasizes the critical importance of rigorous experimental design, antibody validation, and data normalization to generate reproducible and trustworthy results.
Introduction: Beyond Protein Detection to Mechanistic Insight
In the realm of drug development, demonstrating that a therapeutic agent engages its intended target and modulates downstream signaling pathways is paramount. Western blotting, a powerful immunodetection technique, allows for the sensitive and specific identification and quantification of proteins within a complex biological sample.[1][3] While traditionally used for qualitative protein detection, advancements in imaging and normalization strategies have transformed Western blotting into a robust quantitative method, essential for validating a drug's MOA.[4][5]
This guide will walk through the experimental design and a detailed protocol for using quantitative Western blotting to assess the effects of a novel therapeutic agent on a hypothetical signaling pathway. We will focus on not just the "how" but the "why" behind each step, ensuring a deep understanding of the principles that underpin a successful and reproducible experiment.
The Scientific Imperative: Designing a Self-Validating Western Blot Experiment
A well-designed Western blot experiment is a self-validating system. This means incorporating the necessary controls and checks at every stage to ensure the final data is both accurate and reliable.
Hypothesis-Driven Experimental Design
Before the first pipette tip is touched, a clear hypothesis must be formulated. For example, "Compound X inhibits the phosphorylation of Protein Y at residue Serine-123, leading to a downstream decrease in the expression of Protein Z." This hypothesis dictates the entire experimental setup, from cell line selection to the specific antibodies required.
The Critical Role of Controls
Controls are the bedrock of a trustworthy Western blot.
-
Positive and Negative Controls: These are essential for confirming that the experimental setup is working correctly and that the antibody is specific to the target protein.[6][7] A positive control could be a cell lysate known to express the target protein, while a negative control could be a lysate from a knockout cell line for that protein.[8]
-
Loading Controls: These are used to normalize the data and account for variations in protein loading between lanes.[8] Traditionally, housekeeping proteins (HKPs) like GAPDH, β-actin, or tubulin have been used. However, it is crucial to validate that the expression of the chosen HKP is not affected by the experimental conditions.[9] An increasingly accepted "gold standard" is total protein normalization, which involves staining the membrane for total protein and using this value for normalization.[10]
Antibody Validation: The Cornerstone of Specificity
The specificity and selectivity of the primary antibody are paramount for generating reliable data.[11][12] An antibody must be validated for the specific application in which it is being used.[13][14] Key validation strategies include:
-
Knockout/Knockdown Validation: Using cell lines where the target protein has been genetically removed or reduced is considered the gold standard for confirming antibody specificity.[8]
-
Treatment with Agonists/Antagonists: For signaling studies, treating cells with known activators or inhibitors of the pathway can validate that a phospho-specific antibody is detecting the correct modification.[15]
-
Expected Band Size Verification: The detected protein should migrate at its expected molecular weight. Resources like UniProt can be used to confirm this.[8]
Visualizing the Workflow and Signaling Pathway
To provide a clear conceptual framework, the following diagrams illustrate the overall Western blotting workflow and a representative signaling pathway that can be interrogated.
Caption: A schematic overview of the key stages in a quantitative Western blotting experiment.
Caption: A representative signaling pathway illustrating how a drug can inhibit a receptor, leading to changes in downstream protein phosphorylation and gene expression.
Detailed Experimental Protocol
This protocol outlines the step-by-step methodology for performing a quantitative Western blot to validate the effect of a hypothetical "Anticancer Agent 114" on a target signaling pathway.[16]
Materials and Reagents
-
Cell Culture: Appropriate cancer cell line, culture medium, fetal bovine serum (FBS), penicillin-streptomycin.
-
Treatment: Anticancer Agent 114, vehicle control (e.g., DMSO).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: BCA Protein Assay Kit.
-
SDS-PAGE: Tris-Glycine gels, running buffer, Laemmli sample buffer.
-
Protein Transfer: PVDF or nitrocellulose membrane, transfer buffer.
-
Blocking: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Antibodies:
-
Primary antibodies (validated for Western blotting): e.g., anti-phospho-Target X, anti-total-Target X, anti-Downstream Protein Y, anti-GAPDH.
-
Secondary antibodies (HRP-conjugated): e.g., anti-rabbit IgG, anti-mouse IgG.
-
-
Detection: Enhanced chemiluminescence (ECL) substrate.
-
Imaging: Chemiluminescence imaging system.
Step-by-Step Methodology
1. Cell Culture and Treatment: a. Plate cells at a desired density and allow them to adhere overnight. b. Treat cells with varying concentrations of Anticancer Agent 114 or vehicle control for the desired time period.
2. Sample Preparation - Cell Lysis: a. After treatment, wash cells with ice-cold PBS. b. Add ice-cold lysis buffer with inhibitors to each plate.[2] c. Scrape cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes with periodic vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[16] f. Collect the supernatant containing the total protein extract.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions. This is a critical step to ensure equal protein loading.[17]
4. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): a. Normalize the protein concentration of all samples with lysis buffer and mix with Laemmli sample buffer. b. Denature samples by heating at 95-100°C for 5-10 minutes. c. Load an equal amount of protein (e.g., 20-30 µg) per lane into an appropriate percentage Tris-Glycine gel.[6][16] Include a pre-stained protein ladder to monitor migration. d. Run the gel in 1x running buffer until the dye front reaches the bottom.
5. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[3] b. Confirm successful transfer by staining the membrane with Ponceau S.
6. Immunodetection: a. Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[16] b. Primary Antibody Incubation: Incubate the membrane with the primary antibody at the optimized dilution in blocking buffer overnight at 4°C with gentle agitation. c. Washing: Wash the membrane three times for 5-10 minutes each with TBST. d. Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. e. Final Washes: Wash the membrane three times for 10 minutes each with TBST.
7. Signal Detection and Imaging: a. Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane. b. Capture the chemiluminescent signal using a digital imager. It is crucial to ensure the signal is within the linear range of detection and not saturated.[18]
Data Analysis and Interpretation
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).[16]
-
Normalization:
-
For each lane, divide the intensity of the target protein band by the intensity of the loading control band (e.g., GAPDH or total protein stain).
-
For phospho-protein analysis, normalize the phospho-protein signal to the total protein signal for that specific target.[19]
-
-
Relative Quantification: Express the normalized data as a fold change relative to the vehicle-treated control.
-
Interpretation: Analyze the quantitative data to determine if the drug treatment resulted in a statistically significant change in protein expression or phosphorylation, thereby confirming or refuting the initial hypothesis.[20][21][22]
Quantitative Data Presentation and Troubleshooting
For clarity and ease of comparison, quantitative data should be summarized in a structured table.
| Treatment Group | Drug Conc. (µM) | Normalized p-Target X Intensity (Arbitrary Units) | Normalized Total Target X Intensity (Arbitrary Units) | Fold Change in p-Target X (vs. Vehicle) |
| Vehicle Control | 0 | 1.00 | 1.02 | 1.00 |
| Drug X | 0.1 | 0.75 | 1.05 | 0.75 |
| Drug X | 1 | 0.32 | 0.98 | 0.32 |
| Drug X | 10 | 0.11 | 1.01 | 0.11 |
Even with a robust protocol, issues can arise. The following table provides guidance on troubleshooting common Western blotting problems.[23][24][25][26]
| Problem | Possible Cause | Solution |
| No Signal or Weak Signal | Inactive antibody | Use a fresh aliquot of antibody; verify storage conditions. |
| Insufficient protein loaded | Increase the amount of protein loaded per well. | |
| Inefficient transfer | Check transfer efficiency with Ponceau S staining. | |
| High Background | Insufficient blocking | Increase blocking time or change blocking agent (e.g., BSA instead of milk). |
| Antibody concentration too high | Optimize primary and secondary antibody concentrations. | |
| Multiple/Non-specific Bands | Antibody is not specific | Use an affinity-purified or monoclonal antibody; validate with a knockout lysate.[24] |
| Protein degradation | Add fresh protease inhibitors to the lysis buffer.[27] |
Conclusion
Quantitative Western blotting is an indispensable tool for validating the mechanism of action of novel therapeutic agents. By adhering to a meticulously designed protocol that emphasizes proper controls, rigorous antibody validation, and accurate data normalization, researchers can generate high-quality, reproducible data. This enables confident decision-making in the drug development pipeline, ultimately accelerating the journey from a promising compound to a life-changing therapy.
References
- 1. Mastering Western Blot: Principles, Workflow and Essential Optimization Strategies - MetwareBio [metwarebio.com]
- 2. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. The Design of a Quantitative Western Blot Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. Western Blot Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 7. How to Perform Reliable Quantitative Western Blot Analysis | Bio-Techne [bio-techne.com]
- 8. bosterbio.com [bosterbio.com]
- 9. licorbio.com [licorbio.com]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. euromabnet.com [euromabnet.com]
- 12. researchgate.net [researchgate.net]
- 13. Antibody validation by Western Blot SOP #012 [protocols.io]
- 14. neobiotechnologies.com [neobiotechnologies.com]
- 15. youtube.com [youtube.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. star.mit.edu [star.mit.edu]
- 18. bitesizebio.com [bitesizebio.com]
- 19. m.youtube.com [m.youtube.com]
- 20. letstalkacademy.com [letstalkacademy.com]
- 21. Evaluating your Western Blot Results - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 22. praxilabs.com [praxilabs.com]
- 23. bio-rad.com [bio-rad.com]
- 24. researchgate.net [researchgate.net]
- 25. merckmillipore.com [merckmillipore.com]
- 26. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 27. LabXchange [labxchange.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine
Welcome to the technical support center for the synthesis of 6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this multi-step synthesis and optimize your product yield and purity.
Overview of the Synthetic Strategy
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve high yields. While several routes are possible, a common and reliable strategy involves three key stages:
-
Formation of the Precursor: Synthesis of 5-Iodo-2,3-diaminopyridine, typically starting from 2-aminopyridine.
-
Imidazo[4,5-b]pyridine Ring Formation: Cyclization of the diaminopyridine precursor to form the 6-iodo-1H-imidazo[4,5-b]pyridine scaffold.
-
Regioselective N-Methylation: Introduction of the methyl group at the N3 position of the imidazole ring to yield the final product.
This guide is structured to address challenges at each of these critical stages.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide: A Question & Answer Approach
This section addresses specific experimental issues in a Q&A format, providing explanations and actionable solutions.
Stage 1: Synthesis of 5-Iodo-2,3-diaminopyridine
Question 1: My initial iodination of 2-aminopyridine gives a very low yield. What am I doing wrong?
Answer: Low yield in the direct iodination of 2-aminopyridine is a common problem, often due to the deactivating effect of the amino group protonation in acidic media and the potential for side reactions. Here are the key factors to investigate:
-
Choice of Iodinating Agent and Oxidant: The combination of molecular iodine (I₂) with an oxidant is crucial for generating the electrophilic iodine species in situ. Hydrogen peroxide is a common choice.[1] Ensure the dropwise addition of H₂O₂ to a mixture of 2-aminopyridine and iodine to maintain a controlled reaction rate.[1] Batch addition of iodine can also improve yields.[1]
-
Reaction Solvent: While organic solvents can be used, using water as a solvent is a safer, more environmentally friendly option that has been shown to be effective.[1]
-
Temperature Control: The reaction is exothermic. Maintain the temperature carefully, especially during the addition of the oxidant, to prevent the formation of undesired over-iodinated or degraded products. Cooling with an ice bath is recommended.
-
pH Adjustment During Workup: The product, 2-amino-5-iodopyridine, may remain soluble in the acidic reaction mixture. During workup, carefully neutralize the solution to precipitate the product. Cooling the neutralized mixture before filtration can maximize recovery.[1]
Question 2: The nitration of 2-amino-5-iodopyridine is not regioselective, and I'm getting multiple nitro-isomers. How can I improve selectivity for the 3-nitro position?
Answer: This is a classic challenge in electrophilic aromatic substitution on substituted pyridines. The amino group is a strong ortho-, para-director, while the pyridine nitrogen is deactivating. To favor nitration at the C3 position (ortho to the amino group):
-
Controlling Acidity and Temperature: The nitration of aminopyridines is highly dependent on the reaction conditions. Nitration of the related 2-amino-5-bromopyridine proceeds via rearrangement of a 2-nitroamino intermediate, which is favored at specific temperatures (around 50°C).[2] Using a mixture of nitric acid and sulfuric acid is standard, but the temperature must be strictly controlled to prevent side reactions and ensure the desired rearrangement occurs.
-
Protecting Group Strategy: While more steps are involved, an alternative is to first acetylate the 2-amino group. The resulting acetamido group is still an ortho-, para-director but can offer better regiocontrol and prevent the formation of the nitroamino intermediate, potentially leading to a cleaner reaction. The protecting group is then removed after the nitration step.
Question 3: My reduction of the nitro group to form 5-Iodo-2,3-diaminopyridine is incomplete or results in de-iodination. What is the best reduction method?
Answer: The choice of reducing agent is critical to ensure complete conversion of the nitro group without cleaving the C-I bond.
-
Stannous Chloride (SnCl₂): This is a reliable and mild reducing agent for nitro groups on aromatic rings and is less likely to cause dehalogenation compared to some catalytic hydrogenation methods.[3] Using SnCl₂ dihydrate in a solvent like ethyl acetate or ethanol is a standard procedure.[3]
-
Iron/Acid: Reduction with iron powder in the presence of an acid (like acetic acid or a small amount of HCl) is a cost-effective and efficient method.[2][4] This heterogeneous reaction requires vigorous stirring to ensure good contact between the substrate and the iron.
-
Catalytic Hydrogenation: While effective, catalytic hydrogenation (e.g., with Pd/C) can sometimes lead to dehalogenation, especially with iodo-substituted compounds. If this method is used, it requires careful optimization of catalyst loading, hydrogen pressure, and temperature to minimize this side reaction.
| Reducing Agent | Typical Conditions | Advantages | Potential Issues |
| SnCl₂·2H₂O | Ethyl Acetate/Ethanol, 60°C | High chemoselectivity, good yield[3] | Stoichiometric tin waste |
| Fe / HCl (cat.) | Ethanol/Water, Reflux | Cost-effective, effective[2][4] | Heterogeneous, requires filtration of iron salts |
| Catalytic Hydrogenation | Pd/C, H₂ (gas), various solvents | Clean workup, high efficiency | Risk of de-iodination, catalyst poisoning |
Stage 2: Imidazo[4,5-b]pyridine Ring Formation
Question 4: I'm getting a low yield during the cyclization of 5-Iodo-2,3-diaminopyridine with formic acid. The reaction mixture turns dark, suggesting decomposition.
Answer: The condensation of a diaminopyridine with formic acid to form the imidazole ring is a dehydration reaction that can be sensitive to temperature and air.
-
Reaction Conditions: The classical method involves heating the diaminopyridine in formic acid.[5] Refluxing for several hours is typical.[5] The key is to drive the reaction to completion by removing the water that is formed. Using 100% formic acid is recommended.[5]
-
Alternative Reagents: For a milder approach, consider using triethyl orthoformate with a catalytic amount of acid. This reaction often proceeds at a lower temperature and can produce a cleaner product profile as the byproducts (ethanol and ethyl formate) are volatile.
-
Atmosphere Control: Diaminopyridines can be susceptible to air oxidation at high temperatures, leading to tar formation. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can significantly improve the yield and purity of the product.
-
Workup: After the reaction, the excess formic acid must be removed. Careful neutralization of the acidic mixture with a base like ammonium hydroxide or sodium bicarbonate in an ice bath is crucial to precipitate the product without causing degradation.
Caption: Troubleshooting workflow for low yield in the cyclization step.
Stage 3: Regioselective N-Methylation
Question 5: My final N-methylation step produces a mixture of two isomers (N1-methyl and N3-methyl). How can I selectively synthesize the desired this compound?
Answer: This is the most critical step for obtaining the correct final product. The imidazo[4,5-b]pyridine scaffold has two nucleophilic nitrogen atoms in the imidazole ring (N1 and N3), and alkylation can occur at either position. Selectivity is governed by a combination of electronic, steric, and thermodynamic factors.
-
Choice of Base and Solvent: This is paramount.
-
Strong, Non-nucleophilic Base (e.g., NaH): Using a strong base like sodium hydride (NaH) in an aprotic solvent like DMF or THF will irreversibly deprotonate the imidazole N-H. The resulting anion's reactivity will dictate the methylation site. Often, this leads to the thermodynamically more stable product.
-
Weaker Base (e.g., K₂CO₃): Using a weaker base like potassium carbonate in a polar solvent like acetone or DMF creates an equilibrium between the neutral starting material and the deprotonated form. This can sometimes favor one isomer over another.
-
-
Methylating Agent: Methyl iodide (CH₃I) is a common and highly reactive methylating agent.[6] Dimethyl sulfate (DMS) is another option, but it is more toxic.
-
Thermodynamic vs. Kinetic Control: One isomer is typically the kinetically favored product (forms faster), while the other is the thermodynamically favored product (more stable). Reports suggest that for similar systems, the N3-methyl isomer is often the thermodynamically more stable product. Running the reaction at a slightly elevated temperature for a longer duration may favor the formation of the thermodynamic product.
A study on the methylation of related 2-phenyl-imidazo[4,5-b]pyridines showed that using NaH and CH₃I in DMF is an effective method for N-methylation.[6] You must characterize your product mixture carefully using NMR (specifically 1H-13C HMBC and NOE experiments) to unequivocally determine the position of the methyl group and optimize conditions to favor the desired N3 isomer.
| Parameter | Condition A (Kinetic Control?) | Condition B (Thermodynamic Control?) | Rationale |
| Base | K₂CO₃, Cs₂CO₃ | NaH, LiHMDS | Weaker bases may favor the more accessible N1 position; strong bases form the anion for equilibration. |
| Solvent | Acetone, CH₃CN | DMF, THF | Solvent polarity can influence the stability of the intermediate anion and transition states. |
| Temperature | 0°C to Room Temp | Room Temp to 60°C | Higher temperatures allow the reaction to overcome energy barriers to form the more stable product. |
| Reagent | Methyl Iodide[6] | Methyl Iodide[6] | Highly reactive agent ensures methylation occurs. |
Detailed Experimental Protocols
The following protocols are provided as a starting point and should be optimized based on your specific laboratory conditions and analytical results.
Protocol 1: Synthesis of 6-Iodo-1H-imidazo[4,5-b]pyridine
-
Step A: 2-Amino-5-iodopyridine: In a flask equipped with a stirrer and cooled in an ice bath, dissolve 2-aminopyridine in water. Add molecular iodine in portions with vigorous stirring.[1]
-
Once the iodine is added, maintain the temperature and add 30% hydrogen peroxide dropwise over 1-2 hours.[1]
-
After the addition is complete, allow the reaction to stir for an additional 2-3 hours.
-
Heat the mixture to reflux for 20-30 minutes, then cool to room temperature.[1]
-
Carefully neutralize with aqueous sodium hydroxide or ammonium hydroxide until the product precipitates.
-
Cool the suspension in an ice bath for 1 hour, then collect the solid by filtration, wash with ice-cold water, and dry under vacuum.
Protocol 2: N-Methylation of 6-Iodo-1H-imidazo[4,5-b]pyridine
CAUTION: Methyl iodide is toxic and a suspected carcinogen. Sodium hydride reacts violently with water. Perform this reaction in a well-ventilated fume hood under anhydrous conditions.
-
To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous DMF.
-
Add 60% sodium hydride (NaH) in mineral oil (1.1 equivalents) portion-wise at 0°C.
-
Add a solution of 6-Iodo-1H-imidazo[4,5-b]pyridine (1.0 equivalent) in anhydrous DMF dropwise to the NaH suspension.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.
-
Cool the mixture back to 0°C and add methyl iodide (1.1 equivalents) dropwise.[6]
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.
-
Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution at 0°C.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the N1 and N3 isomers and isolate the target compound.
Frequently Asked Questions (FAQs)
-
Q: How do I distinguish between the N1-methyl and N3-methyl isomers?
-
A: Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method. A Nuclear Overhauser Effect (NOE) experiment is ideal. Irradiation of the N-methyl protons should show an NOE correlation to the proton at the C7 position for the N1-isomer, and to the proton at the C2 position (if present) for the N3-isomer. 2D NMR experiments like HMBC can also help establish long-range correlations to confirm the structure.
-
-
Q: What are the primary safety concerns during this synthesis?
-
A: Key hazards include:
-
Iodine: Corrosive and has toxic vapors. Handle in a fume hood.
-
Nitrating Mixture: Highly corrosive and a strong oxidant. Use appropriate personal protective equipment (gloves, goggles, lab coat).
-
Reducing Agents: SnCl₂ is corrosive. Hydrogenation involves flammable gas under pressure.
-
Methylating Agents: Methyl iodide is toxic, volatile, and a suspected carcinogen. Handle with extreme care in a fume hood.
-
Sodium Hydride: Highly reactive and flammable; reacts violently with water.
-
-
-
Q: Can I use microwave synthesis to accelerate any of the steps?
-
A: Yes, microwave-assisted synthesis can often accelerate the cyclization and N-alkylation steps in heterocyclic chemistry.[5][7] It can lead to shorter reaction times and potentially higher yields. However, each step would require specific re-optimization of solvent, temperature, and time for microwave conditions.
-
References
- 1. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
troubleshooting regioisomer formation in imidazo[4,5-b]pyridine synthesis
Welcome to the technical support center for imidazo[4,5-b]pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we address specific issues, particularly the persistent problem of regioisomer formation, in a direct question-and-answer format. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: We are consistently observing the formation of multiple products in our synthesis of an N-substituted imidazo[4,5-b]pyridine. What are these byproducts, and why are they forming?
A1: The most common issue in the N-alkylation or N-arylation of an existing imidazo[4,5-b]pyridine core is the formation of regioisomers. The imidazo[4,5-b]pyridine scaffold possesses multiple nucleophilic nitrogen atoms, leading to substitution at different positions. Specifically, you are likely forming a mixture of N1, N3, and potentially N4 substituted isomers.
The formation of these isomers is a direct consequence of the tautomeric nature of the imidazo[4,5-b]pyridine ring system and the relative nucleophilicity of the different nitrogen atoms.[1][2] The reaction can proceed through different pathways, often leading to a mixture of products that can be difficult to separate. The ratio of these isomers is highly dependent on the reaction conditions, the nature of the substituents on the heterocyclic core, and the electrophile used.
Here is a diagram illustrating the potential sites of substitution:
References
Technical Support Center: HPLC Separation of 6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine Regioisomers
Welcome to the dedicated technical support guide for the challenging chromatographic separation of 6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine regioisomers. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance for achieving baseline separation of these critical compounds. As the synthesis of this molecule via methylation can lead to the formation of closely related positional isomers, a robust and reliable HPLC method is paramount for accurate quantification and purification.
The Challenge: Separating Closely Related Regioisomers
The primary difficulty in separating the N-methylated regioisomers of 6-iodo-3H-imidazo[4,5-b]pyridine lies in their nearly identical physicochemical properties. These molecules share the same molecular weight and often have very similar polarities and pKa values.[1] Standard reversed-phase HPLC methods may prove insufficient, leading to co-elution or poor resolution, which complicates accurate analysis and purification. This guide provides a systematic approach to method development and troubleshooting to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is standard C18 column not resolving my this compound regioisomers?
A1: Standard C18 columns primarily separate compounds based on hydrophobicity. Since your regioisomers have identical molecular formulas and similar structures, their hydrophobic character is likely very close, resulting in poor resolution. The subtle differences in their dipole moments and the accessibility of the nitrogen atoms on the pyridine and imidazole rings are key to achieving separation. To enhance resolution, a column with alternative selectivity, such as a phenyl-hexyl or a polar-embedded phase, is recommended. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography can offer unique separation mechanisms.[2][3][4][5]
Q2: How does the mobile phase pH impact the separation of these basic regioisomers?
A2: The mobile phase pH is a critical parameter for the separation of ionizable compounds like your imidazo[4,5-b]pyridine derivatives.[5] These compounds are basic, with pKa values typically in the 5-6 range for the pyridine nitrogen.[6] By adjusting the pH, you can alter the degree of ionization of the isomers. At a pH about two units below the pKa, the molecules will be fully protonated (positively charged). This can improve peak shape by minimizing secondary interactions with residual silanols on the silica-based column. Small adjustments in pH can subtly alter the charge distribution and hydration sphere of each isomer, leading to changes in retention and potentially improving selectivity.
Q3: I'm observing significant peak tailing with my regioisomers. What are the likely causes and how can I fix it?
A3: Peak tailing for basic compounds like your analytes is commonly caused by secondary interactions with acidic silanol groups on the surface of silica-based HPLC columns. This is especially prevalent at mid-range pH. To mitigate this, consider the following:
-
Lower the mobile phase pH: Operating at a lower pH (e.g., 2.5-3.5) will protonate the basic analytes and suppress the ionization of the silanol groups, reducing these unwanted interactions.
-
Increase buffer concentration: A higher buffer concentration can help to shield the analyte from the silanol groups and improve peak shape.
-
Use a mobile phase additive: Additives like triethylamine (TEA) can compete with the basic analytes for active silanol sites, thus improving peak symmetry. However, TEA is not MS-compatible. For LC-MS applications, formic acid or acetic acid are more suitable choices.
-
Choose a modern, high-purity silica column: Newer columns are often end-capped and use higher purity silica with fewer accessible silanol groups, leading to better peak shapes for basic compounds.
Q4: Should I consider an alternative to reversed-phase HPLC for this separation?
A4: Yes, if you are struggling to achieve separation with conventional reversed-phase methods, exploring other chromatographic modes is a logical next step.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. It is well-suited for the retention and separation of polar compounds that show little or no retention in reversed-phase.[2][3][4][7]
-
Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics, offering multiple modes of interaction to enhance selectivity.[8][9][10][11] This can be particularly effective for separating isomers with slight differences in charge and polarity.
Troubleshooting Guide
This troubleshooting guide is designed to help you systematically diagnose and resolve common issues encountered during the separation of this compound regioisomers.
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution / Co-elution | Insufficient selectivity of the stationary phase. | Switch to a column with a different selectivity (e.g., Phenyl-Hexyl, Cyano, or a polar-embedded phase). Consider HILIC or mixed-mode chromatography for a different separation mechanism. |
| Mobile phase composition is not optimal. | Systematically vary the organic solvent percentage. Explore different organic modifiers (e.g., methanol instead of acetonitrile). Adjust the mobile phase pH to alter the ionization of the isomers and enhance selectivity. | |
| Peak Tailing | Secondary interactions with column silanols. | Lower the mobile phase pH to 2.5-3.5. Increase the buffer concentration (e.g., from 10mM to 25mM). Use a column with high-purity, end-capped silica. |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Mismatch between sample solvent and mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent. | |
| Shifting Retention Times | Inadequate column equilibration. | Ensure the column is thoroughly equilibrated with the mobile phase before each run, especially for gradient methods. |
| Fluctuations in column temperature. | Use a column oven to maintain a consistent temperature. | |
| Inconsistent mobile phase preparation. | Prepare fresh mobile phase daily and ensure accurate pH measurement and component mixing. | |
| Broad Peaks | Extra-column band broadening. | Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are secure. |
| Column degradation. | Replace the column if it has been used extensively or subjected to harsh conditions. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method Development
This protocol provides a starting point for developing a reversed-phase HPLC method for the separation of this compound regioisomers.
1. Column Selection:
-
Start with a modern, high-purity C18 column (e.g., 150 x 4.6 mm, 3.5 µm).
-
If resolution is insufficient, switch to a Phenyl-Hexyl column of similar dimensions.
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Filter both mobile phases through a 0.45 µm filter and degas.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or as determined by UV scan of the analytes)
-
Injection Volume: 5 µL
4. Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 20.0 | 50 |
| 25.0 | 90 |
| 30.0 | 90 |
| 30.1 | 10 |
| 35.0 | 10 |
5. Optimization Strategy:
-
If peaks elute too early, decrease the initial %B.
-
If peaks are too retained, increase the initial %B.
-
To improve the separation of closely eluting peaks, decrease the slope of the gradient in the region where the isomers elute.
Protocol 2: HILIC Method for Enhanced Selectivity
This protocol is recommended if reversed-phase methods fail to provide adequate separation.
1. Column Selection:
-
Use a HILIC column with an amide or unbonded silica stationary phase (e.g., 150 x 4.6 mm, 3.5 µm).
2. Mobile Phase Preparation:
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
4. Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 0 |
| 15.0 | 50 |
| 20.0 | 50 |
| 20.1 | 0 |
| 25.0 | 0 |
5. Optimization Strategy:
-
In HILIC, increasing the water content (increasing %B) decreases retention. Adjust the gradient accordingly to achieve optimal separation.
Visualizing the Workflow
Caption: A workflow for troubleshooting the separation of regioisomers.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - IN [thermofisher.com]
- 3. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. helixchrom.com [helixchrom.com]
- 7. obrnutafaza.hr [obrnutafaza.hr]
- 8. helixchrom.com [helixchrom.com]
- 9. helixchrom.com [helixchrom.com]
- 10. helixchrom.com [helixchrom.com]
- 11. Mixed-mode chromatography - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Crude 6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine
Prepared by: Senior Application Scientist, Chemical Purification Division
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of crude 6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine using column chromatography. The inherent chemical properties of this heterocyclic amine present specific, yet manageable, hurdles that this document aims to address through a combination of foundational knowledge, a detailed experimental protocol, and a robust troubleshooting framework.
Frequently Asked Questions (FAQs)
Q1: What makes the column chromatography purification of this compound particularly challenging?
A1: The primary challenge stems from the basic nature of the imidazo[4,5-b]pyridine core.[1][2] Standard silica gel, the most common stationary phase, has an acidic surface due to the presence of silanol (Si-OH) groups. The basic nitrogen atoms in your compound can form strong acid-base interactions with these silanol groups. This interaction leads to several common issues:
-
Peak Tailing: The compound "drags" along the column, resulting in broad, tailing fractions instead of a sharp band.[3]
-
Irreversible Adsorption: A portion of the compound can bind so strongly to the silica that it does not elute, leading to significantly reduced yield.[4]
-
On-Column Degradation: The acidic environment of the silica gel can potentially degrade sensitive compounds, although this compound is generally stable under standard conditions.[1][5]
Q2: What is the most critical preparatory step before attempting a large-scale column purification?
A2: The most crucial step is a thorough analysis using Thin Layer Chromatography (TLC). This initial investigation serves two purposes:
-
Developing an Optimal Solvent System: TLC allows you to test various mobile phase compositions quickly to find one that provides good separation between your target compound and impurities. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired product, which generally translates well to column separation.[5]
-
Assessing Compound Stability: Before committing your entire batch of crude material, you should perform a stability test. Spot the crude mixture on a TLC plate, let it sit exposed to the silica for an hour, and then develop the plate. If new spots appear or the product spot diminishes, it indicates degradation on silica, and an alternative stationary phase like neutral alumina should be considered.[4][5][6]
Q3: Which stationary phase is recommended for this compound?
A3: While standard flash silica gel (230-400 mesh) is widely used, it is only effective if the mobile phase is modified to suppress its acidity.[7] The most common and effective strategy is to use standard silica gel but add a basic modifier to the eluent. For highly sensitive or very basic compounds, switching to a less acidic stationary phase, such as neutral alumina, is a viable alternative.[4][5]
Q4: How do I select an appropriate mobile phase and what is a "basic modifier"?
A4: Mobile phase selection is an empirical process guided by TLC. A typical starting point for N-heterocyclic compounds is a binary system of a less polar solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) and a more polar solvent like Methanol (MeOH).
A "basic modifier" is a small amount of a basic substance added to the mobile phase to improve the chromatography of basic compounds on silica gel. It works by neutralizing the acidic silanol sites on the silica surface, preventing the strong interaction with your basic analyte.[3] For this application, adding 0.5-2% triethylamine (TEA) to your eluent system is strongly recommended.[3][4] An alternative is to use a prepared solution of 1-10% ammonium hydroxide in methanol as the polar component of your mobile phase.[5]
Detailed Experimental Protocol: A Self-Validating Workflow
This protocol outlines a standard procedure for the purification of ~1 gram of crude this compound.
Step 1: TLC Analysis & Solvent System Development
-
Dissolve a small amount of the crude material in Dichloromethane (DCM).
-
On a silica gel TLC plate, spot the crude material alongside any available starting material standards.
-
Develop the plate in a TLC chamber using a test eluent system, for example, 95:5 DCM:MeOH.
-
Visualize the plate under UV light (254 nm).
-
If the Rf of the product is too high, decrease the methanol percentage. If it's too low, increase it.
-
Once a system giving an Rf of ~0.3 is found, add 1% Triethylamine (TEA) to the mobile phase (e.g., 94:5:1 DCM:MeOH:TEA) and run a final TLC plate. This final system will be your column's mobile phase. The addition of TEA should result in a more defined, less streaky spot.[3]
Step 2: Column Preparation (Slurry Packing)
-
Select a glass column appropriate for the amount of silica. For 1 g of crude material, approximately 40-60 g of silica gel is recommended (a 1:40 to 1:60 ratio).
-
In a beaker, prepare a slurry of the silica gel in the initial, less polar eluent (e.g., 100% DCM with 1% TEA).
-
With the column's stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain, tapping the column gently to ensure the silica packs into a uniform, crack-free bed.
-
Add a thin layer of sand on top of the packed silica to prevent disturbance during solvent addition. Never let the solvent level drop below the top of the silica bed.[8]
Step 3: Sample Loading (Dry Loading)
-
Dissolve the 1 g of crude material in a minimal amount of a suitable solvent (e.g., DCM or Methanol).
-
Add 2-3 g of silica gel to this solution and evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained. This is your "dry-loaded" sample.[8]
-
Carefully add the dry-loaded sample powder onto the sand layer in the prepared column.
Step 4: Elution and Fraction Collection
-
Carefully add the mobile phase to the column.
-
Begin elution using gentle positive pressure (flash chromatography).
-
Start with a less polar solvent system (e.g., 98:1:1 DCM:MeOH:TEA) and gradually increase the polarity (gradient elution) as the column runs (e.g., to 94:5:1 DCM:MeOH:TEA). A gradient elution often provides better separation than an isocratic (constant solvent mixture) one.[4]
-
Collect fractions of equal volume (e.g., 15-20 mL) in test tubes.
Step 5: Fraction Analysis and Product Isolation
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Data Presentation: Typical Purification Parameters
| Parameter | Recommended Value/Procedure | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective stationary phase.[7] |
| Sample Load | 1-2.5% (g crude / g silica) | Prevents column overloading, which causes poor separation.[4] |
| Mobile Phase Modifier | 1% Triethylamine (TEA) | Neutralizes acidic silica, preventing peak tailing and yield loss.[3] |
| Eluent System | Gradient: DCM / MeOH / TEA | Start with low MeOH concentration and gradually increase to elute compounds of increasing polarity. |
| Target Rf (on TLC) | 0.2 - 0.4 | Provides optimal resolution and reasonable elution time on the column.[5] |
| Loading Method | Dry Loading | Often results in sharper bands and better separation compared to wet loading.[8] |
Troubleshooting Guide
Issue 1: My compound is streaking badly on the TLC plate and the column fractions are broad and overlapping.
-
Probable Cause: Strong acid-base interaction between your basic compound and the acidic silica gel.
-
Solution: This is the most common issue. Add a basic modifier like triethylamine (TEA) or pyridine to your mobile phase, typically at a concentration of 0.5-2%.[3][4] This will compete for the acidic sites on the silica, allowing your compound to travel through the column more cleanly.
Issue 2: My compound is not eluting from the column, even after I've passed many column volumes of eluent.
-
Probable Cause 1: The mobile phase is not polar enough to move your compound.
-
Solution 1: Drastically increase the polarity of your mobile phase. For example, if you are using 95:5 DCM:MeOH, try switching to 80:20. A gradient elution is highly effective for compounds that are difficult to elute.[4]
-
Probable Cause 2: Your compound has irreversibly adsorbed to the silica gel due to very strong interactions or has decomposed.
-
Solution 2: First, confirm the compound's stability on silica using the TLC test described in the FAQs.[5] If it is unstable, you must switch to a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography.[4]
Issue 3: I have very low yield after combining my fractions, even though the reaction worked well.
-
Probable Cause: This is likely due to irreversible adsorption on the column (see Issue 2) or on-column degradation.
-
Solution: Ensure a basic modifier is present in your eluent from the very beginning. Perform the pre-column stability test on a TLC plate to diagnose potential degradation.[5][6] If degradation is observed, a change in stationary phase is necessary.
Issue 4: The separation between my product and an impurity is poor, even though they have different Rf values on TLC.
-
Probable Cause 1: The column was overloaded. The amount of crude material should not exceed 5% (and ideally be 1-2.5%) of the mass of the silica gel.[4]
-
Solution 1: Reduce the sample load or use a larger column with more stationary phase.
-
Probable Cause 2: The sample was loaded in a solvent that was too strong (too polar), causing the band to broaden at the top of the column.
-
Solution 2: Use the dry-loading technique described in the protocol.[8] This ensures the sample starts as a very narrow band, leading to superior separation.
Visualization of the Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common issues during the column chromatography of this compound.
Caption: A decision-making workflow for troubleshooting common column chromatography issues.
References
- 1. evitachem.com [evitachem.com]
- 2. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. physik.hu-berlin.de [physik.hu-berlin.de]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Navigating the Stability of Imidazo[4,5-b]pyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[4,5-b]pyridine derivatives. This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice for handling these compounds in your experiments. The imidazo[4,5-b]pyridine core is a key pharmacophore in numerous developmental drugs, particularly kinase inhibitors, due to its structural similarity to purines.[1][2] However, like many heterocyclic systems, its stability under various experimental conditions can be a critical factor for successful research and development.
This resource will help you anticipate and address potential degradation, ensuring the integrity of your results and the quality of your drug candidates.
Frequently Asked Questions (FAQs) on Imidazo[4,5-b]pyridine Degradation
Here we address some of the common questions and concerns that arise during the handling and analysis of imidazo[4,5-b]pyridine compounds.
Q1: My imidazo[4,5-b]pyridine compound shows decreasing purity upon storage in solution. What could be the cause?
A1: Several factors could be contributing to the decrease in purity of your compound in solution. The most common culprits are hydrolysis, oxidation, and photodegradation. The stability of the imidazo[4,5-b]pyridine ring system is highly dependent on the nature and position of its substituents, the solvent system, pH, and exposure to light and oxygen. For instance, the imidazole ring, in general, can be susceptible to oxidative degradation.[3]
Q2: I am observing the formation of new, more polar impurities in my HPLC analysis after leaving my compound in an acidic mobile phase. What is likely happening?
A2: The observation of more polar impurities upon exposure to acidic conditions suggests that your imidazo[4,5-b]pyridine derivative may be undergoing hydrolysis. The imidazole and pyridine rings both contain nitrogen atoms that can be protonated, which can influence the electron density of the ring system and potentially activate it towards nucleophilic attack by water. The specific site of hydrolysis will depend on the substituents present on the molecule.
Q3: My otherwise stable imidazo[4,5-b]pyridine compound is showing significant degradation during my synthesis workup, which involves heating. Why is this happening?
A3: Thermal degradation is a possibility, especially if your synthesis involves high temperatures. While the imidazo[4,5-b]pyridine core is generally aromatic and relatively stable, certain substituents can lower its decomposition temperature. For example, during the synthesis of some imidazo[4,5-b]pyridine derivatives, it has been noted that controlling the temperature is essential to avoid degradation.[4] It is crucial to determine the thermal stability of your specific compound, for which techniques like thermogravimetric analysis (TGA) can be very informative.
Q4: Are there any general precautions I can take to minimize the degradation of my imidazo[4,5-b]pyridine compounds?
A4: Yes, several general handling and storage practices can help maintain the stability of your compounds:
-
Storage: Store compounds as dry solids in a cool, dark, and dry place. For solutions, prefer freshly prepared samples or store them at low temperatures (e.g., -20°C or -80°C) and protected from light.
-
Solvent Choice: Use high-purity, degassed solvents for preparing solutions to minimize oxidative degradation.
-
pH Control: If your compound is pH-sensitive, use buffered solutions to maintain a pH at which it is most stable.
-
Inert Atmosphere: For particularly sensitive compounds, handling and storing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
-
Light Protection: Protect solutions and solid samples from light by using amber vials or covering containers with aluminum foil.
Troubleshooting Guide for Common Degradation Issues
This section provides a structured approach to identifying and resolving common degradation problems encountered during the experimental handling of imidazo[4,5-b]pyridine derivatives.
Issue 1: Unexpected Peaks in Chromatogram
Symptoms:
-
Appearance of new peaks in your HPLC, UPLC, or LC-MS chromatogram.
-
Decrease in the area of the main compound peak over time.
-
Changes in the color of the solution.
Possible Causes & Investigation Workflow:
Caption: Troubleshooting workflow for identifying the cause of unexpected peaks.
Mitigation Strategies:
-
For Hydrolysis: Adjust the pH of your solutions to a range where the compound is stable. If possible, use aprotic solvents.
-
For Oxidation: Use degassed solvents and handle the compound under an inert atmosphere. The addition of antioxidants may be considered if compatible with your experiment.
-
For Photodegradation: Work in a dark room or use amber glassware. Protect your samples from light during storage and analysis.
Issue 2: Poor Reproducibility in Biological Assays
Symptoms:
-
Inconsistent IC50 or EC50 values.
-
Loss of biological activity over the course of an experiment.
Possible Causes & Investigation Workflow:
Caption: Workflow to investigate poor reproducibility in biological assays.
Mitigation Strategies:
-
Assay Protocol Modification: If the compound is degrading in the assay media, consider reducing the incubation time or running the assay at a lower temperature if the protocol allows.
-
Use of Stabilizers: In some cases, the addition of a stabilizer like BSA or a small amount of an antioxidant to the assay buffer can help, provided it does not interfere with the assay.
-
Fresh Sample Preparation: Always use freshly prepared solutions of your compound for biological assays.
Experimental Protocols for Stability Assessment
To proactively understand the stability profile of your imidazo[4,5-b]pyridine derivative, it is highly recommended to perform forced degradation studies. These studies are a cornerstone of drug development and are guided by the International Council for Harmonisation (ICH) guidelines.[5][6][7]
Protocol 1: Forced Degradation Study
Objective: To determine the intrinsic stability of an imidazo[4,5-b]pyridine compound and to generate its potential degradation products for the development of a stability-indicating analytical method.
Materials:
-
Your imidazo[4,5-b]pyridine compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
HPLC or UPLC system with a PDA or UV detector and preferably a mass spectrometer (MS)
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H2O2.
-
Keep the solution at room temperature and protected from light.
-
Take samples at various time points for analysis.
-
-
Thermal Degradation:
-
Store a solid sample of your compound in an oven at a high temperature (e.g., 105°C) for a specified duration.
-
Also, expose a solution of your compound to heat (e.g., 60°C).
-
Analyze the samples at different time points.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of your compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Keep a control sample in the dark at the same temperature.
-
Analyze both the exposed and control samples.
-
-
Analysis:
-
Analyze all the stressed samples by a suitable HPLC or UPLC method. A reverse-phase C18 column is often a good starting point.
-
The method should be able to separate the parent compound from all the degradation products.
-
Use a mass spectrometer to identify the mass of the degradation products, which will help in their structural elucidation.
-
Data Interpretation:
-
Calculate the percentage degradation of the parent compound in each condition.
-
Characterize the major degradation products using MS and, if necessary, NMR.
-
This information will help you to understand the degradation pathways of your molecule.
Data Summary: Potential Degradation Pathways
While specific forced degradation studies on a wide range of imidazo[4,5-b]pyridines are not extensively reported in the literature, we can hypothesize potential degradation pathways based on the known chemistry of the constituent rings.
| Stress Condition | Potential Degradation Pathway | Likely Degradation Products |
| Acidic Hydrolysis | Protonation of ring nitrogens followed by nucleophilic attack of water. | Ring-opened products, hydroxylated derivatives. |
| Basic Hydrolysis | Nucleophilic attack on electron-deficient positions of the rings or on susceptible side chains. | Ring-opened products, products of side-chain hydrolysis. |
| Oxidation (H₂O₂) | Oxidation of the imidazole or pyridine ring. | N-oxides, hydroxylated derivatives, ring-cleavage products. |
| Photolysis | Radical-mediated reactions, photo-oxidation, or rearrangements. | A complex mixture of products, often resulting from ring cleavage or dimerization. |
| Thermal Stress | Decomposition of the molecule, often initiated at the weakest bonds. | Depends on the substituents; may lead to fragmentation. |
Conclusion
The stability of imidazo[4,5-b]pyridine derivatives is a critical parameter that needs careful consideration throughout the research and development process. A thorough understanding of the potential degradation pathways under various experimental conditions is essential for obtaining reliable data and for the development of stable drug formulations. By implementing the troubleshooting guides and experimental protocols outlined in this technical support center, researchers can better anticipate and manage the stability challenges associated with this important class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajrconline.org [ajrconline.org]
- 6. researchgate.net [researchgate.net]
- 7. ijrpp.com [ijrpp.com]
Technical Support Center: Synthesis of 6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine
Welcome to the technical support center for the synthesis of 6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of this synthesis, particularly when scaling up. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning behind them, to empower you to troubleshoot and optimize your experiments effectively.
The imidazo[4,5-b]pyridine scaffold is a key structural motif in medicinal chemistry due to its resemblance to purines, leading to a wide range of biological activities.[1][2] The introduction of an iodine atom provides a handle for further functionalization, making this compound a valuable intermediate in drug discovery.[3] However, its synthesis, especially on a larger scale, is not without its challenges. This guide will address the most common issues encountered.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during the synthesis.
Issue 1: Low Overall Yield
Question: I'm following a literature procedure, but my overall yield for this compound is consistently low. What are the likely bottlenecks and how can I improve it?
Answer: Low overall yield in a multi-step synthesis can be due to inefficiencies at one or more stages. Let's break down the plausible synthetic routes and potential pitfalls for each.
A common synthetic approach can be visualized as follows:
Troubleshooting Steps:
-
Cyclization Step (Route A): The condensation of 2,3-diaminopyridine derivatives can be sluggish.
-
Incomplete Reaction: Ensure anhydrous conditions and sufficient reaction time. Driving off water, a byproduct of the reaction, can improve equilibrium. For larger scales, a Dean-Stark trap might be beneficial.
-
Sub-optimal pH: Acid catalysis is often required. If using formic acid for cyclization, ensure it is of high purity and in sufficient excess.[1]
-
Alternative Reagents: Consider using orthoesters in the presence of a catalytic amount of acid, which can sometimes give cleaner reactions.
-
-
Iodination Step (Route B): Direct iodination of the imidazo[4,5-b]pyridine ring system requires careful control.
-
Reagent Choice: A common method involves using molecular iodine in the presence of an oxidizing agent like hydrogen peroxide or sodium hypochlorite.[3] The stoichiometry of the oxidant is crucial to avoid over-oxidation or side reactions.
-
Reaction Conditions: Temperature and reaction time must be carefully optimized to maximize the yield of the desired mono-iodinated product and minimize the formation of di-iodinated species.
-
-
N-Methylation Step (Route A): This is often the most challenging step.
-
Poor Regioselectivity: The imidazo[4,5-b]pyridine core has multiple nucleophilic nitrogen atoms (N1, N3, and the pyridine nitrogen N4), leading to the formation of a mixture of regioisomers upon alkylation.[4][5] This is a major issue that significantly lowers the yield of the desired N3-methylated product. (See Issue 2 for a detailed discussion).
-
Low Reactivity: Some reports indicate that N-methylation of similar systems can result in low yields (12-16%) even with strong bases and alkylating agents like NaH and methyl iodide.[6] This suggests that the reaction conditions need careful optimization.
-
Issue 2: Poor Regioselectivity in N-Methylation
Question: My N-methylation of 6-Iodo-3H-imidazo[4,5-b]pyridine gives a mixture of isomers that are difficult to separate. How can I improve the regioselectivity for the desired 3-methyl isomer?
Answer: This is a well-documented challenge. The formation of multiple N-methylated isomers is a common problem. The key to controlling regioselectivity lies in understanding the factors that influence the site of methylation.
Strategies to Improve Regioselectivity:
-
Choice of Base and Solvent: The reaction conditions play a crucial role. The use of different bases (e.g., NaH, K2CO3, Cs2CO3) and solvents (e.g., DMF, THF, acetonitrile) can significantly alter the ratio of isomers. A systematic screening of these parameters is highly recommended. For instance, in some imidazopyridine systems, using potassium carbonate in DMF has been shown to favor alkylation on the pyridine nitrogen (N4).[7]
-
Protecting Groups: While it adds steps to the synthesis, a protecting group strategy can provide excellent regiocontrol. You could selectively protect the N1 position, perform the methylation which would then be directed to the N3 position, and subsequently deprotect.
-
Steric Hindrance: The steric environment around the nitrogen atoms can influence the site of methylation. While not easily modifiable on the core structure, this is a factor to consider when analyzing results.
-
Reaction Temperature: Lowering the reaction temperature may favor the thermodynamically more stable product, which could be the desired N3 isomer.
| Parameter | Influence on Regioselectivity | Recommendation |
| Base | Can influence which nitrogen is deprotonated and its nucleophilicity. | Screen a range of bases from mild (K2CO3) to strong (NaH). |
| Solvent | Polarity and coordinating ability can affect the reactivity of the anion. | Test aprotic polar solvents like DMF and acetonitrile, as well as less polar options like THF. |
| Temperature | Can shift the balance between kinetic and thermodynamic control. | Experiment with a range of temperatures, starting from 0°C to room temperature. |
Issue 3: Formation of Byproducts
Question: I'm observing significant byproduct formation in my reaction. What are the likely side reactions and how can I minimize them?
Answer: Besides the formation of regioisomers, other side reactions can reduce your yield and complicate purification.
Common Byproducts and Prevention:
-
N-Oxide Formation: The pyridine nitrogen is susceptible to oxidation, especially if your synthesis involves an oxidative cyclization step or if using certain iodinating reagents.
-
Prevention: Use the minimum required stoichiometry of the oxidizing agent and maintain careful temperature control. If possible, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation.[5]
-
-
Di-iodination: During the iodination step, the formation of a di-iodinated product is possible if the reaction is not carefully controlled.
-
Prevention: Use a slight sub-stoichiometric amount of the iodinating reagent and monitor the reaction closely by TLC or LC-MS to stop it once the starting material is consumed.
-
-
Decomposition: 6-Iodo-3H-imidazo[4,5-b]pyridine and its derivatives can be unstable in the presence of strong acids or bases.[3]
-
Prevention: Use milder bases for the methylation step where possible. During workup, avoid prolonged exposure to highly acidic or basic aqueous solutions.
-
Issue 4: Purification Challenges
Question: I'm struggling to purify the final product. The regioisomers are co-eluting, and the compound seems to have poor solubility.
Answer: Purification is a critical step, and scaling up often magnifies these challenges.
Purification Strategies:
-
Chromatography Optimization:
-
Column Chromatography: If you have a mixture of regioisomers, careful optimization of the mobile phase for column chromatography is essential. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes or dichloromethane in hexanes) might be necessary to achieve separation.
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using alumina or a C18-functionalized silica (reverse-phase chromatography).
-
-
Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization can be an effective final purification step to remove minor impurities and can be more amenable to scaling up than chromatography. A solvent screen to find a suitable recrystallization solvent is recommended.
-
Solubility Issues: Poor solubility can hinder both reaction workup and purification.
-
Workup: Use a larger volume of extraction solvent or a mixture of solvents to ensure complete extraction of the product.
-
Chromatography: If solubility is an issue for loading onto a column, dissolve the crude product in a minimal amount of a stronger solvent (like dichloromethane or a small amount of methanol) and adsorb it onto a small amount of silica gel. After drying, this solid can be loaded onto the column.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for scaling up?
A1: Both Route A and Route B have their challenges for scale-up. Route B (iodination of 3-methyl-3H-imidazo[4,5-b]pyridine) avoids the problematic regioselectivity of the N-methylation step, which is a significant advantage. However, the synthesis of the 3-methyl-3H-imidazo[4,5-b]pyridine precursor needs to be high-yielding. Route A (methylation of 6-iodo-3H-imidazo[4,5-b]pyridine) front-loads the iodination step but requires significant optimization of the N-methylation to be viable on a larger scale. For scalability, a route that avoids chromatographic separation of isomers is highly desirable. Therefore, developing a regioselective methylation protocol for Route A or an efficient synthesis of the methylated precursor for Route B is key.
Q2: Are there any specific safety precautions I should be aware of?
A2: Standard laboratory safety precautions should be followed. In addition:
-
Iodine: Iodine is corrosive and can cause burns. Handle it in a fume hood with appropriate personal protective equipment (PPE).
-
Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water. It should be handled under an inert atmosphere.
-
Methyl Iodide (CH3I): Methyl iodide is a toxic and carcinogenic substance. It should be handled with extreme care in a well-ventilated fume hood.
-
Oxidizing Agents: Hydrogen peroxide and other oxidants can be hazardous. Avoid contact with skin and eyes.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques is recommended:
-
NMR Spectroscopy (1H and 13C): This is the most powerful tool for structural elucidation and will allow you to confirm the constitution of the desired product and identify any isomers or impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. Developing an HPLC method early on is crucial for monitoring reaction progress and assessing final purity.
Q4: My iodination reaction is not going to completion. What should I do?
A4: If the iodination is sluggish, consider the following:
-
Increase Temperature: Gently warming the reaction mixture may increase the reaction rate.
-
Increase Oxidant Concentration: You can try to add another portion of the oxidizing agent. However, do this cautiously to avoid over-oxidation.
-
Alternative Iodinating Agents: While iodine with an oxidant is common, other iodinating agents like N-iodosuccinimide (NIS) could be explored, although they are often more expensive.
This guide provides a starting point for addressing the challenges in the synthesis of this compound. Successful scaling up will require careful optimization of each step, with particular attention to the N-methylation reaction to control regioselectivity.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buy 6-Iodo-3H-imidazo[4,5-b]pyridine (EVT-12441561) [evitachem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]
minimizing side reactions in palladium-catalyzed cross-coupling of imidazo[4,5-b]pyridines
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving the imidazo[4,5-b]pyridine scaffold. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. The inherent electronic properties and multiple coordination sites of the imidazo[4,5-b]pyridine ring system, a prevalent core in medicinal chemistry due to its analogy to purines, present unique challenges.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to help you minimize side reactions and maximize the yield and purity of your target compounds.
Troubleshooting Guide
This section addresses specific experimental issues in a problem-cause-solution format.
Problem 1: Low Yield of Desired Product with Significant Starting Material Recovery
Potential Cause A: Inefficient Catalyst Activation or Decomposition
The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be decomposing (e.g., forming palladium black) before engaging in the catalytic cycle.[3][4] The imidazo[4,5-b]pyridine itself can act as a ligand, potentially inhibiting the catalyst.[5]
Suggested Solutions:
-
Switch to a Pre-catalyst: Employ well-defined, air-stable Pd(II) precatalysts (e.g., Buchwald-type G3 or G4 precatalysts) that readily form the active Pd(0) species under the reaction conditions.[6][7]
-
Optimize Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) which can accelerate both the oxidative addition and reductive elimination steps, increasing catalyst turnover and stability.[6][7]
-
Degassing: Ensure rigorous degassing of solvents and reagents to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[3][4]
Potential Cause B: Poor Solubility of Reagents
The imidazo[4,5-b]pyridine substrate or other reagents may have poor solubility in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates.[8]
Suggested Solutions:
-
Solvent Screening: Test a range of solvents. While common choices include dioxane, THF, and DMF, consider higher-boiling point solvents like toluene or CPME, or solvent mixtures, to improve solubility.[8][9]
-
Temperature Adjustment: Cautiously increase the reaction temperature to improve solubility, but monitor for potential product or reagent decomposition.
Problem 2: Significant Formation of a Hydrodehalogenated Byproduct
Potential Cause: Competing Reaction Pathway
Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction. It can arise from various pathways, including the reaction of a Pd-hydride species with the aryl halide or β-hydride elimination from a palladium-amido intermediate in Buchwald-Hartwig reactions.[6][10][11]
Suggested Solutions:
-
Ligand Selection: Employ bulky, electron-rich ligands that promote rapid reductive elimination, thereby outcompeting the hydrodehalogenation pathway.[6]
-
Hydride Scavengers: The source of the hydride can be water, alcohols, or the amine itself. Ensure anhydrous conditions and consider the nature of your reagents.
-
Base Choice: The choice of base can influence the formation of Pd-hydride species. Screen different bases; for instance, a weaker base might be beneficial if the stronger base is promoting the side reaction.
-
Reaction Conditions: Lowering the reaction temperature may sometimes disfavor the side reaction more than the desired coupling.[6]
| Parameter | Recommendation for Minimizing Hydrodehalogenation | Rationale |
| Ligand | Bulky, electron-rich phosphines (e.g., BrettPhos, RuPhos) | Accelerates reductive elimination, outcompeting hydride pathways.[6] |
| Solvent | Anhydrous, aprotic solvents (e.g., Toluene, Dioxane) | Minimizes sources of protons/hydrides. |
| Base | Screen weaker or non-hydroxide bases (e.g., Cs₂CO₃, K₃PO₄) | Can influence the formation and reactivity of Pd-H species. |
Problem 3: Protodeboronation of the Boronic Acid/Ester in Suzuki-Miyaura Coupling
Potential Cause: Instability of the Organoboron Reagent
Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond, consuming the nucleophilic partner.[12][13] This is particularly problematic with electron-rich or heteroaromatic boronic acids, where the reaction can be catalyzed by base or proceed through reactive zwitterionic intermediates.[12][13]
Suggested Solutions:
-
Use Boronic Acid Surrogates: Employ more stable organoboron reagents.
-
Pinacol or MIDA boronates: These are often crystalline, air-stable solids that slowly release the boronic acid under the reaction conditions, keeping its instantaneous concentration low.[12][13]
-
Organotrifluoroborates (R-BF₃K): These salts offer enhanced stability and can be highly effective at suppressing protodeboronation.[12][14]
-
-
Optimize Base and Conditions:
Troubleshooting Workflow
Here is a decision-making workflow to guide your optimization process when encountering common issues.
Caption: Troubleshooting workflow for common cross-coupling issues.
Frequently Asked Questions (FAQs)
Q1: Why is cross-coupling on the imidazo[4,5-b]pyridine scaffold so challenging?
The imidazo[4,5-b]pyridine core possesses multiple nitrogen atoms (N1, N3, N4, and sometimes N7 depending on tautomerism) which are basic and can act as ligands for the palladium catalyst.[15] This competitive binding can sequester the active catalyst, leading to lower reaction rates or complete inhibition.[5] Furthermore, the electron-rich nature of the heterocycle can make oxidative addition more difficult compared to electron-poor arenes.
Q2: Which palladium source and ligand combination is a good starting point for Suzuki-Miyaura coupling of a 6-bromoimidazo[4,5-b]pyridine?
A robust starting point would be a second-generation Buchwald precatalyst like XPhos Pd G2 or a similar air-stable catalyst.[7] For the ligand, a bulky, electron-rich dialkylbiaryl phosphine like XPhos or SPhos is recommended. These ligands have been shown to be effective for coupling nitrogen-containing heterocycles by promoting the key oxidative addition and reductive elimination steps.[7] A common base/solvent system to start with is K₂CO₃ or K₃PO₄ in a solvent mixture like 1,4-dioxane/water.[1]
Q3: I am performing a Buchwald-Hartwig amination and getting a complex mixture. What are the likely side reactions?
Besides hydrodehalogenation (see Troubleshooting), other potential side reactions in Buchwald-Hartwig amination include:
-
Competitive N-arylation: If your amine has multiple reactive sites, you might get mixtures of products.
-
Homocoupling of the Aryl Halide: This can occur if the reductive elimination step is slow.
-
β-Hydride Elimination: This is a major pathway for hydrodehalogenation but can also lead to other products if the resulting imine or enamine reacts further.[10]
To mitigate these, careful selection of a bulky ligand to accelerate the desired C-N reductive elimination is crucial.[6][10]
Q4: Can Sonogashira coupling be performed on imidazo[4,5-b]pyridines? What are the key challenges?
Yes, Sonogashira coupling is a viable method for introducing alkyne functionalities.[16] The key challenges are similar to other cross-couplings on this scaffold:
-
Catalyst Inhibition: The nitrogen atoms can coordinate to both palladium and the copper co-catalyst (if used), inhibiting their activity.
-
Homocoupling of the Alkyne (Glaser Coupling): This is a very common side reaction in Sonogashira couplings, often promoted by the copper co-catalyst in the presence of oxygen.
To address these, consider using a copper-free Sonogashira protocol. Additionally, employing a ligand that stabilizes the palladium center and promotes the cross-coupling over alkyne homocoupling is beneficial. Rigorous degassing is essential to prevent Glaser coupling.[16]
Visualizing the Catalytic Cycle and Side Reactions
The following diagram illustrates the main catalytic cycle for a Suzuki-Miyaura reaction and highlights where key side reactions can interfere.
Caption: Suzuki-Miyaura cycle with key side reaction pathways.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 6-Bromo-1H-imidazo[4,5-b]pyridine
This protocol is a starting point and should be optimized for each specific substrate combination.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 6-bromo-1H-imidazo[4,5-b]pyridine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G2, 1-3 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 0.1 M concentration relative to the limiting reagent) via syringe.
-
Reaction: Place the vial in a preheated heating block or oil bath at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. cris.iucc.ac.il [cris.iucc.ac.il]
- 12. benchchem.com [benchchem.com]
- 13. Protodeboronation - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stability Testing of 6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine for In Vivo Studies
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with 6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine. It addresses potential stability challenges encountered during in vivo studies, offering troubleshooting advice and detailed experimental protocols. This document is structured to provide practical, in-depth guidance based on established scientific principles and regulatory expectations.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the stability of this compound.
Q1: What are the primary stability concerns for this compound?
A1: Based on its chemical structure, the primary stability concerns for this compound include:
-
Hydrolytic instability: The imidazo[4,5-b]pyridine ring system may be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidative degradation: The electron-rich heterocyclic ring system can be prone to oxidation.
-
Photodegradation: Aromatic systems can degrade upon exposure to light.
-
Deiodination: The carbon-iodine bond can be labile under certain conditions, leading to the formation of the corresponding des-iodo impurity.[1]
Q2: How should I store the solid compound and its solutions?
A2: For the solid compound, it is recommended to store it in a well-sealed container, protected from light and moisture, at a controlled room temperature or refrigerated (2-8 °C) for long-term storage. Solutions should be freshly prepared whenever possible. If storage is necessary, they should be protected from light and stored at low temperatures (e.g., -20°C or -80°C) to minimize degradation.[2] The stability of the compound in your specific vehicle should be determined experimentally.
Q3: What are forced degradation studies and why are they necessary?
A3: Forced degradation studies, also known as stress testing, are designed to intentionally degrade the compound under more severe conditions than accelerated stability studies.[3] These studies are crucial for:
-
Identifying potential degradation products and pathways.
-
Demonstrating the specificity of your analytical method (i.e., its ability to separate the parent compound from its degradants).
-
Understanding the intrinsic stability of the molecule.[1][4]
Q4: What regulatory guidelines should I follow for preclinical stability testing?
A4: The International Council for Harmonisation (ICH) provides guidelines that are widely accepted by regulatory agencies like the FDA and EMA. Key guidelines include ICH Q1A(R2) on Stability Testing of New Drug Substances and Products and ICH Q1B on Photostability Testing.[5] These guidelines outline the recommended conditions for stability and stress testing.
II. Troubleshooting Guide: In Vivo Stability Challenges
This section provides a question-and-answer format to address specific issues you might encounter during your in vivo experiments.
Issue 1: Inconsistent or lower-than-expected in vivo exposure.
-
Question: My in vivo pharmacokinetic (PK) studies show highly variable or unexpectedly low exposure of this compound. Could this be a stability issue?
-
Answer & Troubleshooting Steps: Yes, poor stability in the formulation vehicle or in vivo can lead to such results. Here’s how to troubleshoot:
-
Assess Formulation Stability:
-
Protocol: Prepare your dosing formulation and analyze its purity and concentration at time zero and after the maximum anticipated duration of your in vivo experiment (e.g., 4, 8, or 24 hours) under the same storage conditions.
-
Causality: The compound may be degrading in the formulation vehicle before or during administration. This is particularly relevant for solution formulations where the compound is in a dissolved state and more susceptible to degradation.
-
-
Investigate In Vitro Metabolic Stability:
-
Protocol: Perform in vitro metabolic stability assays using liver microsomes or hepatocytes from the animal species you are using for your in vivo studies.
-
Causality: Rapid metabolism in the liver is a common reason for low in vivo exposure. The imidazo[4,5-b]pyridine scaffold can be a target for metabolic enzymes.
-
-
Consider Potential for In Vivo Deiodination:
-
Protocol: Analyze plasma samples from your PK studies not only for the parent compound but also for the potential des-iodo metabolite.
-
Causality: The carbon-iodine bond can be cleaved in vivo, leading to a loss of the parent compound.[1]
-
-
Issue 2: Poor solubility and precipitation in the formulation.
-
Question: I am struggling to prepare a stable and homogeneous formulation of this compound for my in vivo studies due to its poor aqueous solubility. What can I do?
-
Answer & Troubleshooting Steps: Poor solubility is a common challenge for many heterocyclic compounds. Here are some formulation strategies:
-
Utilize Co-solvents and Excipients:
-
Protocol: Experiment with biocompatible co-solvents such as DMSO, PEG 300/400, or Solutol HS 15. Start with a small amount of a strong organic solvent to dissolve the compound, then dilute with an aqueous vehicle.
-
Causality: Co-solvents can increase the solubility of hydrophobic compounds. However, the stability of the compound in these vehicles must be confirmed.
-
-
Explore Lipid-Based Formulations:
-
Prepare a Nanosuspension:
-
Protocol: If other methods fail, preparing a nanocrystal formulation can improve the dissolution rate and bioavailability of poorly soluble compounds.[8]
-
Causality: Reducing the particle size to the nanometer range increases the surface area, leading to faster dissolution.
-
-
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for key stability experiments.
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a comprehensive forced degradation study.
Objective: To identify potential degradation products and establish the intrinsic stability of this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Phosphate buffer, pH 7.4
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., ACN or DMSO) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
If no degradation is observed, repeat with 1 N HCl.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
If no degradation is observed, repeat with 1 N NaOH.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
If no degradation is observed, repeat with 30% H₂O₂.
-
-
Thermal Degradation:
-
Store the solid compound at 80°C for 48 hours.
-
Prepare a solution of the solid and analyze.
-
-
Photodegradation:
-
Expose a solution of the compound to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analyze the solution.
-
-
-
Sample Analysis:
-
Before analysis by HPLC, neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
-
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Columns:
-
An HPLC system with a UV or PDA detector.
-
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
Initial Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for the UV maximum of the compound (e.g., 254 nm and 280 nm as starting points).
Method Validation:
-
The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness.
-
Specificity is demonstrated by analyzing the stressed samples from the forced degradation study to ensure that all degradation peaks are well-resolved from the parent peak.
IV. Visualizations
Experimental Workflow for Stability Testing
References
- 1. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Arylazobenzimidazoles: versatile visible-light photoswitches with tuneable Z-isomer stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines [mdpi.com]
- 8. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines | MDPI [mdpi.com]
Validation & Comparative
A Researcher's Guide to Differentiating N1 and N3 Regioisomers of 6-Iodo-imidazo[4,5-b]pyridine
Introduction: The Challenge of Regioselectivity in Heterocyclic Drug Scaffolds
The imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of compounds with a wide array of biological activities, from anticancer to antiviral agents.[1] Its structural similarity to naturally occurring purines makes it a compelling building block in drug discovery.[2] However, the synthesis of substituted imidazo[4,5-b]pyridines, particularly through N-alkylation, presents a common and critical challenge: control of regioselectivity.
Alkylation of the parent 3H-imidazo[4,5-b]pyridine ring system can occur on either of the two imidazole nitrogen atoms, leading to a mixture of N1 and N3 regioisomers.[3][4] Incorrectly assigning the structure of a synthesized analog can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and the potential abandonment of promising lead candidates. Therefore, unambiguous structural confirmation is not merely a procedural step but a cornerstone of rigorous chemical research.
This guide provides a comprehensive, data-supported framework for differentiating the N1 and N3 methyl regioisomers of 6-Iodo-imidazo[4,5-b]pyridine. We will delve into the causality behind experimental choices, present detailed workflows for definitive characterization, and provide the necessary data to confidently assign the correct structure.
The Regioisomers: 6-Iodo-1-methyl- vs. 6-Iodo-3-methyl-imidazo[4,5-b]pyridine
The methylation of 6-Iodo-3H-imidazo[4,5-b]pyridine yields two potential products. The critical task is to distinguish between the N1-methyl (1-methyl-1H-imidazo[4,5-b]pyridine) and the N3-methyl (3-methyl-3H-imidazo[4,5-b]pyridine) isomers, as depicted below.
Caption: Chemical structures of the two potential N-methyl regioisomers.
The Spectroscopic Toolkit for Definitive Structure Elucidation
While routine 1D ¹H and ¹³C NMR provide initial characterization, they are often insufficient for unambiguous isomer differentiation. The definitive assignment relies on two-dimensional NMR experiments that reveal through-space proximity (NOESY) and through-bond correlations (HMBC).[3][5] X-ray crystallography, when obtainable, serves as the ultimate "gold standard" for structural confirmation.[2]
1D NMR (¹H and ¹³C): Initial Clues
Analysis of 1D NMR spectra can offer preliminary evidence. The chemical environment of the N-methyl protons and the adjacent ring protons (H2, H5, H7) will differ between the two isomers. While specific data for the 6-iodo derivatives is not widely published, data from the closely related 6-bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine shows the N3-methyl protons resonating at approximately 3.93 ppm.[4] The electronic effect of the iodine at position 6 is expected to primarily influence the chemical shifts of the pyridine ring protons (H5 and H7), but subtle differences across the entire molecule should be anticipated.
The Decisive Experiments: 2D NMR
The core of a robust structural proof lies in 2D NMR. These experiments are self-validating systems when properly acquired and interpreted.
The Principle: The NOESY experiment detects protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected through chemical bonds. This makes it the ideal tool for placing the N-methyl group relative to the rest of the scaffold.
Expected Correlations:
-
For the N3-Isomer (6-Iodo-3-methyl): A clear NOE cross-peak is expected between the N-methyl protons and the H7 proton on the pyridine ring.
-
For the N1-Isomer (6-Iodo-1-methyl): A definitive NOE cross-peak should be observed between the N-methyl protons and the H2 proton on the imidazole ring.
Caption: Diagnostic NOESY correlations for differentiating the N3 and N1 regioisomers.
The Principle: The HMBC experiment shows correlations between protons and carbons that are separated by two or three chemical bonds (²JCH and ³JCH). This allows for the unambiguous mapping of the molecular skeleton by connecting proton signals to specific carbons.
Expected Correlations:
-
For the N3-Isomer (6-Iodo-3-methyl): The N-methyl protons should show a three-bond correlation (³J) to the C2 carbon of the imidazole ring and a three-bond correlation (³J) to the C7a bridgehead carbon.
-
For the N1-Isomer (6-Iodo-1-methyl): The N-methyl protons should show a two-bond correlation (²J) to the C2 carbon and a three-bond correlation (³J) to the C7a bridgehead carbon. The presence of a strong ²J correlation to C2 is a powerful indicator of the N1 isomer.
Predictive Data Comparison Guide
The following table summarizes the expected key NMR data for the two regioisomers based on analysis of analogs and fundamental principles.[4] Chemical shifts are predictive and should be used as a guide for interpreting experimental data.
| Feature | 6-Iodo-3-methyl-3H- (N3 Isomer) | 6-Iodo-1-methyl-1H- (N1 Isomer) | Rationale for Differentiation |
| ¹H N-CH₃ Shift | ~3.9 ppm | Expected to be slightly different | The local electronic environment changes the shielding of the methyl protons. |
| Key NOESY | N-CH₃ ↔ H7 | N-CH₃ ↔ H2 | This is the most definitive experiment, directly probing spatial proximity. |
| Key HMBC | N-CH₃ → C2 (³J) N-CH₃ → C7a (³J) | N-CH₃ → C2 (²J) N-CH₃ → C7a (³J) | The 2-bond vs. 3-bond correlation to C2 provides unambiguous connectivity proof. |
Experimental Workflow and Protocols
A rigorous workflow is essential for generating high-quality, unambiguous data.
Caption: Experimental workflow for the definitive structural assignment of regioisomers.
Protocol: 2D NMR Data Acquisition
Objective: To acquire high-resolution NOESY and HMBC spectra suitable for unambiguous structure determination.
Instrumentation: 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for optimal sensitivity and dispersion.
Sample Preparation:
-
Dissolve 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the solvent choice is consistent with solubility and does not obscure key signals.
-
Filter the sample through a glass wool plug into a clean, high-quality NMR tube.
-
Thoroughly degas the sample for the NOESY experiment (e.g., via three freeze-pump-thaw cycles) to minimize interference from dissolved oxygen, which can quench the NOE effect.
HMBC Experiment Parameters (Example):
-
Pulse Program: hmbcgplpndqf (or equivalent phase-cycled, gradient-selected sequence).
-
¹H Spectral Width: 12-16 ppm.
-
¹³C Spectral Width: 0-200 ppm.
-
Number of Scans (NS): 8-16 (adjust based on concentration).
-
Number of Increments (TD in F1): 256-512.
-
Long-Range Coupling Delay (D6): Optimized for an average J-coupling of 8 Hz (e.g., 62.5 ms). This is a critical parameter to ensure observation of 2- and 3-bond correlations.
NOESY Experiment Parameters (Example):
-
Pulse Program: noesygpph (or equivalent gradient-selected sequence).
-
Spectral Widths (F1 and F2): 12-16 ppm.
-
Mixing Time (D8): 500-800 ms. This is the crucial parameter that allows for the transfer of magnetization between spatially close protons. A mixing time titration may be necessary for optimal results.
-
Number of Scans (NS): 16-32.
-
Number of Increments (TD in F1): 256-512.
Conclusion
The differentiation of N1 and N3 regioisomers in the imidazo[4,5-b]pyridine series is a critical step in chemical synthesis and drug development. While 1D NMR provides an initial fingerprint, it lacks the definitive power required for unambiguous assignment. A correctly executed and interpreted 2D NOESY experiment, which probes through-space proximity, is the most direct and reliable method for identifying the site of methylation. This finding should be corroborated with a 2D HMBC experiment to confirm the carbon skeleton connectivity. By following the systematic workflow and analytical methodologies outlined in this guide, researchers can confidently and accurately determine the structure of their synthesized compounds, ensuring the integrity and validity of their subsequent scientific investigations.
References
A Senior Application Scientist's Guide to Differentiating Imidazo[4,5-b]pyridine Isomers Using 2D-NOESY and HMBC
Introduction
Imidazo[4,5-b]pyridines are a significant class of heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals and biologically active molecules.[1][2][3] The synthesis of these compounds often results in the formation of constitutional isomers, where substituents are attached to different nitrogen atoms within the imidazole ring. Distinguishing between these isomers is a critical step in drug development and chemical research, as the position of the substituent can dramatically alter the molecule's biological activity and physicochemical properties.
This guide provides an in-depth comparison of two powerful 2D NMR techniques, Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC), for the unambiguous structural elucidation of imidazo[4,5-b]pyridine isomers. We will delve into the theoretical underpinnings of each method, present practical experimental protocols, and offer expert insights into data interpretation, empowering researchers to confidently assign the correct regiochemistry.
The Challenge: Differentiating N-Substituted Isomers
The core challenge lies in determining the precise location of a substituent on the imidazole portion of the imidazo[4,5-b]pyridine ring system. For instance, alkylation can occur at the N1 or N3 position, leading to two distinct isomers with potentially different biological profiles. Standard 1D NMR techniques often provide ambiguous information, as the chemical shifts of protons and carbons can be very similar between the isomers.
Theoretical Framework: Through-Space vs. Through-Bond Correlations
To unequivocally differentiate these isomers, we must probe correlations that are unique to each structure. This is where 2D-NOESY and HMBC spectroscopy excel, by revealing through-space and through-bond connectivities, respectively.
2D-NOESY: Probing Spatial Proximity
Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR experiment that detects the transfer of nuclear spin polarization from one nucleus to another through space.[4][5] This effect, known as the Nuclear Overhauser Effect (NOE), is distance-dependent and is typically observable for protons that are within 5 Å of each other.[6] In the context of imidazo[4,5-b]pyridine isomers, NOESY can reveal key spatial proximities between the protons of the N-substituent and the protons on the heterocyclic core.
HMBC: Mapping Long-Range J-Couplings
Heteronuclear Multiple Bond Correlation (HMBC) is a 2D NMR experiment that shows correlations between a proton and a carbon atom that are separated by two or three bonds (²JCH and ³JCH).[7][8] This through-bond correlation is invaluable for establishing connectivity across quaternary carbons and heteroatoms. For N-substituted imidazo[4,5-b]pyridines, HMBC can directly map the correlation between the protons of the substituent and the carbon atoms of the imidazole and pyridine rings, providing definitive evidence of the substitution site.
Comparative Analysis: NOESY vs. HMBC for Isomer Differentiation
| Feature | 2D-NOESY | HMBC |
| Correlation Type | Through-space (Nuclear Overhauser Effect) | Through-bond (J-coupling) |
| Information Provided | Spatial proximity of protons (< 5 Å) | Connectivity between protons and carbons over 2-3 bonds |
| Key Diagnostic for Imidazo[4,5-b]pyridines | Correlation between substituent protons and protons on the heterocyclic core | Correlation between substituent protons and specific carbons in the imidazole ring |
| Strengths | Excellent for confirming spatial relationships and stereochemistry. | Provides direct evidence of covalent bonding pathways. Unambiguous for determining substitution patterns. |
| Limitations | Absence of an NOE does not definitively rule out proximity. The intensity of NOEs can be influenced by molecular motion. | The magnitude of long-range J-couplings can vary, sometimes leading to weak or absent correlations. |
Experimental Design and Protocols
Sample Preparation
A crucial first step for successful NMR experiments is proper sample preparation.
-
Dissolve approximately 5-10 mg of the purified imidazo[4,5-b]pyridine isomer in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Filter the solution through a glass wool plug into a clean NMR tube to remove any particulate matter.
-
Degas the sample, particularly for NOESY experiments, by bubbling a gentle stream of nitrogen or argon through the solution for several minutes to remove dissolved oxygen, which is paramagnetic and can interfere with NOE measurements.
2D-NOESY Experiment
The following is a general protocol for a 2D-NOESY experiment. Specific parameters may need to be optimized based on the spectrometer and the sample.
-
Acquire a standard 1D proton spectrum to determine the spectral width and appropriate pulse calibrations.
-
Set up the 2D-NOESY experiment using a standard pulse sequence (e.g., noesyesgp).
-
Set the spectral width in both dimensions to encompass all proton signals.
-
Set the number of scans (e.g., 8-16) and dummy scans (e.g., 4) to achieve adequate signal-to-noise.
-
Optimize the mixing time (d8) . This is a critical parameter. For small molecules, a mixing time of 0.5-1.0 seconds is a good starting point. A range of mixing times can be tested to find the optimal value for observing the desired NOEs.
-
Process the data with appropriate window functions (e.g., sine-bell) in both dimensions and perform a Fourier transform to obtain the 2D spectrum.
HMBC Experiment
Here is a general protocol for a 2D-HMBC experiment.
-
Acquire 1D proton and carbon spectra to determine the spectral widths for both nuclei.
-
Set up the 2D-HMBC experiment using a standard pulse sequence (e.g., hmbcgplpndqf).
-
Set the spectral width in the F2 (proton) and F1 (carbon) dimensions.
-
Set the number of scans (e.g., 8-16) and dummy scans (e.g., 16) per increment.
-
Optimize the long-range coupling delay (d6) . This is typically set to a value corresponding to a J-coupling of 8-10 Hz (e.g., 62.5 ms for 8 Hz).
-
Process the data with appropriate window functions and perform a Fourier transform.
Data Interpretation: A Case Study
Let's consider the differentiation of two hypothetical isomers: 1-methyl-1H-imidazo[4,5-b]pyridine (Isomer A) and 3-methyl-3H-imidazo[4,5-b]pyridine (Isomer B).
Expected 2D-NOESY Correlations
-
Isomer A (1-methyl): A key NOE correlation is expected between the methyl protons (N1-CH₃) and the H7 proton of the pyridine ring.
-
Isomer B (3-methyl): An NOE correlation is expected between the methyl protons (N3-CH₃) and the H2 proton of the imidazole ring and potentially the H4 proton of the pyridine ring.
dot graph { layout=neato; node [shape=plaintext]; A [label="Isomer A (1-methyl)"]; B [label="Isomer B (3-methyl)"]; N1_CH3 [label="N1-CH3"]; H7 [label="H7"]; N3_CH3 [label="N3-CH3"]; H2 [label="H2"]; H4 [label="H4"];
A -- N1_CH3 [style=invis]; A -- H7 [style=invis]; B -- N3_CH3 [style=invis]; B -- H2 [style=invis]; B -- H4 [style=invis];
N1_CH3 -- H7 [label="NOE", color="#EA4335", fontcolor="#EA4335"]; N3_CH3 -- H2 [label="NOE", color="#34A853", fontcolor="#34A853"]; N3_CH3 -- H4 [label="NOE", color="#34A853", fontcolor="#34A853"]; } dot Figure 1. Key diagnostic NOESY correlations for imidazo[4,5-b]pyridine isomers.
Expected HMBC Correlations
-
Isomer A (1-methyl): The methyl protons (N1-CH₃) are expected to show a three-bond correlation (³JCH) to the C2 and C7a carbons.
-
Isomer B (3-methyl): The methyl protons (N3-CH₃) are expected to show a three-bond correlation (³JCH) to the C2 and C3a carbons.
dot graph { layout=neato; node [shape=plaintext]; A [label="Isomer A (1-methyl)"]; B [label="Isomer B (3-methyl)"]; N1_CH3 [label="N1-CH3"]; C2_A [label="C2"]; C7a [label="C7a"]; N3_CH3 [label="N3-CH3"]; C2_B [label="C2"]; C3a [label="C3a"];
A -- N1_CH3 [style=invis]; A -- C2_A [style=invis]; A -- C7a [style=invis]; B -- N3_CH3 [style=invis]; B -- C2_B [style=invis]; B -- C3a [style=invis];
N1_CH3 -- C2_A [label="HMBC", color="#4285F4", fontcolor="#4285F4"]; N1_CH3 -- C7a [label="HMBC", color="#4285F4", fontcolor="#4285F4"]; N3_CH3 -- C2_B [label="HMBC", color="#FBBC05", fontcolor="#FBBC05"]; N3_CH3 -- C3a [label="HMBC", color="#FBBC05", fontcolor="#FBBC05"]; } dot Figure 2. Key diagnostic HMBC correlations for imidazo[4,5-b]pyridine isomers.
Summary of Diagnostic Correlations
| Isomer | Key 2D-NOESY Correlation | Key HMBC Correlations |
| 1-methyl-1H-imidazo[4,5-b]pyridine | N1-CH ₃ ↔ H -7 | N1-CH ₃ ↔ C -2, C -7a |
| 3-methyl-3H-imidazo[4,5-b]pyridine | N3-CH ₃ ↔ H -2, H -4 | N3-CH ₃ ↔ C -2, C -3a |
Conclusion
Both 2D-NOESY and HMBC are indispensable tools for the structural elucidation of imidazo[4,5-b]pyridine isomers. While NOESY provides valuable information about spatial relationships, HMBC offers definitive proof of connectivity. For unambiguous isomer differentiation, a combined approach is often the most robust strategy. The presence of a long-range correlation in the HMBC spectrum between the substituent protons and the carbons of the heterocyclic core provides the most direct and irrefutable evidence for the site of substitution. By understanding the principles behind these techniques and following systematic experimental and data analysis protocols, researchers can confidently assign the correct structures to their synthesized imidazo[4,5-b]pyridine derivatives, a critical step in advancing drug discovery and chemical synthesis.
References
- 1. journal.uctm.edu [journal.uctm.edu]
- 2. fulir.irb.hr [fulir.irb.hr]
- 3. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study | MDPI [mdpi.com]
- 4. longdom.org [longdom.org]
- 5. m.youtube.com [m.youtube.com]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. University of Ottawa NMR Facility Blog: HMBC vs. H2BC [u-of-o-nmr-facility.blogspot.com]
- 8. m.youtube.com [m.youtube.com]
Navigating the Kinome: A Comparative Efficacy Analysis of Imidazo[4,5-b]pyridine-Based CDK9 Inhibitors
A Technical Guide for Researchers in Oncology and Drug Discovery
In the intricate landscape of cancer therapeutics, Cyclin-Dependent Kinase 9 (CDK9) has emerged as a high-value target. As a critical regulator of transcriptional elongation, its inhibition offers a promising strategy to suppress the expression of key oncogenes and anti-apoptotic proteins, ultimately leading to tumor cell death. This guide provides a comprehensive comparison of the efficacy of a promising class of CDK9 inhibitors, the imidazo[4,5-b]pyridines, with a particular focus on the structural scaffold of 6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine, against other well-characterized CDK9 inhibitors that have progressed to clinical evaluation.
While specific experimental data for this compound is not extensively available in the public domain, this guide will leverage data from closely related imidazo[4,5-b]pyridine derivatives to provide a robust comparative analysis. This approach allows for an insightful evaluation of this chemical scaffold's potential in the broader context of CDK9-targeted cancer therapy.
The Central Role of CDK9 in Cancer Pathology
CDK9, in complex with its regulatory partner Cyclin T1, forms the active Positive Transcription Elongation Factor b (P-TEFb).[1] This complex phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a crucial step for the transition from abortive to productive transcriptional elongation.[1] In many cancers, there is a heightened reliance on the continuous transcription of short-lived proteins that promote cell survival and proliferation, such as Mcl-1 and MYC.[2][3] By inhibiting CDK9, the production of these key survival proteins is halted, leading to apoptosis in cancer cells.[2]
dot
References
- 1. CDK9 inhibition strategy defines distinct sets of target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel Cdk9 inhibitor preferentially targets tumor cells and synergizes with fludarabine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CDK9 Inhibition: 6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine versus Flavopiridol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of cancer therapeutics and transcriptional regulation research, Cyclin-Dependent Kinase 9 (CDK9) has emerged as a pivotal target. Its role as the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex places it at the heart of controlling gene expression, particularly for short-lived proteins that are critical for cancer cell survival, such as anti-apoptotic factors and oncogenes. Inhibition of CDK9 leads to a rapid decrease in the levels of these crucial proteins, ultimately triggering apoptosis in cancer cells. This guide provides an in-depth, objective comparison of two CDK9 inhibitors: the well-characterized, broad-spectrum inhibitor Flavopiridol, and the more nascent 6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine, a member of a promising class of heterocyclic inhibitors.
This document is structured to provide a comprehensive technical overview, moving from the fundamental mechanism of CDK9 to a detailed, data-supported comparison of the two compounds. We will delve into their biochemical potency, cellular activity, and selectivity profiles, supported by detailed experimental methodologies to ensure scientific integrity and reproducibility.
The Central Role of CDK9 in Transcription Elongation
CDK9, in partnership with its regulatory subunit Cyclin T1, forms the P-TEFb complex. A primary function of P-TEFb is to phosphorylate the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RNAPII).[1] This phosphorylation event, specifically at the Serine 2 position of the heptapeptide repeats, is a critical signal for the transition from abortive transcription to productive elongation.[2] By inhibiting CDK9, small molecules can effectively stall RNAPII, leading to a global shutdown of transcription, particularly affecting genes with high transcriptional turnover.
References
Comparative Analysis of a Novel Imidazopyridine Derivative and Doxorubicin in Cancer Cell Lines: A Guide for Drug Development Professionals
This guide provides a comprehensive comparative analysis of the novel compound 6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine and the established chemotherapeutic agent doxorubicin. Our focus is to equip researchers, scientists, and drug development professionals with the foundational data and methodologies required to evaluate the potential of this novel agent in an oncology setting. The structure of this guide is designed to flow from foundational concepts to detailed experimental protocols and data interpretation, mirroring the logical progression of a preclinical drug discovery program.
Introduction: The Scientific Rationale
The therapeutic landscape of oncology is in a constant state of evolution, driven by the need for more selective, potent, and less toxic therapeutic agents. While traditional cytotoxic agents like doxorubicin have been mainstays in cancer treatment, their clinical utility is often hampered by significant side effects and the development of drug resistance. Doxorubicin, an anthracycline antibiotic, functions primarily by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), ultimately leading to cell death. This multi-pronged mechanism, while effective, lacks specificity for cancer cells, contributing to its toxicity profile.
In contrast, the development of targeted therapies, such as small molecule kinase inhibitors, has ushered in an era of precision medicine. The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, known to form the core of various kinase inhibitors. Our investigation centers on this compound, a novel derivative hypothesized to exert its anticancer effects through the targeted inhibition of a key oncogenic kinase pathway, offering a potentially more favorable therapeutic window. This guide will lay out the experimental framework to test this hypothesis, directly comparing its in vitro efficacy and mechanism of action against doxorubicin.
Experimental Design: A Head-to-Head Comparison
To conduct a rigorous comparative analysis, we will employ a panel of cancer cell lines representing different tumor types. For this guide, we will focus on a common adenocarcinoma cell line, such as MCF-7 (breast cancer), and a leukemia cell line, such as Jurkat (T-cell leukemia), to assess efficacy across different cancer histologies.
The following experimental workflow will be employed to generate comparative data:
Validating the Kinase Selectivity Profile of 6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable clinical candidate is paved with rigorous validation. Kinase inhibitors, a cornerstone of modern therapeutics, are no exception. Their efficacy is intrinsically linked to their selectivity – the ability to inhibit the intended target kinase without engaging a host of off-target kinases, which can lead to toxicity and unforeseen side effects. The 6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine scaffold has emerged as a promising framework for the development of novel kinase inhibitors.[1][2] This guide provides an in-depth technical comparison of the methodologies used to validate the kinase selectivity profile of derivatives from this scaffold, supported by experimental data and protocols.
The Imperative of Kinase Selectivity
The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[2] The structural similarity of the ATP-binding site across many kinases presents a significant challenge in developing selective inhibitors.[3] A lack of selectivity can result in a cascade of off-target effects, undermining the therapeutic potential of a compound. Therefore, a comprehensive understanding of a compound's kinase selectivity profile is not merely an academic exercise but a critical step in preclinical development.
This guide will focus on two key kinase targets for which imidazo[4,5-b]pyridine and related scaffolds have shown promise: Aurora Kinases and DNA-Dependent Protein Kinase (DNA-PK) . We will explore the experimental validation of representative compounds from this class and compare their performance against established, clinically relevant inhibitors.
Comparative Kinase Inhibition Profiles
While specific data for the this compound derivative is not extensively available in the public domain, we can draw valuable insights from closely related analogs within the imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine families.
Aurora Kinase Inhibition
Aurora kinases are crucial regulators of mitosis, and their dysregulation is frequently observed in cancer.[4] The imidazo[4,5-b]pyridine scaffold has yielded potent Aurora kinase inhibitors. For this guide, we will consider the well-characterized derivative CCT137690 as a representative of this class.
| Compound | Target | Biochemical IC50 (nM) | Cellular Activity | Key Features |
| CCT137690 (imidazo[4,5-b]pyridine derivative) | Aurora A, Aurora B, Aurora C | 15, 25, 19[5] | Induces polyploidy, mitotic aberrations, and apoptosis.[5] Reduces MYCN levels in neuroblastoma cells.[5] | Highly selective pan-Aurora inhibitor with demonstrated in vivo activity.[5] |
| Alisertib (MLN8237) (Competitor) | Aurora A | 1.2[6] | Induces G2/M arrest, apoptosis, and autophagy.[4][7] | Orally active and highly selective for Aurora A over Aurora B (>200-fold).[6][7] |
| VX-680 (MK-0457) (Competitor) | Aurora A, Aurora B, Aurora C | Kᵢ: 0.6, 18, 4.6[1][8] | Blocks cell-cycle progression and induces apoptosis.[9] | Pan-Aurora kinase inhibitor with activity against other kinases like FLT-3 and Abl.[1] |
DNA-Dependent Protein Kinase (DNA-PK) Inhibition
DNA-PK is a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair, making it an attractive target for cancer therapy, particularly in combination with DNA-damaging agents.[10][11] A closely related scaffold, imidazo[4,5-c]pyridin-2-one, has produced potent and selective DNA-PK inhibitors. We will use a representative compound from this class, designated here as IMP-DNA-PKi-78 , based on published data.[10][11][12]
| Compound | Target | Biochemical IC50 (nM) | Cellular Activity | Key Features |
| IMP-DNA-PKi-78 (imidazo[4,5-c]pyridin-2-one derivative) | DNA-PK | Low nM range[10][11][12] | Radiosensitizes cancer cells.[10][11][12] | Excellent selectivity for DNA-PK over related PI3K/PIKK family kinases.[10][11][12] |
| NU7441 (KU-57788) (Competitor) | DNA-PK | 14[13][14] | Potentiates the effects of doxorubicin and etoposide.[13] | Highly potent and selective DNA-PK inhibitor, though it also inhibits mTOR and PI3K at higher concentrations.[14] |
| M3814 (Nedisertib) (Competitor) | DNA-PK | < 3[15] | Sensitizes cancer cells to ionizing radiation.[15] | Orally bioavailable, highly potent, and selective DNA-PK inhibitor.[15] |
Kinome-wide Selectivity Profile: A Broader Perspective
To truly understand the selectivity of a kinase inhibitor, it is essential to profile it against a large panel of kinases. This is often achieved through kinome scanning technologies. Data for the imidazo[4,5-b]pyridine derivative 27e , a dual FLT3/Aurora kinase inhibitor, provides a valuable insight into the broader selectivity of this scaffold.[8] In a screen against 442 kinases, compound 27e demonstrated a high degree of selectivity, with potent inhibition of Aurora-A, -B, and -C, as well as FLT3 and its mutants, with few other significant off-target interactions.[8] This underscores the potential of the imidazo[4,5-b]pyridine scaffold to yield highly selective kinase inhibitors.
Experimental Methodologies: A Step-by-Step Guide
The validation of kinase selectivity relies on a combination of biochemical and cellular assays. Here, we provide detailed protocols for key experiments.
Biochemical Kinase Assays
Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common and robust method is the ADP-Glo™ Kinase Assay , which measures the amount of ADP produced in a kinase reaction.
Protocol: ADP-Glo™ Biochemical Kinase Assay (for Aurora A)
-
Reagent Preparation:
-
Prepare a 1x Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Dilute the Aurora A enzyme and the substrate peptide (e.g., Kemptide) in the 1x Kinase Assay Buffer to the desired concentrations.
-
Prepare a solution of ATP in the 1x Kinase Assay Buffer. The concentration of ATP is a critical parameter, as ATP-competitive inhibitors will show varying IC50 values depending on the ATP concentration.[3][16] It is often advisable to perform the assay at an ATP concentration close to the Kₘ value for the specific kinase.
-
Prepare serial dilutions of the test compound (e.g., a this compound derivative) and control inhibitors in a suitable solvent (e.g., DMSO) and then dilute further in 1x Kinase Assay Buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the diluted test compound or control.
-
Add 2.5 µL of the diluted Aurora A enzyme solution to each well.
-
Initiate the kinase reaction by adding 5 µL of the ATP/substrate solution to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Cellular Assays
Cellular assays are crucial for confirming that a compound can penetrate the cell membrane and inhibit the target kinase in a physiological context.
Protocol: Cellular Western Blot for DNA-PK Autophosphorylation
This assay measures the inhibition of DNA-PK autophosphorylation at Serine 2056 (p-DNA-PKcs S2056), a marker of its activation in response to DNA damage.
-
Cell Culture and Treatment:
-
Seed a suitable cancer cell line (e.g., HCT116) in 6-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound (e.g., an imidazo[4,5-c]pyridin-2-one derivative) or a control inhibitor (e.g., NU7441) for 1-2 hours.
-
Induce DNA double-strand breaks by treating the cells with a DNA-damaging agent (e.g., etoposide or ionizing radiation).
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for p-DNA-PKcs (S2056) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal loading, re-probe the membrane with an antibody against total DNA-PKcs and a loading control (e.g., β-actin).
-
-
Data Analysis:
-
Quantify the band intensities for p-DNA-PKcs and total DNA-PKcs.
-
Normalize the p-DNA-PKcs signal to the total DNA-PKcs signal to determine the extent of inhibition.
-
Visualizing the Workflow and Pathways
To better illustrate the concepts discussed, the following diagrams are provided.
Signaling Pathway: DNA-PK in Non-Homologous End Joining
Caption: DNA-PK's role in the NHEJ pathway and the inhibitory action of imidazo[4,5-c]pyridin-2-one derivatives.
Experimental Workflow: Kinase Selectivity Profiling
Caption: A comprehensive workflow for validating the kinase selectivity profile of a novel inhibitor.
Conclusion
The validation of the kinase selectivity profile of novel inhibitors, such as those derived from the this compound scaffold, is a multifaceted process that requires a combination of robust biochemical and cellular assays. By comparing the inhibitory activity of these compounds against their intended targets and a broad panel of other kinases, and by benchmarking them against established inhibitors, researchers can gain a clear understanding of their therapeutic potential and potential liabilities. The methodologies and comparative data presented in this guide provide a framework for the rigorous evaluation of this promising class of kinase inhibitors, ultimately paving the way for the development of more effective and safer targeted therapies.
References
- 1. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. shop.carnabio.com [shop.carnabio.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. The Aurora kinase inhibitor CCT137690 downregulates MYCN and sensitizes MYCN-amplified neuroblastoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. IC50 - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
A-Comparative-Guide-to-Cross-Reactivity-Studies-of-6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine-based-Inhibitors
Introduction: The Imperative of Selectivity in Kinase Inhibition
The 6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine scaffold represents a promising class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] Their structural resemblance to purine bases makes them adept at interacting with ATP-binding sites of various enzymes, particularly protein kinases.[1][2] Indeed, derivatives of this scaffold have been investigated as potent inhibitors of kinases such as p21-activated kinase 4 (PAK4), which is implicated in cancer cell proliferation and motility.[3]
While achieving high potency against a primary target is a cornerstone of drug discovery, ensuring selectivity is equally critical. The human kinome comprises over 500 kinases, many of which share a conserved ATP-binding pocket.[4] This structural similarity can lead to off-target interactions, where an inhibitor binds to and modulates the activity of unintended kinases.[5][6] Such cross-reactivity can result in unforeseen toxicities or, in some cases, beneficial polypharmacology.[5] Therefore, a rigorous and comprehensive assessment of an inhibitor's selectivity profile is paramount for advancing a compound from a promising hit to a viable clinical candidate.[7][8]
This guide provides a comparative overview of state-of-the-art methodologies for evaluating the cross-reactivity of this compound-based inhibitors. We will delve into the mechanistic underpinnings of various experimental approaches, from broad kinome-wide biochemical screens to targeted cellular assays that confirm target engagement in a physiological context. By understanding the strengths and limitations of each technique, researchers can design a robust testing cascade to build a comprehensive selectivity profile for their compounds of interest.
Foundational Approaches: Large-Scale Kinase Profiling
The initial step in characterizing the selectivity of a novel inhibitor is often a broad screen against a large panel of kinases.[9] This provides a bird's-eye view of the compound's activity across the kinome and helps identify potential off-target liabilities early in the drug discovery process.[4][9] Several contract research organizations (CROs) offer commercially available kinase profiling services, with panels ranging from a few dozen to over 500 kinases.[4][10][11]
These services typically employ in vitro biochemical assays that measure the inhibitor's ability to block the enzymatic activity of purified kinases.[9] The data is usually reported as the percent inhibition at a fixed concentration of the inhibitor (e.g., 1 µM or 10 µM). Hits from this primary screen are then often followed up with dose-response studies to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Key Methodologies for Kinase Panel Screening:
-
Radiometric Assays: The historical gold standard, these assays measure the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) onto a substrate peptide or protein.[12]
-
Fluorescence-Based Assays: These methods utilize various fluorescence phenomena, such as fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), or the use of fluorescently labeled antibodies that recognize the phosphorylated substrate.
-
Luminescence-Based Assays: These assays, such as the ADP-Glo™ Kinase Assay, quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[9]
-
Mobility Shift Assays: These assays, often performed on a microfluidics platform, separate the phosphorylated and unphosphorylated substrate based on changes in their electrophoretic mobility.[9]
Interpreting Kinome Profiling Data
The output of a large-scale kinase screen is often visualized as a "kinome tree," where the degree of inhibition is mapped onto a phylogenetic representation of the human kinome. This allows for a rapid visual assessment of the inhibitor's selectivity. For a more quantitative measure, selectivity can be expressed using metrics such as the Selectivity Score (S-score) , which quantifies the number of off-targets at a certain inhibition threshold, or the Gini coefficient , which measures the inequality of inhibition across the kinome.
It is crucial to remember that IC50 values are dependent on the experimental conditions, particularly the ATP concentration.[13][14] For ATP-competitive inhibitors, the IC50 will increase with increasing ATP concentration.[13] Therefore, when comparing the potency of different inhibitors, it is essential to consider the ATP concentration used in the assay, which is often set at or near the Km value for each kinase.[11] For a more direct measure of binding affinity that is independent of substrate concentration, the inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.[14]
Example Data Presentation: Kinase Selectivity Profile of Inhibitor-X
Let's consider a hypothetical this compound-based inhibitor, "Inhibitor-X," designed to target PAK4. The following table illustrates how data from a kinase panel screen might be presented.
| Kinase | % Inhibition @ 1 µM | IC50 (nM) | Ki (nM) | Notes |
| PAK4 (Target) | 98% | 15 | 7.2 | Primary Target |
| PAK1 | 85% | 150 | 72 | 10-fold selectivity over PAK1 |
| PAK2 | 75% | 300 | 144 | 20-fold selectivity over PAK2 |
| ROCK1 | 55% | 1,200 | 576 | Potential off-target |
| PKA | 10% | >10,000 | >4,800 | Not significantly inhibited |
| CDK2 | 5% | >10,000 | >4,800 | Not significantly inhibited |
Note: Ki values are calculated using the Cheng-Prusoff equation (Ki = IC50 / (1 + [S]/Km)), assuming the substrate concentration [S] is equal to the Km for each kinase.
Cellular Target Engagement: Validating In Vitro Findings
While biochemical assays are invaluable for initial selectivity profiling, they do not always reflect an inhibitor's behavior in a complex cellular environment.[12] Factors such as cell permeability, efflux pumps, and intracellular ATP concentrations can significantly influence a compound's potency and selectivity. Therefore, it is essential to validate the findings from in vitro screens using cell-based assays that directly measure target engagement.[15][16]
Cellular Thermal Shift Assay (CETSA®)
The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for assessing target engagement in intact cells and even tissues.[15][16][17][18][19] The principle behind CETSA® is that the binding of a ligand, such as a small molecule inhibitor, stabilizes the target protein, leading to an increase in its thermal stability.[16][18] This thermal stabilization can be detected by heating cell lysates or intact cells to various temperatures, followed by quantification of the remaining soluble protein.[16]
A shift in the melting curve of a protein in the presence of a compound provides direct evidence of target engagement.[16] Furthermore, by performing the assay at a constant temperature with varying concentrations of the inhibitor (isothermal dose-response CETSA® or ITDRF-CETSA®), one can determine the compound's apparent affinity for the target in a cellular context.[16][18]
Experimental Workflow for CETSA®
Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA®).
Step-by-Step CETSA® Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of the inhibitor or vehicle control for a specified time.
-
Heat Shock: Heat the cell suspensions or adherent cells in a PCR cycler or water bath to a range of temperatures for a set duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles, sonication, or the addition of a mild lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Quantification of Soluble Target Protein: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using methods such as Western blotting, ELISA, or mass spectrometry.[17]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. For ITDRF-CETSA®, plot the amount of soluble protein at a fixed temperature against the inhibitor concentration.
Chemoproteomics Approaches
For an unbiased, proteome-wide assessment of inhibitor selectivity in a cellular context, chemoproteomics methods are invaluable. These techniques typically involve the use of a modified inhibitor (e.g., with a clickable alkyne or azide group) to capture its interacting proteins from a cell lysate. The captured proteins are then identified and quantified by mass spectrometry.
Another powerful approach is Activity-Based Protein Profiling (ABPP) , which utilizes reactive chemical probes that covalently bind to the active site of enzymes.[20] By competing with the inhibitor of interest, these probes can be used to assess the inhibitor's potency and selectivity against a whole class of enzymes in their native cellular environment.[20]
Advanced Strategies for Cross-Reactivity Profiling
Beyond the foundational and cellular assays, several other techniques can provide deeper insights into an inhibitor's cross-reactivity profile.
Phenotypic Screening
Phenotypic screening involves testing compounds in cell-based or whole-organism models of disease to identify those that produce a desired biological effect.[21] While not a direct measure of selectivity, a phenotypic screen can reveal unexpected activities of a compound that may be due to off-target effects. If a compound shows a desirable phenotype that cannot be explained by its primary target, this can trigger further investigation into its off-target profile.
In Silico Profiling
Computational methods can be used to predict the potential off-targets of a compound based on its chemical structure.[22][23][24] These in silico approaches leverage large databases of known protein-ligand interactions and employ techniques such as molecular docking, pharmacophore modeling, and machine learning to predict the likelihood of a compound binding to various proteins.[22][23][24] While these predictions require experimental validation, they can be a cost-effective way to prioritize compounds for further testing and to guide the design of more selective inhibitors.[21][22]
Safety Screening Panels
For compounds that are advancing towards clinical development, it is crucial to assess their potential for off-target effects on a broader range of proteins beyond kinases, such as G-protein coupled receptors (GPCRs), ion channels, and transporters.[20] CROs offer safety screening panels (e.g., the CEREP safety panel) that test compounds against a panel of these targets to identify potential liabilities that could lead to adverse drug reactions.[20]
Caption: An integrated workflow for inhibitor selectivity profiling.
Conclusion: Building a Comprehensive Selectivity Profile
The development of safe and effective kinase inhibitors requires a multi-faceted approach to understanding and optimizing selectivity. For this compound-based inhibitors, as with any new chemical entity, a thorough investigation of cross-reactivity is not merely a regulatory hurdle but a fundamental aspect of understanding the compound's mechanism of action and therapeutic potential.
By integrating data from large-scale biochemical screens, cellular target engagement assays like CETSA®, and broader safety panels, researchers can build a comprehensive picture of an inhibitor's selectivity. This detailed profile is essential for making informed decisions throughout the drug discovery and development process, ultimately leading to the identification of drug candidates with a higher probability of clinical success.
References
- 1. Buy 6-Iodo-3H-imidazo[4,5-b]pyridine (EVT-12441561) [evitachem.com]
- 2. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 9. kinaselogistics.com [kinaselogistics.com]
- 10. pharmaron.com [pharmaron.com]
- 11. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Blog Archives - The Science Snail [sciencesnail.com]
- 14. m.youtube.com [m.youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. annualreviews.org [annualreviews.org]
- 17. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 21. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 22. Predictive in silico off-target profiling in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine analogs. The imidazo[4,5-b]pyridine scaffold, a purine bioisostere, is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and kinase inhibitory effects.[1][2][3] This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics based on this versatile heterocyclic system.
The core of this guide focuses on understanding how modifications to the this compound core impact biological activity. While much of the publicly available research has focused on the analogous 6-bromo derivatives, the principles of SAR can be largely extrapolated to the 6-iodo analogs, with the iodine atom offering distinct physicochemical properties that can be exploited in drug design.
The Imidazo[4,5-b]pyridine Scaffold: A Foundation for Diverse Biological Activity
The imidazo[4,5-b]pyridine ring system is a key pharmacophore due to its structural similarity to endogenous purines, allowing it to interact with a variety of biological targets.[2][3] This mimicry has led to the development of numerous compounds with therapeutic potential. The core scaffold presents several positions amenable to chemical modification, allowing for the fine-tuning of pharmacological properties.
General Synthesis of this compound Analogs
The synthesis of the target analogs typically follows a multi-step sequence, leveraging established methodologies for the construction of the imidazo[4,5-b]pyridine core.
A common synthetic route involves the condensation of a substituted 2,3-diaminopyridine with an aldehyde or carboxylic acid to form the imidazole ring.[4] For the synthesis of 6-iodo analogs, 5-iodo-2,3-diaminopyridine serves as a key starting material. Subsequent N-methylation, typically at the N3 position, affords the desired scaffold.
Experimental Protocol: Synthesis of a this compound Analog
Step 1: Cyclization to form the Imidazo[4,5-b]pyridine Core
-
To a solution of 5-iodo-2,3-diaminopyridine (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide, add the desired aldehyde (R-CHO, 1.1 eq).
-
Add an oxidizing agent, such as sodium metabisulfite or iodine, to facilitate the cyclization.
-
Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
After cooling, the product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography.
Step 2: N-Methylation
-
To a solution of the 6-iodo-3H-imidazo[4,5-b]pyridine (1.0 eq) in an aprotic polar solvent like DMF, add a base such as sodium hydride (NaH, 1.2 eq) at 0°C.
-
After stirring for a short period, add methyl iodide (CH3I, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with water and extract the product with an organic solvent.
-
The organic layer is then dried, concentrated, and the product purified by column chromatography to yield the this compound analog.
Structure-Activity Relationship (SAR) Analysis
The following sections detail the impact of substitutions at various positions of the this compound scaffold on biological activity, primarily focusing on anticancer and kinase inhibitory effects. The insights are drawn from studies on analogous compounds, particularly 6-bromo derivatives, and are expected to be largely applicable to the 6-iodo series.
Substitutions at the C2-Position
The C2-position offers a key vector for modifying the pharmacological properties of imidazo[4,5-b]pyridine analogs.
-
Aryl and Heteroaryl Substituents: The introduction of aryl or heteroaryl groups at the C2-position is a common strategy. The electronic and steric properties of these substituents significantly influence activity.
-
Electron-donating and -withdrawing groups: Studies on 6-bromo analogs have shown that both electron-donating (e.g., methoxy) and electron-withdrawing (e.g., fluoro, nitro) groups on a C2-phenyl ring can lead to potent anticancer activity.[5] For instance, compounds with a 4-fluorophenyl or 4-nitrophenyl group at the C2 position have demonstrated significant anticancer activity against breast cancer cell lines.[5]
-
Heterocyclic rings: The replacement of the phenyl ring with other heterocyclic systems, such as pyrazole, has been shown to be beneficial for kinase inhibitory activity, particularly for Aurora kinases and FLT3.[6]
-
| C2-Substituent (on 6-Bromo Analog) | Observed Activity | Reference |
| 4-Fluorophenyl | Potent anticancer activity (MCF-7, BT-474) | [5] |
| 4-Nitrophenyl | Potent anticancer activity (MCF-7, BT-474) | [5] |
| 1,3-dimethyl-1H-pyrazol-4-yl | Potent Aurora and FLT3 kinase inhibitor | [6] |
The Role of the C6-Iodo Substituent
The halogen at the C6-position plays a crucial role in the activity of these analogs. While direct comparative studies between 6-iodo and 6-bromo analogs are limited in the public domain, we can infer the importance of this position.
-
Halogen Bonding: The iodine atom, being larger and more polarizable than bromine, is a stronger halogen bond donor. This can lead to enhanced interactions with biological targets, potentially increasing potency and selectivity.
-
Metabolic Stability: The C-I bond is generally more susceptible to metabolic cleavage than a C-Br bond. This could influence the pharmacokinetic profile of the compounds.
-
Synthetic Handle: The iodine atom serves as a versatile synthetic handle for further modifications via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of a wide array of substituents to explore the SAR of this position further.
The N3-Methyl Group
The methylation at the N3 position is a common feature in many active imidazo[4,5-b]pyridine analogs.
-
Improved Cell Permeability: The methyl group can enhance lipophilicity, which may lead to improved cell membrane permeability and better oral bioavailability.
-
Blocking Metabolism: N-methylation can block potential sites of metabolism, leading to a more favorable pharmacokinetic profile.
-
Receptor Interaction: The methyl group can also play a role in the binding to the target protein, either through direct hydrophobic interactions or by influencing the overall conformation of the molecule.
Comparison with Alternative Scaffolds
The this compound scaffold is one of several heterocyclic systems that have been explored as kinase inhibitors and anticancer agents. A comparison with other relevant scaffolds highlights the unique advantages of the imidazo[4,5-b]pyridine core.
| Scaffold | Key Advantages | Potential Liabilities |
| Imidazo[4,5-b]pyridine | - Purine bioisostere, good target engagement.[2][3] - Versatile synthetic chemistry.[4] - Demonstrated broad biological activity.[1] | - Potential for off-target effects due to purine mimicry. |
| Pyrazolo[3,4-d]pyrimidine | - Another well-established purine analog. - Potent kinase inhibitors (e.g., for CDK, Src). | - Can suffer from poor solubility. |
| Quinazoline | - Core of several approved kinase inhibitors (e.g., gefitinib, erlotinib). - Well-understood SAR. | - Can have issues with cardiotoxicity. |
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the areas of oncology and kinase inhibition. The SAR insights gleaned from related 6-bromo analogs provide a strong foundation for the rational design of new, more potent, and selective compounds.
Future research in this area should focus on:
-
Direct comparison of 6-iodo vs. 6-bromo analogs to definitively establish the impact of the larger halogen on biological activity and pharmacokinetics.
-
Exploration of a wider range of substituents at the C2-position , including diverse heterocyclic systems, to optimize target engagement.
-
Leveraging the C6-iodo group as a synthetic handle to introduce novel functionalities and probe interactions with the target protein.
-
In-depth ADME-Tox studies to ensure the development of drug candidates with favorable safety and pharmacokinetic profiles.
By systematically applying the principles of medicinal chemistry and leveraging the unique properties of the this compound scaffold, there is significant potential to discover next-generation therapeutics for a variety of diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Imidazo[4,5-b]pyridine Derivatives
The imidazo[4,5-b]pyridine scaffold, a purine bioisostere, has emerged as a privileged structure in medicinal chemistry, yielding a multitude of derivatives with potent and diverse biological activities.[1][2][3][4][5][6][7][8][9][10][11][12][13] Among these, their role as kinase inhibitors in oncology has garnered significant attention. This guide provides an in-depth comparison of the in vitro and in vivo efficacy of select imidazo[4,5-b]pyridine derivatives, offering researchers, scientists, and drug development professionals a critical perspective on translating preclinical data from the bench to in vivo models. We will delve into the causality behind experimental choices, present detailed methodologies, and analyze the data to bridge the often-observed gap between in vitro potency and in vivo efficacy.
The Rationale for Targeting Kinases with Imidazo[4,5-b]pyridines
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[6] The structural similarity of imidazo[4,5-b]pyridines to the endogenous ATP molecule makes them ideal candidates for competitive inhibition at the kinase ATP-binding site. This guide will focus on two prominent examples: a pan-Aurora kinase inhibitor, CCT137690 , and a dual FLT3/Aurora kinase inhibitor, CCT241736 (compound 27e) .
Aurora Kinases: This family of serine/threonine kinases (Aurora A, B, and C) are key regulators of mitosis.[13] Their overexpression is common in various cancers and is linked to genetic instability and tumorigenesis.[4][8] Inhibition of Aurora kinases disrupts mitotic progression, leading to cell cycle arrest and apoptosis in cancer cells, making them attractive therapeutic targets.[4][6][11]
FMS-like Tyrosine Kinase 3 (FLT3): FLT3 is a receptor tyrosine kinase that plays a pivotal role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[2][5][7] Mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[1][2][3] Consequently, FLT3 is a critical therapeutic target in this malignancy.
Case Study 1: CCT137690 - A Pan-Aurora Kinase Inhibitor
CCT137690 is a highly selective and orally bioavailable imidazo[4,5-b]pyridine derivative that demonstrates potent inhibition of all three Aurora kinase isoforms.[14]
In Vitro Efficacy of CCT137690
The initial assessment of a kinase inhibitor's potential lies in its in vitro activity. This is typically determined through biochemical assays measuring direct enzyme inhibition and cell-based assays evaluating the compound's effect on cancer cell proliferation.
Biochemical Kinase Inhibition:
| Kinase Target | IC50 (µM) |
| Aurora-A | 0.015 ± 0.003 |
| Aurora-B | 0.025 |
| Aurora-C | 0.019 |
| Data sourced from Bavetsias et al., 2010.[15] |
These low nanomolar IC50 values indicate that CCT137690 is a potent inhibitor of the Aurora kinases at a biochemical level.[14][15]
Cellular Antiproliferative Activity:
CCT137690 exhibits broad antiproliferative activity against a range of human solid tumor cell lines, with GI50 values (concentration causing 50% growth inhibition) ranging from 5 to 9210 nM.[16] This demonstrates that the compound can effectively penetrate cells and inhibit its target in a cellular context.
In Vivo Efficacy of CCT137690
The true test of a potential therapeutic agent is its efficacy in a living organism. For CCT137690, this was evaluated in a human colon carcinoma xenograft model.
SW620 Colon Carcinoma Xenograft Model:
Oral administration of CCT137690 resulted in the inhibition of SW620 colon carcinoma xenograft growth with no observed toxicity, as determined by body weight loss.[15] This successful in vivo efficacy study highlights the promising translational potential of this compound.
Case Study 2: CCT241736 (Compound 27e) - A Dual FLT3/Aurora Kinase Inhibitor
CCT241736 was developed through optimization of the imidazo[4,5-b]pyridine scaffold to target both FLT3 and Aurora kinases, a strategy hypothesized to be effective in treating AML and overcoming potential resistance mechanisms.[17][18]
In Vitro Efficacy of CCT241736
Biochemical Kinase Inhibition:
| Kinase Target | Kd (nM) |
| Aurora-A | 7.5 |
| Aurora-B | 48 |
| FLT3 | 6.2 |
| FLT3-ITD | 38 |
| FLT3(D835Y) | 14 |
| Data sourced from Bavetsias et al., 2012.[18] |
The low nanomolar dissociation constants (Kd) confirm the potent and dual inhibitory activity of CCT241736 against both Aurora kinases and clinically relevant FLT3 mutants.[18]
Cellular Antiproliferative Activity:
CCT241736 demonstrated potent antiproliferative activity against human cancer cell lines, including those with FLT3 mutations.
| Cell Line | IC50 (µM) |
| HCT116 (colon carcinoma) | 0.029 |
| MOLM-13 (AML, FLT3-ITD positive) | 0.004 |
| MV4-11 (AML, FLT3-ITD positive) | 0.003 |
| Data sourced from Bavetsias et al., 2012. |
The sub-micromolar IC50 values, particularly in the FLT3-ITD positive AML cell lines, underscore the potent cellular activity of this dual inhibitor.
In Vivo Efficacy of CCT241736
The in vivo efficacy of CCT241736 was assessed in a human AML subcutaneous xenograft model.
MV4-11 AML Xenograft Model:
CCT241736 strongly inhibited the growth of MV4-11 human tumor xenografts in a dose-dependent manner when administered orally.[18] Importantly, this was achieved with no observed toxicity.[18]
Bridging the In Vitro-In Vivo Gap: The Role of Pharmacokinetics
A potent in vitro inhibitor does not always translate to an effective in vivo drug. The journey from a promising IC50 value to successful tumor growth inhibition is heavily influenced by the compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties.
Pharmacokinetics of CCT241736:
Pharmacokinetic studies in mice and rats revealed moderate to low clearance and high oral bioavailability (79-100%) for CCT241736.[17] This favorable PK profile is a key factor in its observed in vivo efficacy, as it ensures that a sufficient concentration of the drug reaches the tumor tissue to inhibit its targets.
Metabolism of CCT241736:
In vitro metabolism studies identified CYP3A4 and CYP3A5 as the major enzymes responsible for the biotransformation of CCT241736 in humans.[17][19] Understanding the metabolic pathways is crucial for predicting potential drug-drug interactions and for selecting appropriate animal models for toxicological studies.[17][19][20]
Experimental Methodologies: A Closer Look
To ensure scientific integrity, it is imperative to understand the methodologies employed in generating the efficacy data.
In Vitro Assay Protocols
Biochemical Kinase Inhibition Assay (Luminescence-based):
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
-
Reaction Setup: In a multi-well plate, the kinase enzyme, a suitable substrate, and serial dilutions of the test compound are combined in a kinase buffer.
-
Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at room temperature to allow the enzymatic reaction to proceed.
-
Detection: A detection reagent, such as ADP-Glo™, is added to measure the amount of ADP produced, which is directly proportional to the kinase activity.[21][22][23][24]
-
Data Analysis: The luminescence signal is measured, and IC50 values are calculated by plotting the percent inhibition against the compound concentration.
Cell Viability Assay (MTT Assay):
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[25][26][27][28]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the imidazo[4,5-b]pyridine derivative for a specified period (e.g., 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[25]
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.[26]
-
Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.[25]
-
Data Analysis: The percentage of cell viability relative to an untreated control is calculated, and the IC50 or GI50 value is determined.
In Vivo Experimental Protocol
Human Tumor Xenograft Model in Immunocompromised Mice:
This model is a cornerstone of preclinical cancer research, allowing for the evaluation of a compound's antitumor activity in a living organism.
-
Cell Implantation: Human cancer cells (e.g., SW620 or MV4-11) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into control and treatment groups. The imidazo[4,5-b]pyridine derivative is administered (e.g., orally) at a specified dose and schedule.
-
Tumor Volume Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Monitoring: Animal body weight and overall health are monitored to assess toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the antitumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.
Conclusion and Future Perspectives
The imidazo[4,5-b]pyridine scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors with significant anticancer potential. The case studies of CCT137690 and CCT241736 demonstrate a successful translation from potent in vitro activity to significant in vivo efficacy. This success is underpinned by a combination of high on-target potency and favorable pharmacokinetic properties.
For researchers in the field, this guide highlights the critical importance of a multi-faceted approach to drug discovery. While in vitro assays are indispensable for initial screening and lead identification, a deep understanding of a compound's ADME (absorption, distribution, metabolism, and excretion) properties is paramount for predicting and achieving in vivo success. Future research in this area will likely focus on developing derivatives with improved selectivity, novel mechanisms of action to combat resistance, and tailored pharmacokinetic profiles for specific cancer types. The continued exploration of the chemical space around the imidazo[4,5-b]pyridine core promises to yield the next generation of targeted cancer therapies.
References
- 1. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. FLT3 | A Key Therapeutic Target in Acute Myeloid Leukemia – DIMA Biotechnology [mirror.dimabio.com]
- 6. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. What are Serine/threonine-protein kinase Aurora inhibitors and how do they work? [synapse.patsnap.com]
- 12. The Aurora kinase inhibitor CCT137690 downregulates MYCN and sensitizes MYCN-amplified neuroblastoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aurora inhibitor - Wikipedia [en.wikipedia.org]
- 14. The aurora kinase inhibitor CCT137690 downregulates MYCN and sensitizes MYCN-amplified neuroblastoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Metabolism of the dual FLT-3/Aurora kinase inhibitor CCT241736 in preclinical and human in vitro models: Implication for the choice of toxicology species - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Metabolism of the dual FLT-3/Aurora kinase inhibitor CCT241736 in preclinical and human in vitro models: Implication for the choice of toxicology species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. DSpace [repository.icr.ac.uk]
- 21. promega.com [promega.com]
- 22. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. promega.com [promega.com]
- 24. promega.com [promega.com]
- 25. atcc.org [atcc.org]
- 26. researchhub.com [researchhub.com]
- 27. broadpharm.com [broadpharm.com]
- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine
Immediate Safety Briefing: Understanding the Primary Hazards
Given its structure—a halogenated imidazopyridine—6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine should be treated as a hazardous substance. An analysis of the closely related 7-Iodo-3H-imidazo[4,5-b]pyridine suggests the following primary hazards[1]:
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
The presence of the iodo- group and the pyridine ring system are key determinants of its toxicological profile. Pyridine itself is a skin and respiratory irritant and a potential carcinogen, with exposure capable of causing dizziness, headache, and nausea[2]. Halogenated aromatic compounds, as a class, often present risks of skin and eye irritation[3]. Therefore, a multi-layered approach to personal protective equipment is mandatory to prevent exposure.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is your first and most critical line of defense. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Required PPE | Rationale and Expert Insight |
| Eye and Face Protection | ANSI Z87.1 certified safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing, chemical splash goggles should be worn. A face shield over safety glasses is required for significant splash hazards[4][5]. | Protects against splashes and vapors which can cause serious eye damage. The imidazopyridine structure suggests potential for irritation[1]. |
| Hand Protection | Chemically resistant gloves are required. For incidental contact, nitrile gloves are a suitable choice. For prolonged handling, heavier-duty gloves such as butyl rubber should be considered[4][6]. Always inspect gloves for tears or punctures before use and change them frequently[4]. | Prevents skin contact, which can lead to irritation. Double gloving is recommended, especially when working within a containment system like a glovebox or fume hood, to prevent the transfer of contamination[7]. |
| Body Protection | A standard laboratory coat must be worn at all times and fully buttoned. For larger quantities or procedures with a significant splash risk, a chemically resistant apron or coveralls should be used[4][8]. | Provides a barrier against accidental spills and skin exposure. |
| Respiratory Protection | All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors[2][4]. If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is required[4]. | The compound is expected to cause respiratory irritation[1]. A fume hood is the primary means of engineering control to minimize inhalation exposure[5]. |
Operational Plan: From Preparation to Disposal
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
-
Hazard Assessment: Before beginning any work, conduct a thorough hazard analysis for the specific procedure.
-
Designated Area: All work with this compound should be performed in a designated area within a certified chemical fume hood[6].
-
Weighing and Transfer: Use a spatula or other appropriate tools to handle the solid material, avoiding the creation of dust. For transfers, use a container that can be securely sealed[4].
In the event of a spill, immediate and correct action is crucial.
-
Small Spills: For small spills within a fume hood, use an absorbent material like sand or vermiculite to contain the spill. The contaminated absorbent material should then be transferred to a sealed container for disposal as hazardous waste[2].
-
Large Spills: In the case of a large spill, evacuate the area and, if safe to do so, prevent the spill from spreading. Contact your institution's environmental health and safety department immediately.
-
Personal Exposure:
The following diagram illustrates the decision-making process for responding to a chemical spill.
Caption: Decision tree for responding to a chemical spill.
Disposal Plan: Managing Halogenated Waste
The proper disposal of this compound is critical to prevent environmental contamination. As a halogenated organic compound, it must be treated as hazardous waste.
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste[3].
-
Containerization: Use a designated, properly labeled, and leak-proof container for all waste containing this compound, including contaminated labware and PPE[9]. The container should be kept closed when not in use.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound"[9].
-
Disposal Procedure: Follow your institution's specific hazardous waste disposal procedures. This typically involves arranging for pickup by the environmental health and safety department.
The following diagram outlines the correct waste disposal workflow.
Caption: Workflow for the proper disposal of halogenated chemical waste.
By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. pppmag.com [pppmag.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
